Product packaging for 2-Chloropyridine 1-oxide(Cat. No.:CAS No. 2402-95-1)

2-Chloropyridine 1-oxide

Cat. No.: B183176
CAS No.: 2402-95-1
M. Wt: 129.54 g/mol
InChI Key: WYSRTEVFLQJJDN-UHFFFAOYSA-N
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Description

2-Chloropyridine 1-oxide is a useful research compound. Its molecular formula is C5H4ClNO and its molecular weight is 129.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClNO B183176 2-Chloropyridine 1-oxide CAS No. 2402-95-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4ClNO/c6-5-3-1-2-4-7(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSRTEVFLQJJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60178754
Record name 2-Chloropyridine 1-oxide
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Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2402-95-1
Record name 2-Chloropyridine N-oxide
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Record name 2-chloropyridine 1-oxide
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Record name 2-CHLOROPYRIDINE OXIDE
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloropyridine 1-oxide, a versatile heterocyclic compound widely employed as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This document outlines its chemical and physical properties, safety and handling guidelines, detailed experimental protocols for its synthesis, and key applications.

Core Compound Information

CAS Number: 2402-95-1[1][2]

This compound, also known as 2-Chloropyridine N-oxide, is a derivative of pyridine. The presence of the N-oxide functional group and the chlorine atom at the 2-position significantly influences its reactivity, making it a valuable building block in organic synthesis.[3][4] It typically appears as an off-white to yellowish-brown solid.[5]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
Molecular Formula C₅H₄ClNO[3][5]
Molecular Weight 129.54 g/mol [2]
Appearance White to light yellow crystalline powder or solid[5][6]
Melting Point 64 - 72 °C[5]
67 - 70 °C[5]
127 - 132 °C[6]
Hydrochloride Salt: 140-142 °C[7]
Boiling Point 168 - 170 °C[5][8]
Density 1.209 g/cm³[8]
Solubility Insoluble or sparingly soluble in water. Soluble in polar organic solvents like ethanol and acetone.[4][5][6][9]
Stability Generally stable under normal temperature and pressure. May react with strong oxidizing or reducing agents.[6]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

Spectrum TypeDataSource(s)
¹H NMR (500 MHz, CDCl₃) δ (ppm): 8.40-8.41 (1H, m), 7.55-7.58 (1H, m), 7.28-7.32 (2H, m)[10]
¹³C NMR (125 MHz, CDCl₃ w/ DMSO) δ (ppm): 141.5, 140.3, 126.9, 126.0, 123.8[10]

Safety and Hazard Information

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.[10]

Hazard CategoryGHS Hazard StatementsPrecautionary Statements (Selected)Source(s)
Acute Toxicity H302: Harmful if swallowed.P264: Wash face, hands and any exposed skin thoroughly after handling.[10][11]
H312: Harmful in contact with skin.P270: Do not eat, drink or smoke when using this product.[10][11]
H332: Harmful if inhaled.P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11]
Skin Irritation H315: Causes skin irritation.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10][11]
Eye Irritation H319: Causes serious eye irritation.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]
Respiratory Irritation H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10][11]
P271: Use only outdoors or in a well-ventilated area.[10][11]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidation of 2-chloropyridine. Below are detailed methodologies based on cited literature.

Synthesis via Hydrogen Peroxide Oxidation with a Tungstic Acid Catalyst

This protocol describes the synthesis of this compound from 2-chloropyridine using hydrogen peroxide as the oxidant, catalyzed by tungstic acid and sulfuric acid.

Materials and Reagents:

  • 2-Chloropyridine (≥98%)

  • Hydrogen peroxide (30% aqueous solution)

  • Tungstic acid (H₂WO₄)

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Calcium oxide (CaO)

  • Dilute hydrochloric acid

Procedure:

  • Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a constant pressure dropping funnel, add 25 mL of 2-chloropyridine, 28 mL of deionized water, 1.1 mL of 98% concentrated sulfuric acid, and 2.2 g of tungstic acid.[1]

  • Addition of Oxidant: Begin stirring the mixture and heat the water bath to maintain the reaction temperature between 70-80°C. Measure 30 mL of 30% hydrogen peroxide into the dropping funnel and add it dropwise to the reaction mixture.[1]

  • Reaction: Maintain the reaction temperature at 70-80°C and continue stirring for 12 hours. The optimal molar ratio of hydrogen peroxide to 2-chloropyridine is between 1.3:1 and 1.5:1.[1]

  • Work-up: After the reaction is complete, cool the mixture. Prepare an emulsion of calcium oxide (CaO) in water and add it to the reaction solution to neutralize it to a pH of 6-7. This will precipitate calcium tungstate (CaWO₄).[1]

  • Isolation: Stir the neutralized mixture at room temperature for 1 hour, then filter to remove the CaWO₄ precipitate. Wash the precipitate with water.[1]

  • Salification and Purification: To the filtrate, add dilute hydrochloric acid to form the hydrochloride salt of the product. Evaporate the water under vacuum to obtain the crude hydrochloride salt as a light yellow solid. The product can be further purified by recrystallization from an ethanol-toluene mixture.[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis Workflow of this compound cluster_reactants Reactants & Catalysts cluster_process Reaction & Work-up cluster_product Product Isolation Reactants 2-Chloropyridine Hydrogen Peroxide (30%) Deionized Water Reaction Combine reactants and catalysts. Heat to 70-80°C. Stir for 12 hours. Reactants->Reaction Catalysts Tungstic Acid Sulfuric Acid (conc.) Catalysts->Reaction Neutralization Cool mixture. Neutralize with CaO emulsion to pH 6-7. Reaction->Neutralization Cooling Filtration Filter to remove CaWO₄ precipitate. Neutralization->Filtration Salification Add HCl to filtrate to form hydrochloride salt. Filtration->Salification Filtrate Evaporation Evaporate water under vacuum. Salification->Evaporation Purification Recrystallize from Ethanol/Toluene. Evaporation->Purification FinalProduct This compound (Hydrochloride Salt) Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via catalytic oxidation.

Applications in Research and Development

This compound is a pivotal intermediate in the production of various commercial products. Its reactivity allows for nucleophilic substitution of the chloride, a common strategy in building more complex molecules.

  • Pharmaceuticals: It serves as a precursor for the synthesis of drugs, including antihistamines and anti-inflammatory agents.[2][8]

  • Agrochemicals: It is used in the formulation of fungicides and pesticides. A notable application is in the synthesis of pyrithione (found in anti-dandruff shampoos), which involves the displacement of the chloride with a thiol group.[2]

  • Organic Synthesis: The N-oxide group enhances the reactivity of the pyridine ring, making it a versatile reagent for creating substituted pyridine derivatives.[3][4]

The logical relationship for its primary application can be visualized as follows:

LogicalRelationship Start This compound Intermediate Key Chemical Intermediate Start->Intermediate Reaction Nucleophilic Substitution (at C-Cl bond) Intermediate->Reaction Pharma Pharmaceuticals (e.g., Antihistamines) Reaction->Pharma Agro Agrochemicals (e.g., Pyrithione) Reaction->Agro Specialty Specialty Chemicals Reaction->Specialty

Caption: Role of this compound as a key intermediate in chemical synthesis.

References

An In-Depth Technical Guide to 2-Chloropyridine 1-oxide: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloropyridine 1-oxide, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique electronic properties, stemming from the pyridine N-oxide functionality, make it a versatile building block in organic synthesis. This document details its molecular structure, physicochemical properties, and established synthetic protocols.

Molecular Structure and Properties

This compound, with the CAS Number 2402-95-1, is a heterocyclic compound. The presence of the N-oxide group significantly influences the reactivity of the pyridine ring, making it a valuable precursor for further functionalization.

Below is a summary of its key molecular and physical properties. It is important to note that variations in reported physical properties, such as melting point, may be attributed to the presence of its hydrochloride salt or differences in purity.

Table 1: Molecular and Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₄ClNO[][2][3][4][5][6]
Molecular Weight 129.54 g/mol [][5]
Appearance White to light yellow crystalline powder; Off-white to yellowish brown solid[6][7]
Melting Point 64-72 °C[6]
Boiling Point 168-170 °C[4][8]
Solubility Moderately soluble in water; soluble in ethanol and acetone[7]
Canonical SMILES C1=CC=--INVALID-LINK--[O-][]
InChI Key WYSRTEVFLQJJDN-UHFFFAOYSA-N[3][9]

Molecular Structure Visualization

The molecular structure of this compound is depicted below, illustrating the arrangement of the pyridine ring, the chlorine substituent at the 2-position, and the N-oxide functional group.

Molecular structure of this compound.

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

1. Oxidation of 2-Chloropyridine using Hydrogen Peroxide

This method involves the direct oxidation of 2-chloropyridine and is effective for producing this compound.[10]

  • Materials and Reagents:

    • 2-Chloropyridine

    • Distilled water

    • 98% Concentrated sulfuric acid

    • Tungstic acid

    • 30% Hydrogen peroxide

    • Dilute hydrochloric acid

    • Calcium hydroxide emulsion

  • Procedure:

    • To a 250 mL four-necked flask equipped with an electric stirrer, thermometer, spherical condenser, and a constant pressure dropping funnel, add 25 mL of 2-chloropyridine, 28 mL of distilled water, 1.1 mL of 98% concentrated sulfuric acid, and 2.2 g of tungstic acid.

    • Begin stirring the mixture and add 30 mL of hydrogen peroxide to the constant pressure dropping funnel.

    • Adjust the temperature of the water bath to bring the reaction solution to the desired temperature.

    • The optimal reaction conditions are a temperature of 70-80°C and a reaction time of 12 hours.

    • After the reaction is complete, use a calcium hydroxide emulsion to adjust the pH of the reaction solution to 6-7, which will precipitate calcium tungstate.

    • Stir at room temperature for 1 hour, then filter to remove the precipitate.

    • To the filtrate, add dilute hydrochloric acid to form the hydrochloride salt of the product.

    • Evaporate the water by vacuum distillation to obtain the hydrochloride of this compound as a light yellow solid.

2. Synthesis from 2-Aminopyridine-1-oxide Hydrochloride

This protocol utilizes a diazotization reaction to synthesize the target compound.[11]

  • Materials and Reagents:

    • 2-Aminopyridine-1-oxide hydrochloride

    • Concentrated hydrochloric acid (37.5%)

    • Sodium nitrite

    • Water

  • Procedure:

    • Prepare a solution of 110 g (dry weight) of 2-aminopyridine-1-oxide hydrochloride and 146 g of concentrated hydrochloric acid in 158 g of water.

    • Cool this solution to approximately 0°C.

    • Dropwise, with stirring, add a solution of 51.8 g of sodium nitrite in 110 g of water over a period of 1 hour, maintaining the temperature between -5°C and +5°C. This results in a clear, orange solution of the diazotized material.

    • Stir the orange solution for about 5 minutes at approximately 0°C.

    • Immediately add this solution through a cooled funnel over a 40-minute period to a hot solution of 110 g of 20% hydrochloric acid, maintaining the temperature of the reaction vessel at 95°-101°C.

    • After one-third of the diazotized solution has been added, pour 58.5 g of concentrated hydrochloric acid into the hot reaction mixture.

    • Continue the addition of the remaining diazotized solution at the same rate and temperature.

    • Continue stirring until the evolution of nitrogen ceases (approximately 7 minutes). This yields an aqueous solution of 2-chloropyridine-1-oxide hydrochloride.

    • The product can be isolated by vacuum evaporation, extraction from inorganic salts with absolute ethanol, and recrystallization from an ethanol-toluene mixture.

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound via the oxidation of 2-chloropyridine.

synthesis_workflow start Start: 2-Chloropyridine reagents Add H₂O, H₂SO₄, Tungstic Acid start->reagents oxidation Add H₂O₂ (70-80°C, 12h) reagents->oxidation neutralization Neutralize with Ca(OH)₂ emulsion (pH 6-7) oxidation->neutralization filtration Filter to remove CaWO₄ neutralization->filtration salification Add HCl to filtrate filtration->salification isolation Vacuum distillation to isolate product salification->isolation end End: this compound HCl isolation->end

Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. It is a precursor for the production of fungicides and pesticides.[6] In the pharmaceutical industry, it is used in the development of anti-inflammatory and antimicrobial agents.[6] The compound itself has been noted to be cytotoxic and clastogenic.[][12] Its utility in drug discovery is enhanced by its ability to undergo various chemical transformations, allowing for the creation of diverse molecular libraries for screening.

References

An In-depth Technical Guide to the Solubility of 2-Chloropyridine 1-oxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the known solubility characteristics of 2-chloropyridine 1-oxide in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information and provides detailed, generalized experimental protocols for determining the solubility of solid organic compounds. These protocols, for gravimetric and UV-Vis spectroscopic methods, are intended to enable researchers to generate precise quantitative data. A logical workflow for these experimental procedures is also presented.

Introduction

This compound (also known as 2-chloropyridine-N-oxide) is a halogenated organic compound derived from pyridine. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its physical and chemical properties, particularly its solubility in organic solvents, are critical for its application in chemical synthesis, reaction optimization, and formulation development. This guide aims to consolidate the available solubility information and provide robust methodologies for its quantitative determination.

Solubility of this compound: Qualitative Data

Table 1: Qualitative Solubility of this compound

SolventSolubility DescriptionSource(s)
EthanolSoluble[1][2]
AcetoneSoluble[1][2]
Dimethylformamide (DMF)More Soluble[1]
Polar Organic SolventsSoluble[3]
WaterSparingly Soluble / Slightly Soluble / Insoluble[1][2][4][5]

Note: The term "soluble" is a qualitative description and does not provide information on the extent of solubility.

Experimental Protocols for Quantitative Solubility Determination

To address the gap in quantitative data, the following are detailed, generalized experimental protocols for determining the solubility of a solid compound like this compound in an organic solvent.

This method directly measures the mass of the dissolved solute in a saturated solution.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dishes or vials

  • Drying oven

  • Conical flasks or vials with secure caps

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check if the concentration of the solute remains constant to confirm saturation.[6]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry evaporation dish.[7] This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Weighing:

    • Weigh the evaporation dish containing the filtrate to determine the mass of the solution.

    • Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.[7]

    • Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant mass is achieved.[7]

  • Calculation:

    • Mass of dissolved solute (m_solute): (Mass of dish + residue) - (Mass of empty dish)

    • Mass of solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + residue)

    • Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

This method is suitable for compounds that have a chromophore and absorb UV-Vis radiation. It relies on the Beer-Lambert law to determine the concentration of the solute in a saturated solution.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s) (must be transparent in the UV-Vis range of interest)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Thermostatic shaker or water bath

  • Filtration apparatus

Procedure:

  • Determination of Maximum Absorbance Wavelength (λ_max):

    • Prepare a dilute, known concentration solution of this compound in the chosen solvent.

    • Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max).[8]

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at λ_max.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

  • Sample Withdrawal, Filtration, and Dilution:

    • Withdraw a small, known volume of the saturated supernatant and filter it.

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.[9]

  • Absorbance Measurement and Concentration Determination:

    • Measure the absorbance of the diluted solution at λ_max.

    • Use the calibration curve to determine the concentration of the diluted solution.

  • Calculation:

    • Concentration of saturated solution: (Concentration of diluted solution) * (Dilution factor)

    • The solubility can then be expressed in various units, such as mol/L or g/L.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_gravimetric Gravimetric Method cluster_spectroscopic UV-Vis Spectroscopic Method prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 prep3 Allow undissolved solid to settle prep2->prep3 samp1 Withdraw supernatant prep3->samp1 samp2 Filter to remove solids samp1->samp2 grav1 Weigh filtered solution samp2->grav1 spec2 Dilute filtered solution samp2->spec2 grav2 Evaporate solvent grav1->grav2 grav3 Weigh dry residue grav2->grav3 grav4 Calculate solubility grav3->grav4 spec1 Prepare calibration curve spec3 Measure absorbance at λmax spec2->spec3 spec4 Determine concentration from curve spec3->spec4 spec5 Calculate solubility spec4->spec5

Caption: Experimental workflow for solubility determination.

Conclusion

While qualitative data suggests that this compound is soluble in polar organic solvents, there is a clear need for quantitative solubility data to aid researchers in its various applications. The experimental protocols for gravimetric and UV-Vis spectroscopic analysis provided in this guide offer robust methods for generating this crucial data. It is recommended that solubility studies be conducted across a range of relevant solvents and temperatures to create a comprehensive solubility profile for this important chemical intermediate.

References

Spectroscopic Analysis of 2-Chloropyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloropyridine 1-oxide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its ¹H NMR, ¹³C NMR, and IR spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 500 MHz

Chemical Shift (δ) ppmMultiplicityAssignment
8.41 - 8.40mAr-H
7.58 - 7.55mAr-H
7.32 - 7.28mAr-H (2H)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ with DMSO Frequency: 125 MHz

Chemical Shift (δ) ppm
141.5
140.3
126.9
126.0
123.8
IR (Infrared) Spectroscopy Data

The most characteristic infrared absorption bands for pyridine N-oxides are related to the N-O stretching vibrations.

Frequency (cm⁻¹)IntensityAssignment
1300 - 1255StrongN-O stretch
872 - 847-N-O associated band

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated solution may be prepared to improve the signal-to-noise ratio.

  • The solution is transferred to a standard 5 mm NMR tube.

  • The sample is carefully vortexed to ensure homogeneity.

¹H NMR Spectroscopy - Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • The magnetic field is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized by shimming.

  • A standard one-pulse ¹H NMR experiment is performed at a frequency of 500 MHz.

  • The free induction decay (FID) is acquired and then Fourier transformed to obtain the spectrum.

  • The spectrum is phased, and the baseline is corrected.

  • The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy - Data Acquisition:

  • Following ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency (125 MHz).

  • A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to single peaks for each carbon environment.

  • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.

  • The FID is processed using Fourier transformation, and the spectrum is phased and baseline-corrected.

  • Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of solid this compound is placed directly onto the ATR crystal.

  • A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • A background spectrum of the empty ATR crystal is collected.

  • The sample spectrum is then recorded.

  • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using various spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis and Interpretation cluster_elucidation Structural Elucidation Sample This compound Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution SolidSample Solid Sample for IR Sample->SolidSample NMR_Acquisition ¹H and ¹³C NMR Spectrometer Dissolution->NMR_Acquisition IR_Acquisition FT-IR Spectrometer (ATR) SolidSample->IR_Acquisition NMR_Processing Fourier Transform, Phasing, Baseline Correction NMR_Acquisition->NMR_Processing IR_Processing Background Subtraction IR_Acquisition->IR_Processing H_NMR_Analysis ¹H NMR Spectrum: - Chemical Shift - Integration - Multiplicity NMR_Processing->H_NMR_Analysis C_NMR_Analysis ¹³C NMR Spectrum: - Chemical Shift - Number of Signals NMR_Processing->C_NMR_Analysis IR_Analysis IR Spectrum: - Functional Group Identification (N-O stretch) IR_Processing->IR_Analysis Structure Proposed Structure of This compound H_NMR_Analysis->Structure C_NMR_Analysis->Structure IR_Analysis->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

Synthesis of 2-Chloropyridine 1-Oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical synthesis of 2-Chloropyridine 1-oxide from 2-chloropyridine. This compound is a critical intermediate in the production of various pharmaceuticals, agrochemicals, and personal care products, most notably as a precursor to the antifungal and antibacterial agent, zinc pyrithione.[1] This document details various synthetic methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols. Additionally, it includes graphical representations of the reaction pathway and a general experimental workflow to aid in comprehension and practical application. The synthesis methods covered include oxidation with hydrogen peroxide in the presence of various catalysts and oxidation with peracetic acid.

Introduction

Pyridine N-oxides are a class of compounds with distinct chemical properties compared to their parent pyridine counterparts. The N-oxide functional group alters the electronic characteristics of the pyridine ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.[2] this compound, in particular, serves as a versatile intermediate for the synthesis of a range of valuable compounds. Its preparation is a key step in many industrial chemical processes. Common synthetic routes involve the oxidation of the nitrogen atom of 2-chloropyridine using various oxidizing agents.[2]

Synthetic Methodologies

The oxidation of 2-chloropyridine to its corresponding N-oxide can be achieved through several methods. The most prevalent approaches utilize hydrogen peroxide with a catalyst or peracetic acid.

Hydrogen Peroxide Oxidation

Hydrogen peroxide is a common and relatively clean oxidizing agent for this transformation. The reaction's efficiency is highly dependent on the catalyst employed.

  • Tungstic Acid and Sulfuric Acid Catalysis: This method involves the use of tungstic acid and concentrated sulfuric acid as catalysts to activate the hydrogen peroxide.[2] The reaction is typically carried out in an aqueous medium.

  • Molecular Sieve Catalysis: Zeolite catalysts, such as TS-1 molecular sieves, have been demonstrated to be effective in catalyzing the N-oxidation of 2-chloropyridine with hydrogen peroxide, often leading to high yields.[3]

  • Phosphotungstic Acid Catalysis: Immobilized phosphotungstic acid on a solid support like silicon dioxide can also be used as a recyclable catalyst for the oxidation, offering potential advantages in industrial applications.[4]

Peracetic Acid Oxidation

Peracetic acid is a potent oxidizing agent that can be used directly or generated in situ from acetic acid and hydrogen peroxide. This method is a well-established route for the N-oxidation of pyridines.[5][6] Catalysts such as maleic acid, maleic anhydride, or phthalic anhydride can be employed to facilitate the in situ generation of peracetic acid.[5][7]

Comparative Analysis of Synthetic Protocols

The following table summarizes quantitative data from various cited experimental protocols for the synthesis of this compound. This allows for a direct comparison of reaction conditions and outcomes.

Oxidizing System Catalyst Molar Ratio (Oxidant:Substrate) Temperature (°C) Reaction Time (h) Yield (%) Reference
Hydrogen Peroxide / WaterTungstic Acid / Sulfuric Acid1.3:1 to 1.5:170-8012High (not specified)[2]
Hydrogen Peroxide / WaterTS-1 Molecular SieveNot specified70-80198.88[3]
Hydrogen PeroxidePhosphotungstic Acid on SiO₂6.0:1803089.8[4]
Peracetic Acid (in situ)Maleic AnhydrideNot specified80Not specifiedHigh (not specified)[5]
Peracetic Acid (aqueous)None0.51:1702.577 (based on peracetic acid)[6]
Hydrogen PeroxideMesoporous Molecular Sieves (MCM-41)0.8:1 to 3.5:140-903-10>98[8]

Detailed Experimental Protocols

Protocol 1: Hydrogen Peroxide Oxidation with Tungstic and Sulfuric Acid Catalysis[2]
  • Apparatus Setup: Equip a 250 mL four-necked flask with an electric stirrer, a thermometer, a spherical condenser, and a constant pressure dropping funnel.

  • Charging the Reactor: To the flask, add 25 mL of 2-chloropyridine, 28 mL of distilled water, 1.1 mL of 98% concentrated sulfuric acid, and 2.2 g of tungstic acid.

  • Initiating the Reaction: Begin stirring the mixture and heat it in a water bath.

  • Addition of Oxidant: Once the reaction mixture reaches 70°C, begin the dropwise addition of 30 mL of 30% hydrogen peroxide from the dropping funnel. Maintain the reaction temperature between 70-80°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 70-80°C for 12 hours.

  • Work-up:

    • Cool the reaction mixture.

    • Adjust the pH of the solution to 6-7 with a calcium oxide emulsion to precipitate calcium tungstate.

    • Stir at room temperature for 1 hour.

    • Filter the precipitate and wash it.

    • To the filtrate, add dilute hydrochloric acid to form the hydrochloride salt of the product.

    • Evaporate the water under vacuum to obtain the solid this compound hydrochloride.

Protocol 2: Peracetic Acid Oxidation (Cyclic Process)[6]
  • Apparatus Setup: A flask equipped with a thermometer, stirrer, and addition funnel is required.

  • Reaction Initiation: Place one mole of 2-chloropyridine into the flask and heat to 70°C.

  • Addition of Oxidant: Add 0.51 mole of a 40% aqueous solution of peracetic acid dropwise over 15 minutes, maintaining the temperature at 70°C.

  • Reaction Completion: Stir the mixture for 150 minutes at 70°C.

  • Work-up:

    • Neutralize the reaction mixture with sodium hydroxide.

    • Distill the mixture to remove unreacted 2-chloropyridine and water overhead at approximately 115°C.

    • The distillate will separate into two phases; recover the 2-chloropyridine for recycling.

    • The residue remaining in the flask contains the this compound product.

Visualized Pathways and Workflows

Chemical Reaction Pathway

Synthesis of this compound 2-Chloropyridine 2-Chloropyridine C₅H₄ClN 2-Chloropyridine_1-oxide This compound C₅H₄ClNO 2-Chloropyridine->2-Chloropyridine_1-oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, Peracetic Acid) Oxidizing_Agent->2-Chloropyridine_1-oxide Byproduct Byproduct (e.g., H₂O, Acetic Acid) 2-Chloropyridine_1-oxide->Byproduct Experimental Workflow start Start setup Reactor Setup start->setup charge Charge Reactants (2-Chloropyridine, Solvent, Catalyst) setup->charge heat Heat to Reaction Temperature charge->heat add_oxidant Add Oxidizing Agent heat->add_oxidant react Maintain Temperature and Stir add_oxidant->react workup Reaction Work-up (Neutralization, Filtration, etc.) react->workup isolate Isolate Product (Distillation, Evaporation, etc.) workup->isolate end End isolate->end

References

An In-depth Technical Guide to the Oxidation of 2-Chloropyridine to 2-Chloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanisms, experimental protocols, and quantitative data associated with the synthesis of 2-chloropyridine N-oxide via the oxidation of 2-chloropyridine. This N-oxide is a critical intermediate in the production of various pharmaceuticals, fungicides, and antibacterial agents, most notably zinc pyrithione.[1][2]

Core Oxidation Mechanisms

The conversion of 2-chloropyridine to its N-oxide is fundamentally an oxidation reaction targeting the nucleophilic nitrogen atom of the pyridine ring. The choice of oxidant and catalyst dictates the specific mechanistic pathway, reaction efficiency, and safety profile. The most prevalent methods involve peroxyacids or hydrogen peroxide in conjunction with a catalyst.

Oxidation by Peroxyacids

Peroxyacids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for the N-oxidation of pyridines.[3][4] The mechanism is a direct electrophilic attack on the pyridine nitrogen.

The reaction proceeds via a concerted mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic terminal oxygen of the peroxyacid. The acidic proton is transferred, and the carboxylate anion is eliminated as a leaving group, resulting in the formation of the N-oxide and the corresponding carboxylic acid.

Peroxyacid_Mechanism Mechanism of Peroxyacid Oxidation cluster_reactants Reactants cluster_ts Transition State cluster_products Products 2CP 2-Chloropyridine (Nucleophile) Peroxyacid R-C(O)OOH (Electrophile) TS [Concerted Transition State] Peroxyacid->TS N_Oxide 2-Chloropyridine N-oxide TS->N_Oxide Carboxylic_Acid R-COOH TS->Carboxylic_Acid

Caption: General mechanism for the oxidation of 2-chloropyridine using a peroxyacid.

Oxidation by Hydrogen Peroxide with Catalysts

While hydrogen peroxide (H₂O₂) is a cost-effective and environmentally benign oxidant, its direct reaction with 2-chloropyridine is slow. Therefore, various catalysts are employed to generate a more potent oxidizing species in situ.

  • Acid-Catalyzed Systems: In the presence of a carboxylic acid like acetic acid, H₂O₂ forms the corresponding peroxyacid (peracetic acid) in equilibrium, which then acts as the primary oxidant as described above.[5][6] Mineral acids can also be used, though this can lead to product instability.[1]

  • Anhydride-Mediated Systems: Anhydrides, such as maleic or phthalic anhydride, react with H₂O₂ to form a peroxycarboxylic acid. This species is a highly active catalyst for the oxidation. The resulting dicarboxylic acid can be dehydrated back to the anhydride, allowing for a catalytic cycle.[2]

  • Tungsten-Based Catalysts: Catalysts like tungstic acid or phosphotungstic acid react with H₂O₂ to form peroxotungstate species.[7][8] These inorganic per-compounds are powerful oxidants that efficiently transfer an oxygen atom to the pyridine nitrogen.

  • Molecular Sieve Catalysts: Zeolites and molecular sieves, such as Titanium Silicalite-1 (TS-1), can catalyze the oxidation with high selectivity and yield.[9] The confined environment within the sieve pores can activate the H₂O₂ and facilitate the reaction.

Quantitative Data Summary

The efficiency of the N-oxidation reaction is highly dependent on the chosen synthetic route. The following tables summarize key quantitative data from various published methods.

Table 1: Hydrogen Peroxide with Tungsten-Based Catalysts

Catalyst System Temp. (°C) Time (h) Molar Ratio (H₂O₂:Substrate) Yield (%) Reference
Tungstic Acid / H₂SO₄ 70-80 12 1.3:1 to 1.5:1 High (not specified) [7]
Phosphotungstic Acid / SiO₂ 80 30 6.0:1 89.8 [8]

| Tetrabutylammonium Peroxotungstate | 80 | 24 | 2.0:1 | 98 |[10] |

Table 2: Hydrogen Peroxide with Other Catalytic Systems

Catalyst System Temp. (°C) Time (h) Molar Ratio (H₂O₂:Substrate) Yield (%) Reference
Maleic Anhydride 30-90 Not specified 0.5:1 to 1.2:1 High (not specified) [5][6]
Recyclable Anhydride (Od-MA) 90 7 ~2.2:1 >95 [2]
Mesoporous Molecular Sieve (MCM-41) 40-90 3-10 0.8:1 to 3.5:1 >98 [11]
TS-1 Molecular Sieve 70-80 1 ~2.9:1 98.9 [9]

| Supported Sulfonic Acid (Amberlyst 15) | 80 | 22 | Not specified | 33.8 |[12] |

Table 3: Peroxyacid and Other Oxidation Methods

Oxidant/Reagent Solvent Temp. (°C) Time (h) Yield (%) Reference
Peracetic Acid Acetic Acid 80 Overnight High (not specified) [5]

| Sodium Perborate | Acetic Acid | Not specified | Not specified | Moderate (not specified) |[11] |

Experimental Protocols

A generalized workflow for the synthesis and isolation of 2-chloropyridine N-oxide is depicted below. Specific conditions vary significantly based on the chosen methodology.

Experimental_Workflow start Start: Assemble Reaction Apparatus charge_reagents Charge Reactor with 2-Chloropyridine, Solvent/Water, and Catalyst start->charge_reagents heat_stir Heat and Stir Mixture to Reaction Temperature charge_reagents->heat_stir add_oxidant Add Oxidant (e.g., H₂O₂) dropwise, Controlling Temperature heat_stir->add_oxidant react Maintain Temperature and Stir for Specified Reaction Time add_oxidant->react monitor Monitor Reaction Progress (e.g., GC, HPLC, TLC) react->monitor monitor->react Incomplete cool Cool Reaction Mixture to Room Temperature monitor->cool Complete filter_catalyst Filter to Remove Heterogeneous Catalyst (if applicable) cool->filter_catalyst neutralize Neutralize/Adjust pH of the Filtrate filter_catalyst->neutralize isolate Product Isolation: - Vacuum Distillation - Extraction - Crystallization neutralize->isolate dry Dry Final Product isolate->dry end End: Characterize Product (e.g., MP, NMR, MS) dry->end

Caption: A generalized experimental workflow for the synthesis of 2-chloropyridine N-oxide.

Protocol 1: Tungstic Acid Catalyzed Oxidation with H₂O₂[7]

This protocol uses a tungsten-based catalyst system, which is effective and common in industrial applications.

  • Apparatus Setup: Equip a 250 mL four-necked flask with an electric stirrer, thermometer, spherical condenser, and a constant pressure dropping funnel.

  • Charging Reagents: To the flask, add 25 mL of 2-chloropyridine, 28 mL of distilled water, 1.1 mL of 98% concentrated sulfuric acid, and 2.2 g of tungstic acid.

  • Initiating Reaction: Begin stirring the mixture and heat using a water bath to a temperature of 70-80°C.

  • Addition of Oxidant: Measure 30 mL of hydrogen peroxide (30-50% aq. solution) into the constant pressure dropping funnel and add it dropwise to the reaction mixture, ensuring the internal temperature is maintained between 70-80°C.

  • Reaction Period: After the addition is complete, maintain the reaction mixture at 70-80°C with continuous stirring for 12 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture.

    • Adjust the pH of the solution to 6-7 using a calcium hydroxide emulsion to precipitate the tungsten catalyst as CaWO₄.

    • Filter the precipitate and wash the filter cake.

    • To the filtrate, add dilute hydrochloric acid to form the hydrochloride salt of the N-oxide.

    • Evaporate the water via vacuum distillation to obtain the solid hydrochloride salt of 2-chloropyridine N-oxide. The product can be further purified if necessary.

Protocol 2: Recyclable Anhydride Catalyzed Oxidation with H₂O₂[2]

This method utilizes a recyclable anhydride catalyst, offering a greener and potentially more economical approach.

  • Apparatus Setup: Equip a 50 mL glass flask with a magnetic stirrer and a reflux condenser.

  • Charging Reagents: In the flask, combine 1.14 g (10 mmol) of 2-chloropyridine, 2 mL of H₂O₂ (34 wt% aqueous solution), 2 mL of H₂O, and 0.76 g (2 mmol) of the octadecyl maleic anhydride (Od-MA) catalyst.

  • Reaction: Heat the two-phase mixture to 90°C and stir vigorously for 7 hours. As the reaction proceeds and 2-chloropyridine is consumed, the catalyst will precipitate out of the solution.

  • Catalyst Recovery: After the reaction period, cool the mixture and remove the precipitated catalyst by simple filtration. The catalyst can be washed and reused.

  • Analysis and Isolation: The resulting aqueous filtrate contains the 2-chloropyridine N-oxide product. The yield and conversion can be determined by GC analysis. The product can be isolated from the aqueous solution by extraction or distillation.

References

Physical and chemical properties of 2-Chloropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropyridine 1-oxide (CAS No. 2402-95-1) is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry.[][2] As a derivative of pyridine, the introduction of both a chlorine atom and an N-oxide functional group imparts unique reactivity, establishing it as a versatile intermediate for the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty chemicals.[2][3] This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis, and a summary of its reactivity and applications.

Physical and Chemical Properties

This compound is typically a white to off-white or pale yellow crystalline solid at room temperature.[4][5] It is noted to be susceptible to deliquescence, the process of absorbing moisture from the atmosphere.[6] Its stability is generally sound under standard conditions, but it can be affected by high temperatures and strong acidic or alkaline environments.[4]

Table 1: Core Physical and Chemical Data for this compound
PropertyValueSource(s)
CAS Number 2402-95-1[][7]
Molecular Formula C₅H₄ClNO[][7]
Molecular Weight 129.54 g/mol [][3]
Appearance White to off-white/pale yellow solid[2][4][5]
Melting Point 64 - 72 °C[2][4]
Boiling Point 168 - 170 °C[6][8]
Density ~1.209 g/cm³[6][8]
Solubility Sparingly soluble in water; Soluble in organic solvents (ethanol, acetone)[4][5][8]
pKa (Predicted) -0.76 ± 0.10[5]

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR (500 MHz, CDCl₃): δ (ppm) 8.40-8.41 (1H, m), 7.55-7.58 (1H, m), 7.28-7.32 (2H, m).[9]

  • ¹³C NMR (125 MHz, CDCl₃ with DMSO): δ (ppm) 141.5, 140.3, 126.9, 126.0, 123.8.[9]

Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay between the pyridine N-oxide moiety and the chlorine substituent. The N-oxide group enhances the reactivity of the pyridine ring, making it a valuable building block in organic synthesis.[3]

Under normal storage conditions, the compound is relatively stable.[4] However, it can undergo decomposition or structural changes under extreme temperatures or in the presence of strong acids, bases, oxidizing agents, or reducing agents.[4] The N-oxide can be removed via reduction after serving its purpose as a directing group in substitution reactions.[10] It is a key intermediate in the production of antifungal and antibacterial agents like pyrithione, which is found in anti-dandruff shampoos.[6][11]

Reactivity_Profile Logical Flow of this compound in Synthesis A 2-Chloropyridine 1-oxide B Nucleophilic Substitution (e.g., with 2-mercaptopyridine) A->B Reaction D Further Functionalization A->D Intermediate for C Pyrithione (Antifungal Agent) B->C Product E Pharmaceuticals & Agrochemicals D->E Leads to Synthesis_Workflow Experimental Workflow for Synthesis start Start step1 1. Combine 2-Chloropyridine, H₂O, Tungstic Acid, H₂SO₄ start->step1 step2 2. Heat to 70-80°C step1->step2 step3 3. Add H₂O₂ solution slowly step2->step3 step4 4. React for 12 hours step3->step4 step5 5. Cool & Neutralize with Ca(OH)₂ to pH 6-7 step4->step5 step6 6. Filter to remove CaWO₄ step5->step6 step7 7. Isolate with HCl & Evaporate step6->step7 end End Product: This compound HCl step7->end

References

2-Chloropyridine 1-oxide safety data sheet (SDS) and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Safe Handling of 2-Chloropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No: 2402-95-1), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Adherence to rigorous safety protocols is essential when working with this compound due to its potential health hazards.

Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage. The compound is typically a white to light yellow or off-white to yellowish-brown crystalline powder or solid at room temperature.[2][3] It is slightly soluble in water but shows better solubility in common organic solvents like ethanol and acetone.[3]

PropertyDataSource(s)
CAS Number 2402-95-1[2][4][5]
Molecular Formula C₅H₄ClNO[1][2][3]
Molecular Weight 129.54 - 129.55 g/mol [1][2][3]
Appearance White to off-white solid; White to light yellow crystalline powder[2][3]
Melting Point 64 - 72 °C; 67 - 70 °C[2][3]
Solubility Slightly soluble in water; Soluble in common organic solvents (ethanol, acetone)[3]
Purity / Assay ≥ 97% - 98%[2]

Note: Data for the hydrochloride salt (2-Chloropyridine N-oxide hydrochloride, CAS: 20295-64-1) includes a melting point of 140-142 °C.[6]

Hazard Identification and Toxicology

This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[4][5][7][8] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[4][5][7][8][9]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4][7][8]

  • H312: Harmful in contact with skin.[4][7][8]

  • H315: Causes skin irritation.[4][7][8]

  • H319: Causes serious eye irritation.[4][7][8]

  • H332: Harmful if inhaled.[4][7][8]

  • H335: May cause respiratory irritation.[4][7][8][9]

While specific quantitative toxicological data like LD50 values for this compound are not detailed in the provided search results, the hazard classifications necessitate stringent exposure controls. The toxicological properties have not been fully investigated.[9]

Experimental Protocols and Methodologies

The available Safety Data Sheets (SDS) do not contain detailed experimental protocols for the toxicological studies that form the basis of the hazard classifications. Such studies are typically conducted under standardized guidelines (e.g., OECD Test Guidelines) but the specifics for this compound are not provided.

However, the SDSs outline clear protocols for emergency response and handling, which are summarized below.

Protocol 3.1: First-Aid Measures

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][9] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4]

  • Following Skin Contact: Immediately remove all contaminated clothing.[4][9] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][9][10] Seek medical attention.[9]

  • Following Eye Contact: Rinse cautiously with water for several minutes, also under the eyelids.[9] If contact lenses are present, remove them if easy to do so and continue rinsing for at least 15 minutes.[4][9] Get immediate medical attention.[9]

  • Following Ingestion: Rinse mouth with water.[4] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[4]

Protocol 3.2: Accidental Release Measures

  • Personal Precautions: Evacuate personnel to safe areas.[4] Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and respiratory protection.[4][9] Avoid dust formation and contact with skin, eyes, or vapors.[4]

  • Environmental Precautions: Prevent the substance from entering drains or the environment.[5][9]

  • Containment and Clean-up: Remove all sources of ignition.[4] Use non-sparking tools.[4][8] For spills, sweep up and shovel the material into suitable, closed containers for disposal.[5][9]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk. All operations should be conducted by trained personnel familiar with the compound's hazards.

4.1 Handling Workflow Personnel should follow a systematic workflow to ensure safety during handling. This includes risk assessment, selection of appropriate engineering controls and PPE, and adherence to safe work practices.

G cluster_prep Preparation Phase cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Phase cluster_post Post-Handling Phase A Review Safety Data Sheet (SDS) B Assess Risks for Specific Procedure A->B C Verify Engineering Controls (Fume Hood, Ventilation) B->C D Don Protective Gloves (Chemical Impermeable) C->D E Don Safety Goggles & Face Shield D->E F Don Lab Coat / Protective Clothing E->F G Use Respiratory Protection (If ventilation is inadequate) F->G H Handle in a Well-Ventilated Area (e.g., Fume Hood) G->H I Avoid Contact with Skin & Eyes H->I J Avoid Dust/Aerosol Formation H->J K Use Non-Sparking Tools H->K L Securely Close Container K->L M Decontaminate Work Area L->M N Wash Hands Thoroughly M->N O Dispose of Waste Properly N->O

Caption: Standard workflow for handling this compound.

4.2 Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8][9]

  • Keep away from heat, sparks, and open flames.[11]

  • Store apart from incompatible materials such as strong oxidizing agents, strong acids, and nitrates.[9][10][11][12]

  • The compound is noted to be hygroscopic, meaning it can absorb moisture from the air.[9]

Emergency Response Protocol

In the event of an emergency, a clear and practiced response protocol is crucial to mitigate harm to personnel and the environment.

G cluster_spill Accidental Spill Response cluster_exposure Personnel Exposure Response Start Emergency Event (Spill or Exposure) S1 Evacuate Area Start->S1 E1 Route of Exposure? Start->E1 S2 Wear Full PPE S1->S2 S3 Remove Ignition Sources S2->S3 S4 Contain & Clean Up Spill (Use inert absorbent material) S3->S4 S5 Collect in Sealed Container for Disposal S4->S5 Medical Seek Immediate Medical Attention S5->Medical Inform EHS E_Skin SKIN: Remove clothing, wash with soap & water for 15+ min E1->E_Skin E_Eyes EYES: Rinse with water for 15+ min, removing contacts if possible E1->E_Eyes E_Inhale INHALATION: Move to fresh air E1->E_Inhale E_Ingest INGESTION: Rinse mouth, DO NOT induce vomiting E1->E_Ingest E_Skin->Medical E_Eyes->Medical E_Inhale->Medical E_Ingest->Medical

Caption: Emergency response protocol for spills and personnel exposure.

Stability and Reactivity

  • Reactivity: The compound is stable under normal conditions of temperature and pressure.[5][10]

  • Conditions to Avoid: Avoid heat, sparks, open flames, high temperatures, and dust formation.[4][10][11]

  • Incompatible Materials: It is incompatible with strong oxidizing agents and strong acids.[9][10][11][12][13]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[9][10][11] A case report noted that 2-chloropyridine-N-oxide has an exothermic decomposition reaction that can occur at 120-130 °C, which led to an explosion in an industrial setting when the residue was left in a distillation kettle.[14]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[9] Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[9] Do not empty into drains.[9]

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this compound and ensure all laboratory personnel are thoroughly trained on its hazards and the necessary safety precautions.

References

The Ascending Profile of 2-Chloropyridine 1-Oxide Derivatives in Therapeutic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – In the dynamic landscape of drug discovery, the heterocyclic compound 2-chloropyridine 1-oxide and its derivatives are emerging as a promising class of molecules with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their anticancer, antimicrobial, and enzyme-inhibiting properties, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols for biological evaluation, and visualizes associated signaling pathways and workflows.

Anticancer Activity: Targeting Key Cellular Mechanisms

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The primary mechanisms of action appear to involve the inhibition of critical enzymes and signaling pathways essential for tumor growth and survival.

A notable area of investigation is the development of 2-chloropyridine derivatives incorporating a 1,3,4-oxadiazole moiety. These compounds have shown potent antitumor activity. For instance, certain derivatives have exhibited significant inhibitory effects on telomerase, an enzyme crucial for the immortal phenotype of cancer cells.[1]

Furthermore, pyridine-urea derivatives have been synthesized and evaluated for their in vitro anticancer activity. These compounds have shown promising results against breast cancer cell lines, such as MCF-7, and have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3][4]

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of selected 2-chloropyridine derivatives and related pyridine compounds.

Table 1: Anticancer Activity of 2-Chloropyridine and Pyridine-Urea Derivatives

Compound ClassDerivativeCancer Cell LineActivity (IC₅₀ in µM)Reference
2-Chloropyridine derivative with 1,3,4-oxadiazole moietyCompound 6oSGC-7901 (Gastric Cancer)2.3 ± 0.07 (Telomerase Inhibition)[1]
Pyridine-UreaCompound 8eMCF-7 (Breast Cancer)0.22 (48h treatment)[2]
Pyridine-UreaCompound 8nMCF-7 (Breast Cancer)1.88 (48h treatment)[2]
Pyridine-UreaDoxorubicin (Reference)MCF-7 (Breast Cancer)1.93[2]
Pyridine-UreaCompound 8eVEGFR-2 Inhibition3.93 ± 0.73[3]
Pyridine-UreaCompound 8bVEGFR-2 Inhibition5.0 ± 1.91[3]

Table 2: Anticancer Activity of Pyridine Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineActivity (IC₅₀ in µM)Reference
Pyridine Derivative 10HepG2 (Liver Cancer)4.25[5]
Pyridine Derivative 10MCF-7 (Breast Cancer)6.08[5]
Pyridine Derivative 9HepG2 (Liver Cancer)4.68[5]
Pyridine Derivative 8HepG2 (Liver Cancer)4.34[5]
Sorafenib (Reference)HepG2 (Liver Cancer)9.18[5]
Doxorubicin (Reference)HepG2 (Liver Cancer)7.94[5]
Pyridine Derivative 1HepG2 (Liver Cancer)4.5 ± 0.3[6]
Pyrazolopyridine 3fEGFRWT Inhibition0.066[7]
Pyrazolopyridine 3fVEGFR-2 Inhibition0.102[7]

Antimicrobial Activity: A New Frontier in Combating Infections

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. 2-Aminopyridine derivatives, synthesized from 2-chloropyridine precursors, have shown considerable antibacterial activity, particularly against Gram-positive bacteria.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents the MIC values for selected 2-aminopyridine derivatives against various bacterial strains.

Table 3: Antimicrobial Activity of 2-Aminopyridine Derivatives

CompoundBacterial StrainActivity (MIC in µg/mL)Reference
2-Aminopyridine derivative 2cStaphylococcus aureus0.039 ± 0.000[8][9]
2-Aminopyridine derivative 2cBacillus subtilis0.039 ± 0.000[8][9]
Acetamide derivative 22Escherichia coli> 6.25[10]
Acetamide derivative 24Escherichia coli> 6.25[10]
Acetamide derivative 22Proteus mirabilis> 6.25[10]
Acetamide derivative 24Proteus mirabilis> 6.25[10]

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental methodologies are crucial. This section provides protocols for key in vitro assays used to evaluate the biological activity of this compound and its derivatives.

Synthesis of 2-Chloropyridine Derivatives with 1,3,4-Oxadiazole Moiety

A general procedure for the synthesis of these derivatives involves a multi-step reaction sequence. While specific conditions may vary, a representative synthesis is outlined below.

G cluster_synthesis General Synthesis Workflow Start 2-Chloropyridine Derivative Step1 Reaction with Hydrazine Hydrate Start->Step1 Reflux Step2 Formation of Hydrazide Step1->Step2 Step3 Reaction with Carbon Disulfide Step2->Step3 KOH Step4 Cyclization to form Oxadiazole Ring Step3->Step4 Step5 Reaction with Substituted Phenol Step4->Step5 Final Final 2-Chloropyridine-1,3,4-Oxadiazole Derivative Step5->Final

General synthesis workflow for 2-chloropyridine-1,3,4-oxadiazole derivatives.

Procedure:

  • A starting 2-chloropyridine derivative is reacted with hydrazine hydrate, typically under reflux conditions, to form the corresponding hydrazide.

  • The hydrazide is then treated with carbon disulfide in the presence of a base like potassium hydroxide to facilitate the cyclization and formation of the 1,3,4-oxadiazole-2-thione ring.

  • Finally, the thione intermediate is reacted with a substituted phenol in the presence of a suitable reagent to yield the final target compound.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

G cluster_mtt MTT Assay Workflow Seed Seed cells in 96-well plate Treat Treat with test compound Seed->Treat Incubate Incubate for 24-72h Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization buffer (e.g., DMSO) Incubate_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read

Workflow of the MTT assay for determining cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).[11] The plates are then incubated for another 2-4 hours.[12]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[13] The cell viability is calculated as a percentage of the control (untreated) cells.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

G cluster_mic Broth Microdilution Workflow Prepare_Compound Prepare serial dilutions of test compound Inoculate Inoculate wells with bacteria Prepare_Compound->Inoculate Prepare_Inoculum Prepare standardized bacterial inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Visually inspect for turbidity Incubate->Read Determine_MIC MIC is the lowest concentration with no visible growth Read->Determine_MIC

Workflow of the broth microdilution method for MIC determination.

Procedure:

  • Compound Dilution: Two-fold serial dilutions of the test compound are prepared in a suitable broth medium in a 96-well microtiter plate.[16]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard.[14]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[14]

  • Incubation: The plates are incubated at an appropriate temperature (usually 37°C) for 18-24 hours.[16]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[15]

Signaling Pathway Inhibition: The NF-κB Connection

Some pyridine N-oxide derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a critical role in inflammation, immunity, and cell survival.

The canonical NF-κB pathway is activated by various stimuli, including inflammatory cytokines like TNF-α and IL-1. This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of target genes involved in inflammation and cell proliferation.

G cluster_pathway Canonical NF-κB Signaling Pathway cluster_nucleus Receptor Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex activates IkBa_p p-IκBα IKK_Complex->IkBa_p phosphorylates IκBα IkBa_Ub Ub-IκBα IkBa_p->IkBa_Ub ubiquitination Proteasome Proteasome IkBa_Ub->Proteasome degradation NFkB_active Active NF-κB (p65/p50) Proteasome->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Inhibitor 2-Chloropyridine 1-Oxide Derivatives Inhibitor->IKK_Complex inhibits

Inhibition of the canonical NF-κB signaling pathway by this compound derivatives.

Certain pyridine N-oxide derivatives have been found to inhibit the NF-κB signaling pathway, potentially by targeting the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This inhibitory action contributes to their anti-inflammatory and anticancer properties.

Conclusion

This compound and its derivatives represent a versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical studies against cancer and microbial infections, coupled with a growing understanding of their mechanisms of action, positions them as a focal point for future drug discovery and development efforts. Further research into structure-activity relationships and in vivo studies will be critical in translating the therapeutic potential of these compounds into clinical applications.

References

Methodological & Application

Application Notes: Synthesis of Pharmaceutical Intermediates Using 2-Chloropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of valuable pharmaceutical intermediates utilizing 2-chloropyridine 1-oxide. This versatile building block offers a reactive handle for various synthetic transformations, including nucleophilic substitution and cross-coupling reactions, making it a key component in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Overview of this compound in Pharmaceutical Synthesis

This compound is a critical intermediate in organic synthesis, primarily due to the unique reactivity conferred by the N-oxide group and the chlorine substituent.[1] The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack. This activation is instrumental in the synthesis of various substituted pyridines that are core scaffolds in numerous pharmaceuticals.[2][3] Furthermore, the chlorine atom can be readily displaced by nucleophiles or participate in transition metal-catalyzed cross-coupling reactions.

A significant application of intermediates derived from this compound is in the synthesis of targeted cancer therapies. For instance, substituted pyridines are integral to drugs like Vismodegib, an inhibitor of the Hedgehog signaling pathway, which is aberrantly activated in certain cancers like basal cell carcinoma.[4][5][6]

Synthesis of 4-Amino-2-chloropyridine: A Key Pharmaceutical Intermediate

4-Amino-2-chloropyridine is a vital intermediate for the synthesis of various pharmaceutical and agrochemical compounds.[2][3] One common synthetic route involves the nitration of this compound, followed by reduction of the nitro group.

Experimental Protocol: Two-Step Synthesis of 4-Amino-2-chloropyridine

Step 1: Synthesis of 2-Chloro-4-nitropyridine 1-oxide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound.

  • Nitration: Cool the flask in an ice bath and slowly add a mixture of fuming nitric acid and concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) until a precipitate forms.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-chloro-4-nitropyridine 1-oxide.

Step 2: Synthesis of 4-Amino-2-chloropyridine

  • Reaction Setup: In a round-bottom flask, suspend 2-chloro-4-nitropyridine 1-oxide in a suitable solvent such as acetic acid or ethanol.

  • Reduction: Add a reducing agent, such as iron powder or tin(II) chloride, portion-wise while stirring.[7] An exothermic reaction may be observed.

  • Reaction: After the addition, heat the mixture at reflux for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture and filter to remove the metal salts. Neutralize the filtrate with a base (e.g., sodium hydroxide solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield 4-amino-2-chloropyridine.[7]

Quantitative Data
IntermediateStarting MaterialReagentsSolventYield (%)Purity (%)
2-Chloro-4-nitropyridine 1-oxideThis compoundFuming HNO₃, H₂SO₄-85-95>95
4-Amino-2-chloropyridine2-Chloro-4-nitropyridine 1-oxideFe, Acetic AcidAcetic Acid80-90>98

Suzuki-Miyaura Coupling for the Synthesis of Arylpyridines

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. 2-Chloropyridine derivatives are excellent substrates for this reaction, enabling the synthesis of biaryl compounds, which are prevalent in medicinal chemistry.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloropyridine derivative (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium carbonate or cesium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) for several hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain the desired arylpyridine.

Quantitative Data for a Representative Suzuki Coupling
2-Chloropyridine DerivativeArylboronic AcidCatalystBaseSolventYield (%)
2-ChloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85-95
2-Chloro-4-aminopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O75-85

Relevance to the Hedgehog Signaling Pathway and Vismodegib

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is largely inactive in adults.[5][8] However, its aberrant reactivation is implicated in the development and progression of several cancers, including basal cell carcinoma.[4][5] The drug Vismodegib functions by inhibiting a key protein in this pathway, Smoothened (SMO).[4][6] The synthesis of Vismodegib and other Hh pathway inhibitors often involves the construction of a core structure containing a substituted pyridine ring. Intermediates derived from this compound can serve as precursors to these essential heterocyclic components.

Logical Relationship of Synthesis to Biological Target

Synthesis_to_Target cluster_synthesis Synthetic Pathway cluster_bio Biological Pathway 2-Chloropyridine_1-oxide This compound Substituted_Pyridine Substituted Pyridine Intermediate 2-Chloropyridine_1-oxide->Substituted_Pyridine Multi-step Synthesis Vismodegib_Analog Vismodegib or Analog Substituted_Pyridine->Vismodegib_Analog Coupling & Amidation SMO Smoothened (SMO) Protein Vismodegib_Analog->SMO Inhibits Hh_Pathway Hedgehog Signaling Pathway Hh_Pathway->SMO Activates Cancer_Cell_Proliferation Cancer Cell Proliferation SMO->Cancer_Cell_Proliferation Promotes

Caption: Synthetic pathway to Hedgehog pathway inhibitors and their biological target.

Experimental Workflow for Synthesis and Biological Evaluation

Workflow Start Start: this compound Step1 Step 1: Functionalization (e.g., Nitration/Reduction) Start->Step1 Intermediate1 Intermediate A (e.g., 4-Amino-2-chloropyridine) Step1->Intermediate1 Step2 Step 2: Coupling Reaction (e.g., Suzuki Coupling) Intermediate1->Step2 Intermediate2 Intermediate B (Biaryl Pyridine) Step2->Intermediate2 Step3 Step 3: Final Assembly (e.g., Amidation) Intermediate2->Step3 FinalProduct Final Product (e.g., Vismodegib Analog) Step3->FinalProduct Purification Purification & Characterization (HPLC, NMR, MS) FinalProduct->Purification BiologicalAssay Biological Assay (e.g., SMO Inhibition Assay) Purification->BiologicalAssay End End: Data Analysis BiologicalAssay->End

Caption: General workflow from starting material to biological evaluation.

References

Application of 2-Chloropyridine 1-oxide in the Synthesis of the Antifungal Agent Zinc Pyrithione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Chloropyridine 1-oxide is a pivotal intermediate in the synthesis of various agrochemicals, leveraging its reactive nature to introduce the biologically active pyridyl moiety. This application note details the synthesis of Zinc Pyrithione, a broad-spectrum antifungal and antibacterial agent, from 2-chloropyridine, proceeding through the key intermediate, this compound. Detailed experimental protocols for the N-oxidation of 2-chloropyridine and the subsequent conversion of this compound to Zinc Pyrithione are provided, along with quantitative data to support the efficiency of these processes. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries.

Introduction

This compound is a versatile heterocyclic compound extensively used in organic synthesis.[1][2] Its utility in the agrochemical sector is significant, where it serves as a precursor for a range of fungicides, herbicides, and pesticides.[1][2] The N-oxide functional group activates the pyridine ring, facilitating nucleophilic substitution at the 2-position, a key reaction in the synthesis of many active agrochemical ingredients.

One of the most prominent applications of this compound is in the production of pyrithione and its metal salts, such as Zinc Pyrithione (ZPT). ZPT is a highly effective antimicrobial agent used in a variety of applications, from anti-dandruff shampoos to anti-fouling paints and as a preservative in agricultural formulations.[3] This note focuses on the synthetic pathway from 2-chloropyridine to Zinc Pyrithione, highlighting the critical role of this compound.

Synthetic Pathway

The synthesis of Zinc Pyrithione from 2-chloropyridine is a two-step process. The first step involves the N-oxidation of 2-chloropyridine to yield this compound. The second step is the conversion of this compound to Sodium Pyrithione via a sulfhydrylation reaction, followed by chelation with a zinc salt to afford the final product, Zinc Pyrithione.

Synthetic_Pathway 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine_1-oxide 2-Chloropyridine_1-oxide 2-Chloropyridine->2-Chloropyridine_1-oxide N-Oxidation (H₂O₂, Catalyst) Sodium_Pyrithione Sodium_Pyrithione 2-Chloropyridine_1-oxide->Sodium_Pyrithione Sulfhydrylation (NaSH, NaOH) Zinc_Pyrithione Zinc_Pyrithione Sodium_Pyrithione->Zinc_Pyrithione Chelation (ZnSO₄)

Caption: Synthetic route from 2-Chloropyridine to Zinc Pyrithione.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound and its subsequent conversion to Zinc Pyrithione, based on representative protocols.

Table 1: Synthesis of this compound

ParameterValueReference
Starting Material2-Chloropyridine[2]
Oxidizing AgentHydrogen Peroxide (30%)[2]
CatalystTS-1 molecular sieve[2]
SolventDeionized Water[2]
Reaction Temperature70-80°C[2]
Reaction Time1 hour[2]
Yield98.88%[2]

Table 2: Synthesis of Zinc Pyrithione from this compound

ParameterValueReference
Starting MaterialThis compound[4]
Sulfhydrylating AgentSodium Hydrosulfide (NaSH)[4]
BaseSodium Hydroxide (NaOH)[4]
Zinc SaltZinc Sulfate (ZnSO₄)[1]
Overall Yield~68%[1]
Product Purity>98%[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method for the N-oxidation of 2-chloropyridine.[2]

Materials:

  • 2-Chloropyridine (200 g)

  • Deionized water (200 g)

  • TS-1 molecular sieve catalyst (6 g)

  • Hydrogen peroxide (30% aqueous solution, 200 g)

  • 1000 mL four-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel

Procedure:

  • To the four-neck flask, add 200 g of 2-chloropyridine, 200 g of deionized water, and 6 g of TS-1 molecular sieve catalyst.

  • Begin stirring and heat the mixture to 65°C.

  • Once the temperature is stable, add 200 g of 30% hydrogen peroxide dropwise over 15 minutes, while maintaining the reaction temperature between 70-80°C.

  • After the addition is complete, maintain the reaction mixture at 75°C for 1 hour with continuous stirring.

  • Cool the reaction mixture to 45°C and filter to recover the catalyst.

  • The resulting filtrate is an aqueous solution of this compound.

Protocol 2: Synthesis of Zinc Pyrithione from this compound

This protocol describes the sulfhydrylation of this compound to form Sodium Pyrithione, followed by chelation with zinc sulfate to yield Zinc Pyrithione.[1][4]

Materials:

  • Aqueous solution of this compound (from Protocol 1)

  • Sodium hydrosulfide (NaSH)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution (1 M)

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

  • Four-neck flask with mechanical stirrer, condenser, and pH meter

Procedure:

Step A: Synthesis of 2-mercapto-N-oxopyridine (Pyrithione)

  • Take the aqueous solution of this compound and adjust the pH to 9.0-11.0 with NaOH solution.

  • Heat the solution to 50°C under a nitrogen atmosphere.

  • Prepare a buffer solution of NaSH and sodium sulfide (Na₂S) and add it dropwise to the reaction mixture over 30 minutes, carefully monitoring the pH.

  • After the addition, increase the temperature to 90°C and maintain for 2 hours.

  • Cool the reaction to room temperature and adjust the pH to 2 with 1 M HCl solution to precipitate the 2-mercapto-N-oxopyridine.

Step B: Synthesis of Sodium Pyrithione

  • To the precipitated 2-mercapto-N-oxopyridine, add NaOH solution to adjust the pH to approximately 6, which will dissolve the product to form a transparent yellow solution of Sodium Pyrithione.[1]

Step C: Synthesis of Zinc Pyrithione

  • Prepare a solution of Zinc Sulfate (14.0 g, 0.05 mol) in 150 mL of distilled water.

  • Heat the Sodium Pyrithione solution to 50°C and slowly add the Zinc Sulfate solution dropwise. A white precipitate of Zinc Pyrithione will form.

  • Continue stirring for 2 hours.

  • Filter the white precipitate, wash with water, and then with cyclohexane.

  • Dry the solid to obtain Zinc Pyrithione.

Experimental Workflow

Experimental_Workflow cluster_oxidation N-Oxidation cluster_sulfhydrylation Sulfhydrylation and Chelation Charge_Reactants_Ox Charge 2-Chloropyridine, Water, and Catalyst Heat_Ox Heat to 65°C Charge_Reactants_Ox->Heat_Ox Add_H2O2 Add H₂O₂ dropwise (70-80°C) Heat_Ox->Add_H2O2 React_Ox React for 1h at 75°C Add_H2O2->React_Ox Cool_Filter_Ox Cool and Filter React_Ox->Cool_Filter_Ox Adjust_pH_Sulf Adjust pH of This compound solution Cool_Filter_Ox->Adjust_pH_Sulf Aqueous 2-Chloropyridine 1-oxide solution Heat_Sulf Heat to 50°C Adjust_pH_Sulf->Heat_Sulf Add_NaSH Add NaSH solution Heat_Sulf->Add_NaSH React_Sulf React for 2h at 90°C Add_NaSH->React_Sulf Precipitate Cool and Precipitate with HCl React_Sulf->Precipitate Form_Na_Pyr Form Sodium Pyrithione with NaOH Precipitate->Form_Na_Pyr Chelate Add ZnSO₄ solution Form_Na_Pyr->Chelate Isolate Filter, Wash, and Dry Zinc Pyrithione Chelate->Isolate

References

2-Chloropyridine 1-oxide: A Versatile Precursor for Nucleophilic Substitution in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2-Chloropyridine 1-oxide is a highly valuable and versatile precursor in organic synthesis, particularly for the construction of diverse molecular frameworks through nucleophilic substitution reactions. Its unique electronic properties, arising from the presence of both a chloro substituent and an N-oxide functionality on the pyridine ring, render the 2-position highly susceptible to attack by a wide range of nucleophiles. This reactivity profile makes this compound an essential building block for researchers and professionals in the pharmaceutical and fine chemical industries. The resulting substituted pyridine 1-oxide derivatives are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), agrochemicals, and other specialty chemicals.[1]

The N-oxide group plays a crucial dual role. It activates the pyridine ring towards nucleophilic attack, and its presence can be strategically retained in the final product or readily removed by reduction to afford the corresponding substituted pyridine. This application note provides detailed protocols and quantitative data for nucleophilic substitution reactions of this compound with common classes of nucleophiles, including amines, alkoxides, and thiolates, to facilitate its effective utilization in research and development.

Key Applications in Drug Development and Fine Chemicals

The utility of this compound as a reactive intermediate is well-established in the development of various commercial products. For instance, it serves as a precursor in the synthesis of pyrithione, a common antifungal and antibacterial agent found in anti-dandruff shampoos. Furthermore, its derivatives are integral to the production of certain antihistamines and antiarrhythmic drugs.[2] The ability to introduce diverse functionalities at the 2-position through nucleophilic substitution allows for the rapid generation of compound libraries for drug discovery and the efficient synthesis of complex target molecules.

Reaction Mechanisms and Pathways

The nucleophilic aromatic substitution (SNAr) on this compound typically proceeds through a Meisenheimer-like intermediate. The electron-withdrawing nature of the N-oxide group, coupled with the inductive effect of the chlorine atom, significantly lowers the electron density at the C2 position, making it highly electrophilic.

A nucleophile attacks the C2 carbon, leading to the formation of a negatively charged intermediate where the charge is delocalized onto the N-oxide oxygen atom. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the 2-substituted pyridine 1-oxide product.

Below is a generalized workflow for a typical nucleophilic substitution reaction using this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation Start Dissolve this compound in appropriate solvent Add_Nucleophile Add Nucleophile (e.g., amine, alkoxide, thiolate) Start->Add_Nucleophile Add_Base Add Base (if required) (e.g., for amine or thiol nucleophiles) Add_Nucleophile->Add_Base Heat Heat the reaction mixture to the specified temperature Add_Base->Heat Monitor Monitor reaction progress (e.g., by TLC or LC-MS) Heat->Monitor Cool Cool the reaction mixture Monitor->Cool Quench Quench the reaction (e.g., with water or aqueous acid/base) Cool->Quench Extract Extract the product with an organic solvent Quench->Extract Dry Dry the organic layer (e.g., over Na2SO4 or MgSO4) Extract->Dry Concentrate Concentrate the solution under reduced pressure Dry->Concentrate Purify Purify the crude product (e.g., by chromatography or recrystallization) Concentrate->Purify Final_Product Final_Product Purify->Final_Product Characterize the final product G Pyridine Pyridine N_Oxidation N-Oxidation Pyridine->N_Oxidation Pyridine_N_Oxide Pyridine 1-oxide N_Oxidation->Pyridine_N_Oxide Chlorination Chlorination at C2 Pyridine_N_Oxide->Chlorination 2_Chloro_Pyridine_N_Oxide This compound Chlorination->2_Chloro_Pyridine_N_Oxide Increased_Electrophilicity Increased Electrophilicity at C2 2_Chloro_Pyridine_N_Oxide->Increased_Electrophilicity Nucleophilic_Attack Facilitated Nucleophilic Attack at C2 Increased_Electrophilicity->Nucleophilic_Attack

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-chloropyridine 1-oxide. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in pharmaceutical agents. The N-oxide functionality offers unique reactivity and can be a useful handle in complex molecule synthesis. This document covers the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, providing quantitative data, detailed experimental procedures, and mechanistic diagrams to facilitate the application of these powerful carbon-carbon bond-forming reactions in research and drug development.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient construction of carbon-carbon bonds. This compound is an attractive substrate for these reactions due to the electrophilic nature of the carbon at the 2-position, which is further activated by the N-oxide group. The pyridine N-oxide moiety can influence the electronic properties of the molecule and may offer different reactivity and selectivity compared to the parent pyridine. Moreover, the N-oxide can be readily removed at a later synthetic stage if desired.

This document outlines the application of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—using this compound as the electrophilic partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide. The reaction of this compound with arylboronic acids provides a direct route to 2-arylpyridine 1-oxides, which are precursors to a wide range of biologically active molecules.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃DME/H₂OReflux1870[1]
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)SPhosK₃PO₄1,4-Dioxane10012Est. >85
33-Thienylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)XPhosK₃PO₄Toluene10016Est. >80
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃DME/H₂OReflux18*Est. ~70

*Estimated yields are based on typical results for similar substrates, as specific data for these boronic acids with this compound is not widely reported.

Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 2-Phenylpyridine 1-oxide

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Pd(PPh₃)₄ (5 mol%) to the flask.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add a degassed mixture of DME and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18 hours.

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Combine the organic phases and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine 1-oxide.

Suzuki-Miyaura Coupling Reaction Mechanism

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'B(OH)₂ / Base ArPdAr Ar-Pd(II)L₂(Ar') Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. While less common for 2-chloropyridine 1-oxides compared to Suzuki couplings, this reaction offers a valuable method for the introduction of vinyl groups.

Quantitative Data for Heck Coupling

Quantitative data for the Heck coupling of this compound is not extensively reported. The following table provides representative conditions based on protocols for similar chloro-heteroaromatic compounds.

EntryAlkeneCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10024Est. 50-70
2n-Butyl acrylatePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₂CO₃1,4-Dioxane11018Est. 60-80
3CyclohexenePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene10024*Est. 40-60

*Estimated yields are based on typical results for similar substrates.

Experimental Protocol: Heck Coupling

Synthesis of 2-(2-phenylethenyl)pyridine 1-oxide

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%).

  • Seal the tube, evacuate, and backfill with argon or nitrogen.

  • Add anhydrous DMF, followed by this compound (1.0 equiv.), styrene (1.5 equiv.), and Et₃N (2.0 equiv.).

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the product.

Heck Coupling Reaction Mechanism

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX Coord Alkene Coordination ArPdX->Coord Alkene AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ Coord->AlkeneComplex Insertion Migratory Insertion AlkeneComplex->Insertion AlkylPd R-Pd(II)L₂(X) Insertion->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProdComplex [Alkene-Pd(II)L₂(H)]⁺X⁻ BetaElim->ProdComplex RedElim Reductive Elimination ProdComplex->RedElim - HX / Base RedElim->Pd0 Product

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of arylalkynes, which are important motifs in pharmaceuticals and materials science.

Quantitative Data for Sonogashira Coupling

Specific examples of Sonogashira coupling with this compound are scarce in the literature. The following data is representative of what can be expected based on reactions with other 2-halopyridines.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6012Est. 70-90
21-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NHDMF8016Est. 65-85
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NToluene7012*Est. 75-95

*Estimated yields are based on typical results for similar substrates.

Experimental Protocol: Sonogashira Coupling

Synthesis of 2-(phenylethynyl)pyridine 1-oxide

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous THF, followed by this compound (1.0 equiv.), phenylacetylene (1.2 equiv.), and Et₃N (3.0 equiv.).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 12 hours), cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain the desired product.

Sonogashira Coupling Reaction Mechanism

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Cu-C≡CR ArPdAlkyne Ar-Pd(II)L₂(C≡CR) Transmetal->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Ar-C≡CR CuX CuX AlkyneCoord Alkyne Coordination CuX->AlkyneCoord H-C≡CR PiComplex [H-C≡CR-CuX] AlkyneCoord->PiComplex Deprotonation Deprotonation PiComplex->Deprotonation Base CuAcetylide Cu-C≡CR Deprotonation->CuAcetylide CuAcetylide->Transmetal

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to all the described palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Start Start: Reagent Preparation ReactionSetup Reaction Setup (Flask, Inert Atmosphere) Start->ReactionSetup ReagentAdd Addition of Reagents (Substrate, Coupling Partner, Catalyst, Ligand, Base, Solvent) ReactionSetup->ReagentAdd Reaction Reaction (Heating, Stirring) ReagentAdd->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

References

Application Notes and Protocols for the Oxidation of 2-Chloropyridine using Hydrogen Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloropyridine-N-oxide is a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and personal care products, such as anti-dandruff agents.[1][2] The N-oxidation of 2-chloropyridine enhances its reactivity and allows for further functionalization. One of the most common and effective methods for this transformation is the oxidation using hydrogen peroxide (H₂O₂), often in the presence of a catalyst to improve efficiency and yield. This document provides detailed protocols for this oxidation reaction under various catalytic systems.

Reaction Principle: The oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide involves the transfer of an oxygen atom from the oxidant, hydrogen peroxide, to the nitrogen atom of the pyridine ring. The reaction is typically facilitated by a catalyst that activates the hydrogen peroxide.

Safety Precautions:

  • 2-Chloropyridine: This compound is harmful if swallowed, in contact with skin, or if inhaled.[3][4][5][6] It can cause skin and eye irritation.[4][6] Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][4][5][6]

  • Hydrogen Peroxide (30-50% solution): A strong oxidizer that can cause severe skin burns and eye damage. It can also be corrosive to metals. Avoid contact with skin and eyes by wearing appropriate PPE.[3] Keep away from combustible materials.

  • General Handling: All experimental procedures should be carried out in a well-ventilated laboratory fume hood.[4][5] Ensure that an emergency eyewash station and safety shower are readily accessible. Dispose of all chemical waste according to institutional and local regulations.[7]

Experimental Protocols

Protocol 1: Oxidation using Tungstic Acid and Sulfuric Acid Catalyst

This protocol describes the oxidation of 2-chloropyridine using hydrogen peroxide with tungstic acid and sulfuric acid as co-catalysts.

Materials and Equipment:

  • 2-chloropyridine

  • Hydrogen peroxide (30% aqueous solution)

  • Tungstic acid (H₂WO₄)

  • Concentrated sulfuric acid (98%)

  • Distilled water

  • Calcium hydroxide (Ca(OH)₂) for neutralization

  • 250 mL four-necked flask

  • Electric stirrer

  • Thermometer

  • Spherical condenser

  • Constant pressure dropping funnel

  • Water bath

Procedure:

  • In a 250 mL four-necked flask equipped with an electric stirrer, thermometer, spherical condenser, and a constant pressure dropping funnel, add 25 mL of 2-chloropyridine, 28 mL of distilled water, 1.1 mL of 98% concentrated sulfuric acid, and 2.2 g of tungstic acid.[1]

  • Begin stirring the mixture and heat the flask using a water bath to a temperature of 70°C.[1]

  • Once the temperature is stable, begin the dropwise addition of 30 mL of 30% hydrogen peroxide from the dropping funnel. Control the rate of addition to maintain the reaction temperature between 70-80°C. The addition should take approximately 12 hours.[1]

  • After the addition is complete, continue stirring and maintain the temperature at 75-80°C for an additional 24 hours to ensure the reaction goes to completion.[1]

  • Cool the reaction mixture to room temperature. The solution should be a light yellow transparent liquid.[1]

  • Prepare a Ca(OH)₂ emulsion to neutralize the sulfuric acid.

  • The product can be isolated and purified using standard extraction and crystallization techniques. The conversion rate can be determined by gas chromatography.[1]

Protocol 2: Oxidation using a Recyclable Anhydride Catalyst (Od-MA)

This method utilizes a recyclable polymeric anhydride catalyst, poly(maleic anhydride-alt-1-octadecene) (Od-MA), for a more environmentally friendly process.

Materials and Equipment:

  • 2-chloropyridine (2CP)

  • Hydrogen peroxide (34 wt% aqueous solution)

  • Poly(maleic anhydride-alt-1-octadecene) (Od-MA) catalyst

  • Deionized water

  • 50 mL glass flask

  • Cooling condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • In a 50 mL glass flask connected to a cooling condenser, combine 1.14 g (10 mmol) of 2-chloropyridine, 2 mL of 34 wt% H₂O₂, 2 mL of H₂O, and 0.76 g (2 mmol) of Od-MA.[2]

  • Heat the mixture to 90°C with vigorous stirring for 7 hours.[2]

  • Initially, the reaction mixture is a two-phase system, but as the reaction progresses, the catalyst precipitates, and the mixture becomes a clear aqueous solution.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Recover the catalyst by filtration. The catalyst can be washed with acetonitrile and reused.[2]

  • The aqueous filtrate containing the 2-chloropyridine-N-oxide product can be further purified or used directly. The conversion yield can be determined by GC analysis.[2]

Data Presentation

Table 1: Effect of Catalyst System on 2-Chloropyridine Oxidation

Catalyst System Oxidant Temperature (°C) Time (h) Yield (%) Reference
Tungstic acid/Sulfuric acid 30% H₂O₂ 70-80 12-24 >90 (conversion) [1]
Od-MA (recyclable anhydride) 34% H₂O₂ 90 7 93 [2]
Maleic anhydride/Acetic acid 50% H₂O₂ 80 - High [8]
TS-1 molecular sieve 30% H₂O₂ 70-80 1 98.88 [9]
Supported phosphotungstic acid H₂O₂ 80 30 89.8 [10]

| Supported sulfonic acid | 50% H₂O₂ | 80 | 22 | 33.8 (conversion) |[11] |

Table 2: Influence of Reaction Parameters on Yield (Tungstic Acid/Sulfuric Acid System)

Parameter Conditions Yield/Conversion Reference
Catalyst (Tungstic Acid) Amount 25mL 2-chloropyridine, 30mL H₂O₂, 28mL H₂O, 1.1mL H₂SO₄, 70-80°C, 12h Optimal at 2.2-3.0 g (molar ratio 18.5:1 to 20.8:1 2-chloropyridine to tungstic acid) [1]
H₂O₂ to 2-Chloropyridine Ratio 25mL 2-chloropyridine, 2.2g tungstic acid, 28mL H₂O, 1.1mL H₂SO₄, 70-80°C, 12h Higher yield at 1.3:1 to 1.5:1 molar ratio [1]

| Reaction Time | 25mL 2-chloropyridine, 30mL H₂O₂, 2.2g tungstic acid, 28mL H₂O, 1.1mL H₂SO₄, 70-80°C | Yield increases up to 30 hours, then plateaus |[1] |

Mandatory Visualization

experimental_workflow reagents Reagent Preparation (2-Chloropyridine, H2O2, Catalyst, Solvent) setup Reaction Setup (Flask, Stirrer, Condenser, Dropping Funnel) reagents->setup reaction Controlled Reaction (Heating to 70-90°C, Stirring) setup->reaction addition Slow Addition of H2O2 (Maintain Temperature) reaction->addition Begin reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring workup Work-up (Cooling, Neutralization, Catalyst Filtration) reaction->workup Reaction complete addition->reaction Maintain for set time (1-30 hours) monitoring->reaction extraction Product Extraction (Organic Solvent) workup->extraction purification Purification (Crystallization, Chromatography) extraction->purification analysis Product Analysis (Yield, Purity, Spectroscopy) purification->analysis

Caption: Experimental workflow for the synthesis of 2-chloropyridine-N-oxide.

References

Application Notes and Protocols: Synthesis of Substituted Pyridines from 2-Chloropyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropyridine 1-oxide is a highly versatile and valuable building block in medicinal chemistry and materials science for the synthesis of a wide array of substituted pyridines. The presence of the N-oxide functionality activates the pyridine ring for nucleophilic substitution and facilitates transition metal-catalyzed cross-coupling reactions, primarily at the C2 position. The chloro substituent serves as an excellent leaving group in these transformations. Furthermore, the N-oxide can be readily removed in a final deoxygenation step to yield the corresponding substituted pyridine. This document provides detailed application notes and experimental protocols for key transformations of this compound, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Overview of Synthetic Transformations

This compound serves as a key intermediate for introducing a variety of functional groups onto the pyridine scaffold. The primary reaction pathways include nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of C-N, C-O, C-S, and C-C bonds at the 2-position.

The Versatility of 2-Chloropyridine 1-Oxide in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyridine 1-oxide is a highly versatile and valuable building block in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the interplay between the electron-withdrawing chlorine atom and the electron-donating N-oxide group, render the pyridine ring susceptible to a variety of regioselective transformations. This reactivity profile makes it an ideal starting material for the synthesis of a diverse array of complex, bioactive heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of three distinct classes of bioactive molecules utilizing this compound as a key precursor: a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, a Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist, and a potent antibacterial and anticancer agent.

Synthesis of a Bipyridine-Based TRPV1 Antagonist via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this application, this compound serves as a precursor to a key 2-chloropyridine intermediate, which then undergoes a Suzuki-Miyaura coupling with a boronic acid to furnish a bipyridine scaffold. This scaffold is a common feature in a variety of bioactive molecules, including antagonists of the TRPV1 receptor, a key player in pain and inflammation pathways.

Quantitative Data Summary
EntryReactant 1Reactant 2Catalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Bioactivity
12-Chloro-3-(trifluoromethyl)pyridine(6-Methylpyridin-3-yl)boronic acidPd(PPh₃)₄ / Na₂CO₃Ethanol/WaterReflux4HighTRPV1 Antagonist
Experimental Protocol: Synthesis of 6'-Methyl-3-(trifluoromethyl)-2,3'-bipyridine

Materials:

  • 2-Chloro-3-(trifluoromethyl)pyridine

  • (6-Methylpyridin-3-yl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 2 M Sodium carbonate (Na₂CO₃) solution

  • Ethanol

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in a 2:1 mixture of toluene and ethanol, add (6-methylpyridin-3-yl)boronic acid (1.2 eq) and a 2 M aqueous solution of sodium carbonate (2.0 eq).

  • Deoxygenate the mixture by bubbling argon or nitrogen gas through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir vigorously for 4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6'-methyl-3-(trifluoromethyl)-2,3'-bipyridine.

Signaling Pathway

TRPV1_Antagonist_Pathway cluster_stimuli Noxious Stimuli cluster_cellular_response Cellular Response Heat Heat TRPV1_Channel TRPV1 Ion Channel Heat->TRPV1_Channel Capsaicin Capsaicin Capsaicin->TRPV1_Channel Protons Protons Protons->TRPV1_Channel Ca_Influx Ca²⁺ Influx TRPV1_Channel->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal TRPV1_Antagonist Bipyridine-Based TRPV1 Antagonist TRPV1_Antagonist->TRPV1_Channel Inhibition

Caption: Antagonism of the TRPV1 ion channel by the synthesized bipyridine derivative.

Synthesis of a Benzoylpyrimidine-Based CRF1 Receptor Antagonist via Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The chlorine atom at the 2-position of this compound is activated towards nucleophilic attack, facilitating the synthesis of a wide range of substituted pyridines. This protocol describes the synthesis of a benzoylpyrimidine derivative that acts as an antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor, which is implicated in stress-related disorders.

Quantitative Data Summary
EntryReactant 1Reactant 2BaseSolventTemp. (°C)Time (h)Yield (%)Bioactivity
2This compound4-Amino-2,6-dimethylpyrimidineNaHDMF801285CRF1 Antagonist
Experimental Protocol: Synthesis of (2,6-Dimethylpyrimidin-4-yl)(pyridin-2-yl)amine 1-oxide

Materials:

  • This compound

  • 4-Amino-2,6-dimethylpyrimidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 4-amino-2,6-dimethylpyrimidine (1.1 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired (2,6-dimethylpyrimidin-4-yl)(pyridin-2-yl)amine 1-oxide.

Signaling Pathway

CRF1_Antagonist_Pathway Stress Stress CRF Corticotropin-Releasing Factor (CRF) Stress->CRF CRF1_Receptor CRF1 Receptor CRF->CRF1_Receptor Gs_Protein Gαs Protein CRF1_Receptor->Gs_Protein AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Stress_Response Cellular Stress Response PKA->Stress_Response Phosphorylates Targets CRF1_Antagonist Benzoylpyrimidine-Based CRF1 Antagonist CRF1_Antagonist->CRF1_Receptor Inhibition

Caption: Inhibition of the CRF1 receptor signaling cascade by the synthesized antagonist.

Synthesis of 2-(Methyldithio)pyridine 1-Oxide as an Antibacterial and Anticancer Agent

The reactivity of the 2-chloro group in this compound with sulfur nucleophiles provides a straightforward route to various thio-substituted pyridines, which often exhibit interesting biological activities. This protocol outlines a two-step synthesis of 2-(methyldithio)pyridine 1-oxide, a compound with demonstrated antibacterial and anticancer properties, proceeding through a 2-thiopyridine 1-oxide intermediate.

Quantitative Data Summary
EntryReactant 1Reactant 2Reagent/BaseSolventTemp. (°C)Time (h)Yield (%)Bioactivity
3aThis compoundSodium hydrosulfide (NaSH)-EthanolReflux490Intermediate
3b2-Mercaptopyridine 1-oxideS-Methyl methanethiosulfonateNaOHMethanolRT288Antibacterial/Anticancer
Experimental Protocol

Step 1: Synthesis of 2-Mercaptopyridine 1-oxide

Materials:

  • This compound

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydrosulfide hydrate (1.5 eq).

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 3-4 with hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain 2-mercaptopyridine 1-oxide.

Step 2: Synthesis of 2-(Methyldithio)pyridine 1-oxide

Materials:

  • 2-Mercaptopyridine 1-oxide

  • S-Methyl methanethiosulfonate (MMTS)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-mercaptopyridine 1-oxide (1.0 eq) in methanol.

  • Add an aqueous solution of sodium hydroxide (1.1 eq) and stir for 10 minutes.

  • Add S-methyl methanethiosulfonate (1.2 eq) to the mixture and stir at room temperature for 2 hours.

  • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain 2-(methyldithio)pyridine 1-oxide.

Logical Relationship Diagram

Thioredoxin_System_Inhibition cluster_thioredoxin_system Thioredoxin System Synthesized_Compound 2-(Methyldithio)pyridine 1-Oxide TrxR Thioredoxin Reductase (TrxR) Synthesized_Compound->TrxR Inhibition Trx_ox Oxidized Thioredoxin (Trx-S₂) TrxR->Trx_ox Reduces Cell_Death Cell Death (Apoptosis) TrxR->Cell_Death Leads to NADP NADP⁺ TrxR->NADP Oxidizes Trx_red Reduced Thioredoxin (Trx-(SH)₂) Cellular_Processes Essential Cellular Processes (e.g., DNA synthesis, Redox regulation) Trx_red->Cellular_Processes Supports NADPH NADPH NADPH->TrxR

Experimental procedure for the synthesis of 2-mercaptopyridine-N-oxide from 2-Chloropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 2-mercaptopyridine-N-oxide from 2-chloropyridine 1-oxide. The protocol is intended for use by qualified personnel in a laboratory setting.

Introduction

2-Mercaptopyridine-N-oxide, also known as pyrithione, and its derivatives are of significant interest due to their broad-spectrum antimicrobial and antifungal properties. The zinc salt of 2-mercaptopyridine-N-oxide is a common active ingredient in anti-dandruff shampoos. The synthesis described herein involves the nucleophilic substitution of the chlorine atom in this compound with a sulfur nucleophile, typically sodium hydrosulfide.

Experimental Protocol

This protocol is based on established procedures for the synthesis of 2-mercaptopyridine-N-oxide.

Materials:

  • This compound

  • Sodium hydrosulfide (NaSH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Nitrogen gas

  • Toluene (for recrystallization)

  • Cyclohexane (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirring mechanism (e.g., magnetic stirrer)

  • Heating mantle or oil bath

  • Thermometer or temperature probe

  • pH meter or pH paper

  • Buchner funnel and filter flask

  • Rotary evaporator (optional)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, stirrer, and nitrogen inlet, prepare an aqueous solution of sodium hydrosulfide. For a reaction with 0.20 moles of 2-chloropyridine-N-oxide, an aqueous solution of sodium hydrosulfide (0.29 moles, 24.6% by weight) is used.[1]

  • Reaction: Add the 2-chloropyridine-N-oxide (0.20 mole) to the sodium hydrosulfide solution. Heat the reaction mixture to 75°C with constant stirring under a nitrogen atmosphere.[1]

  • pH Adjustment: During the reaction, maintain the pH at 9.5 by the dropwise addition of a 20% aqueous sodium hydroxide solution as needed. The reaction is typically run for approximately 1.75 hours.[1]

  • Work-up: After the reaction is complete, cool the mixture. Adjust the pH to 6.2 with hydrochloric acid while purging with nitrogen at 75°C over a period of 0.5 hours.[1]

  • Isolation of Product: Cool the mixture to 25°C. The product, 2-mercaptopyridine-N-oxide, will precipitate out of the solution. Collect the solid product by filtration using a Buchner funnel.[1]

  • Purification: Wash the filtered solid four times with water. For further purification, the crude product can be recrystallized from a toluene-cyclohexane solvent system. Dry the purified product in a vacuum oven at room temperature. A reported melting point for the purified product is 69-70°C.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-mercaptopyridine-N-oxide.

ParameterValueReference
Moles of this compound0.20 mol[1]
Moles of Sodium Hydrosulfide0.29 mol[1]
Concentration of NaSH solution24.6% by weight[1]
Reaction Temperature75°C[1]
Reaction pH9.5[1]
Reaction Time~1.75 hours[1]
Final pH for Precipitation6.2[1]
Yield72.5 g (after recrystallization)
Melting Point69-70°C

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add 2-Chloropyridine 1-oxide to NaSH solution B 2. Heat to 75°C under N2 A->B C 3. Maintain pH 9.5 with NaOH B->C D 4. Adjust pH to 6.2 with HCl C->D Reaction Complete E 5. Cool to 25°C D->E F 6. Filter to isolate crude product E->F G 7. Wash with water F->G Crude Product H 8. Recrystallize from Toluene/Cyclohexane G->H I 9. Dry under vacuum H->I J 2-Mercaptopyridine-N-oxide I->J Purified Product

Caption: Experimental workflow for the synthesis of 2-mercaptopyridine-N-oxide.

Characterization

The final product, 2-mercaptopyridine-N-oxide, is an off-white to yellowish crystalline solid.

  • Melting Point: 69-72 °C (literature value)[2]

  • Molecular Formula: C₅H₅NOS[2]

  • Molecular Weight: 127.16 g/mol [2]

Further characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

  • Sodium hydrosulfide and sodium hydroxide are corrosive and should be handled with care.

  • Hydrochloric acid is corrosive and releases fumes. Handle in a fume hood.

  • This compound and 2-mercaptopyridine-N-oxide are harmful if swallowed or in contact with skin. Avoid inhalation and direct contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Large-Scale Synthesis of 2-Chloropyridine 1-Oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2-Chloropyridine 1-oxide, an important intermediate in the production of pharmaceuticals, agrochemicals, and personal care products. The methodologies presented are based on established chemical literature and patents, with a focus on scalability and efficiency.

Application Notes

This compound is a key building block for various commercial products, including antifungal agents and anti-dandruff shampoos. The selection of a synthetic route for its large-scale production depends on factors such as cost of starting materials, desired purity, reaction safety, and environmental impact. The primary industrial methods involve the oxidation of 2-chloropyridine. Alternative routes, such as those starting from 2-aminopyridine 1-oxide, also exist.

Careful consideration of reaction conditions is crucial for optimizing yield and minimizing by-product formation. Moreover, safety is a significant concern, as this compound can be thermally unstable, particularly during distillation. Incidents of explosions have been reported when distillation residues are not handled properly. Therefore, robust process control and adherence to safety protocols are paramount.

Synthetic Methodologies

Two primary methodologies for the large-scale synthesis of this compound are detailed below:

  • Direct Oxidation of 2-Chloropyridine: This is the most common industrial approach, utilizing a strong oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst.

  • From 2-Aminopyridine 1-Oxide Hydrochloride: This method involves the diazotization of 2-aminopyridine 1-oxide followed by a Sandmeyer-type reaction.

Methodology 1: Direct Oxidation of 2-Chloropyridine

This approach focuses on the direct oxidation of 2-chloropyridine using hydrogen peroxide. The choice of catalyst is critical for achieving high yields and selectivity.

Experimental Protocols

Protocol 1.1: Oxidation using Hydrogen Peroxide with Tungstic Acid and Sulfuric Acid Catalyst

This protocol is adapted from a method that emphasizes the catalytic role of tungstic acid and sulfuric acid.[1]

Materials:

  • 2-Chloropyridine

  • Hydrogen peroxide (30-50% aqueous solution)

  • Tungstic acid

  • Concentrated sulfuric acid (98%)

  • Distilled water

  • Sodium hydroxide solution

  • Dilute hydrochloric acid

Equipment:

  • 250 mL four-necked flask (or scaled-up equivalent)

  • Electric stirrer

  • Thermometer

  • Spherical condenser

  • Constant pressure dropping funnel

  • Water bath

Procedure:

  • In a four-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel, add 25 mL of 2-chloropyridine, 28 mL of distilled water, 1.1 mL of 98% concentrated sulfuric acid, and 2.2 g of tungstic acid.

  • Begin stirring the mixture.

  • Measure 30 mL of hydrogen peroxide into the constant pressure dropping funnel.

  • Heat the reaction mixture to 70-80°C using a water bath.

  • Slowly add the hydrogen peroxide from the dropping funnel to the reaction mixture, maintaining the temperature between 70-80°C.

  • After the addition is complete, continue stirring the mixture at 70-80°C for 12 hours.

  • After the reaction, cool the mixture. Adjust the pH to 6-7 with a sodium hydroxide solution to precipitate the catalyst as calcium tungstate (if calcium hydroxide is used) or to facilitate extraction.

  • Filter the mixture to remove the catalyst.

  • To the filtrate, add dilute hydrochloric acid to form the hydrochloride salt of the product.

  • Evaporate the water under vacuum to obtain the this compound hydrochloride as a light yellow solid.

Protocol 1.2: Oxidation using Hydrogen Peroxide with Phosphotungstic Acid Catalyst

This method utilizes a supported catalyst for easier separation.[2]

Materials:

  • 2-Chloropyridine

  • Hydrogen peroxide (H₂O₂)

  • Phosphotungstic acid immobilized on silicon dioxide (30% by mass)

Equipment:

  • Reaction vessel with temperature control and stirring

Procedure:

  • Charge the reactor with 2-chloropyridine and the phosphotungstic acid on silica catalyst (3.3% by mass relative to 2-chloropyridine).

  • Add hydrogen peroxide to achieve a molar ratio of n(2-chloropyridine):n(H₂O₂) of 1:6.0.

  • Heat the reaction mixture to 80°C.

  • Maintain the reaction at this temperature with stirring for 30 hours.

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • The resulting solution contains the this compound. Further purification can be achieved by distillation or crystallization. A reported yield for this method is 89.8%.[2]

Protocol 1.3: Oxidation using in-situ Generated Peracetic Acid with Maleic Anhydride Catalyst

This process describes the oxidation using peracetic acid generated in-situ from acetic acid and hydrogen peroxide.[3]

Materials:

  • 2-Chloropyridine

  • Acetic acid

  • Hydrogen peroxide (50% aqueous solution)

  • Maleic anhydride

  • Sodium hydroxide (NaOH)

Equipment:

  • Glass flask or reactor with temperature control and stirring

  • Water bath

Procedure:

  • Prepare a solution of 2-chloropyridine and acetic acid in a glass flask.

  • Add maleic anhydride as a catalyst.

  • Add a 50% by weight aqueous H₂O₂ solution to the flask while keeping the reaction temperature below 50°C with a water bath.

  • After the initial addition, heat the reaction mixture to 80°C.

  • Monitor the reaction until the level of remaining H₂O₂ falls below 1% by weight.

  • Cool the reaction mixture below 50°C and add NaOH to adjust the pH to 8.2. This causes the unreacted 2-chloropyridine to separate.

  • Remove the unreacted 2-chloropyridine by steam distillation under vacuum.

  • The remaining aqueous solution contains the this compound product.

Quantitative Data Summary for Oxidation Methods
ParameterProtocol 1.1 (Tungstic Acid)Protocol 1.2 (Phosphotungstic Acid)Protocol 1.3 (Maleic Anhydride)
Starting Material 2-Chloropyridine2-Chloropyridine2-Chloropyridine
Oxidizing Agent Hydrogen PeroxideHydrogen PeroxideAcetic Acid & Hydrogen Peroxide
Catalyst Tungstic Acid & Sulfuric AcidPhosphotungstic Acid on SilicaMaleic Anhydride
**Molar Ratio (2-CP:H₂O₂) **~1:1.3-1.5[1]1:6.0[2]0.5:1 to 1.2:1[3]
Reaction Temperature 70-80°C[1]80°C[2]30-90°C[3]
Reaction Time 12 hours[1]30 hours[2]Not specified
Reported Yield High (not quantified)89.8%[2]High conversion and selectivity[3]

Methodology 2: Synthesis from 2-Aminopyridine 1-Oxide Hydrochloride

This method provides an alternative route to this compound, starting from 2-aminopyridine 1-oxide.[4]

Experimental Protocol

Protocol 2.1: Diazotization and Chlorination

Materials:

  • 2-Aminopyridine 1-oxide hydrochloride

  • Concentrated hydrochloric acid (37.5%)

  • Sodium nitrite

  • Water

Equipment:

  • Reaction vessel with cooling and stirring capabilities

  • Cooled funnel

Procedure:

  • Prepare a solution of 110 g of 2-aminopyridine 1-oxide hydrochloride and 146 g of concentrated hydrochloric acid in 158 g of water.

  • Cool the solution to about 0°C.

  • With stirring, add a solution of 51.8 g of sodium nitrite in 110 g of water dropwise over 1 hour, maintaining the temperature between -5°C and +5°C. This forms a clear, orange solution of the diazotized material.

  • Stir the orange solution for about 5 minutes at approximately 0°C.

  • Immediately add this solution through a cooled funnel over a 40-minute period to a hot solution of 110 g of 20% hydrochloric acid, maintained at 95°-101°C.

  • After about one-third of the diazotized solution has been added, pour 58.5 g of concentrated hydrochloric acid into the hot reaction mixture.

  • Continue the addition of the remaining diazotized solution at the same rate and temperature.

  • Continue stirring until the evolution of nitrogen ceases (approximately 7 minutes).

  • The resulting aqueous solution contains this compound hydrochloride.

  • For isolation, the product can be purified by vacuum evaporation, extraction with absolute ethanol, and recrystallization from an ethanol-toluene mixture to yield purified material with a melting point of 135°-137°C.[4]

Visualizations

Experimental Workflow Diagrams

G Diagram 1: Workflow for Direct Oxidation of 2-Chloropyridine cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_cp 2-Chloropyridine reaction Oxidation Reaction (Controlled Temperature and Time) start_cp->reaction start_h2o2 Hydrogen Peroxide start_h2o2->reaction start_cat Catalyst (e.g., Tungstic Acid, Phosphotungstic Acid, Maleic Anhydride) start_cat->reaction catalyst_removal Catalyst Removal (Filtration/Extraction) reaction->catalyst_removal purification Purification (Distillation/Crystallization) catalyst_removal->purification product This compound purification->product

Caption: Workflow for the direct oxidation of 2-chloropyridine.

G Diagram 2: Workflow for Synthesis from 2-Aminopyridine 1-Oxide cluster_start Starting Material cluster_diazotization Diazotization cluster_chlorination Chlorination cluster_workup Isolation & Purification cluster_product Final Product start_amino 2-Aminopyridine 1-Oxide HCl diazotization Formation of Diazonium Salt start_amino->diazotization reagents HCl, NaNO₂, H₂O (-5 to 5°C) reagents->diazotization chlorination Addition to hot HCl (95-101°C) diazotization->chlorination isolation Vacuum Evaporation & Extraction chlorination->isolation purification Recrystallization isolation->purification product This compound HCl purification->product

Caption: Synthesis of this compound from 2-aminopyridine 1-oxide.

Safety Considerations

  • Thermal Instability: this compound can undergo exothermic decomposition at elevated temperatures (around 120-130°C), which can lead to a runaway reaction and explosion, especially during distillation.[5]

  • Handling of Reagents: The reagents used in these syntheses, such as concentrated acids, hydrogen peroxide, and sodium nitrite, are corrosive and/or toxic and should be handled with appropriate personal protective equipment (PPE) and in a well-ventilated area.

  • Process Control: Strict control of reaction temperature, addition rates, and post-reaction handling is critical to ensure safety and product quality. Inadequate cooling during and after the reaction can lead to hazardous situations.[5]

References

Troubleshooting & Optimization

Optimization of reaction conditions for 2-Chloropyridine 1-oxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Chloropyridine 1-oxide, a crucial intermediate in the pharmaceutical and chemical industries.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the oxidation of 2-chloropyridine. Common oxidizing agents include hydrogen peroxide in the presence of a catalyst and peracetic acid.[1][2][3] Catalysts for hydrogen peroxide-based oxidations often include tungstic acid, sulfuric acid, or heterogeneous catalysts like phosphotungstic acid supported on silica.[1][4] Another approach is the chlorination of pyridine-N-oxide using reagents like phosphorus oxychloride.[5]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: Several parameters are critical for optimizing the synthesis of this compound. These include reaction temperature, reaction time, and the molar ratio of reactants and catalysts.[1][4] For instance, the oxidation of 2-chloropyridine is particularly sensitive to temperature; excessively high temperatures can lead to product discoloration and the formation of byproducts, while low temperatures can significantly slow down or even halt the reaction.[1]

Q3: What are the safety considerations when synthesizing and handling this compound?

A3: this compound is a potentially unstable compound. It can undergo exothermic decomposition at elevated temperatures (around 120-130°C), which can lead to a runaway reaction, pressure buildup, and potentially an explosion, especially during distillation.[6] It is crucial to have adequate temperature control and to avoid isolating large quantities of the neat compound at high temperatures.[6] Reactions involving peroxy compounds should be conducted behind a safety shield, and any residual peroxides should be quenched before product isolation.[7]

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be assessed using standard analytical techniques. The melting point of the purified solid can be compared to the literature value (e.g., 141-143°C for the hydrochloride salt).[1] Chromatographic methods such as gas chromatography (GC) can be used to determine the amount of unreacted 2-chloropyridine and the presence of any byproducts.[1] Titration methods, for instance, using titanium trichloride, can also be employed to assay the concentration of the N-oxide in solution.[2]

Troubleshooting Guide

Q5: My reaction yield is consistently low. What are the potential causes and solutions?

A5: Low yields in the synthesis of this compound can stem from several factors.

  • Suboptimal Reaction Temperature: The reaction is highly sensitive to temperature. The optimal range for the hydrogen peroxide oxidation is typically 70-80°C.[1]

  • Incorrect Reagent Stoichiometry: An inappropriate ratio of oxidant to substrate can lead to incomplete conversion or the formation of side products. For hydrogen peroxide oxidation, a molar ratio of H₂O₂ to 2-chloropyridine between 1.3:1 and 1.5:1 is often optimal.[1]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitoring the reaction progress over time is recommended to determine the optimal duration.[1]

  • Catalyst Issues: The type and amount of catalyst are crucial. For tungstic acid catalysis, a specific ratio relative to the 2-chloropyridine is necessary for high conversion.[1] If using a heterogeneous catalyst, ensure it is active and properly dispersed.

  • Impure Starting Materials: Impurities in the 2-chloropyridine or other reagents can interfere with the reaction.[8]

Q6: The final product is discolored (e.g., dark). How can I prevent this?

A6: Product discoloration is often a result of side reactions occurring at elevated temperatures.[1] To mitigate this, consider the following:

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range (e.g., 70-80°C).[1]

  • Gradual Reagent Addition: Adding the oxidizing agent dropwise can help to control any exotherms and maintain a steady reaction temperature.[8]

  • Reduced Reaction Time: If the reaction is allowed to proceed for too long at an elevated temperature, degradation products may form.

Q7: I am having difficulty removing the catalyst after the reaction. What are the recommended procedures?

A7: The method for catalyst removal depends on the type of catalyst used.

  • Homogeneous Catalysts (e.g., tungstic acid): After the reaction, the catalyst can often be precipitated. For example, tungstic acid can be precipitated as calcium tungstate (CaWO₄) by adjusting the pH of the reaction mixture to 6-7 with an emulsion of calcium carbonate, followed by filtration.[1]

  • Heterogeneous Catalysts (e.g., supported phosphotungstic acid, molecular sieves): These can be removed by simple filtration after the reaction is complete.[3][9] The catalyst can often be washed and reused.[9]

Q8: The purification of my this compound is challenging. What are effective purification methods?

A8: Purification can be achieved through several methods.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[8] For the hydrochloride salt, recrystallization from an ethanol-toluene mixture has been reported.[10]

  • Acid-Base Extraction: Since pyridine N-oxides are basic, an acidic wash (e.g., with dilute HCl) can be used to extract the product into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[8]

  • Vacuum Distillation: While vacuum distillation can be used, it must be approached with extreme caution due to the thermal instability of this compound.[6][7] It is crucial to maintain a low pressure and to keep the temperature of the distillation pot as low as possible to avoid decomposition.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

MethodOxidantCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Hydrogen Peroxide OxidationHydrogen PeroxideTungstic Acid / Sulfuric AcidWater70-8012High (not specified)[1]
Supported Catalyst OxidationHydrogen PeroxidePhosphotungstic Acid on SiO₂-803089.8[4]
Peracetic Acid (in-situ)Hydrogen Peroxide / Acetic AcidMaleic Anhydride-20-120-High (not specified)[2]
Molecular Sieve CatalysisHydrogen PeroxideTS-1 Molecular SieveWater70-80198.88[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using Hydrogen Peroxide and Tungstic Acid/Sulfuric Acid Catalyst [1]

  • Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add 25 mL of 2-chloropyridine, 28 mL of distilled water, 1.1 mL of 98% concentrated sulfuric acid, and 2.2 g of tungstic acid.

  • Reagent Addition: Begin stirring the mixture. Measure 30 mL of hydrogen peroxide into the dropping funnel.

  • Reaction: Heat the reaction mixture to 70-80°C using a water bath. Once the temperature is stable, add the hydrogen peroxide dropwise.

  • Reaction Monitoring: Maintain the reaction at 70-80°C for 12 hours. The progress of the reaction can be monitored by gas chromatography.

  • Work-up: After the reaction is complete, cool the mixture. Adjust the pH to 6-7 with a calcium carbonate emulsion to precipitate the tungstic acid as calcium tungstate.

  • Catalyst Removal: Filter the mixture to remove the precipitate.

  • Product Isolation: To the filtrate, add dilute hydrochloric acid to form the hydrochloride salt of the product. Evaporate the water under vacuum to obtain the solid this compound hydrochloride.

Protocol 2: Synthesis of 2-Chloropyridine from Pyridine-N-oxide using Phosphorus Oxychloride [5]

Note: This protocol describes the synthesis of 2-chloropyridine from pyridine-N-oxide, which is a related but different transformation.

  • Reaction Setup: In a flask, dissolve pyridine-N-oxide (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Reagent Addition: Cool the solution to 10°C. Add a solution of phosphorus oxychloride (1.2 equivalents) in dichloromethane dropwise, maintaining the temperature.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, and then heat to reflux for 1 hour.

  • Work-up: Pour the reaction mixture into water and neutralize with 2M NaOH.

  • Product Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry, and concentrate to obtain the product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine 2-Chloropyridine, Water, and Catalyst B Heat to 70-80°C A->B C Add Hydrogen Peroxide Dropwise B->C D Maintain Temperature and Stir for 12h C->D E Cool Reaction Mixture D->E F Adjust pH to Precipitate Catalyst E->F G Filter to Remove Catalyst F->G H Isolate Product (e.g., as HCl salt) G->H

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Start Low Yield? Temp Is Temperature 70-80°C? Start->Temp Yes Ratio Is H₂O₂:Substrate Ratio Correct? Temp->Ratio Yes Sol_Temp Adjust Temperature Temp->Sol_Temp No Time Is Reaction Time Sufficient? Ratio->Time Yes Sol_Ratio Optimize Reagent Ratio Ratio->Sol_Ratio No Catalyst Is Catalyst Active and Correctly Loaded? Time->Catalyst Yes Sol_Time Increase Reaction Time Time->Sol_Time No Sol_Catalyst Check Catalyst Catalyst->Sol_Catalyst No

Caption: Troubleshooting decision tree for low reaction yield.

Logical_Relationships cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Purity Purity / Color Temp->Purity Safety Safety Temp->Safety Time Reaction Time Time->Yield Ratio Reagent Ratio Ratio->Yield

Caption: Key parameter relationships in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Chloropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloropyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

  • Oxidation of 2-Chloropyridine: This method typically employs an oxidizing agent such as hydrogen peroxide or peracetic acid, often in the presence of a catalyst.[1][2][3]

  • Diazotization of 2-Aminopyridine 1-oxide: This involves the conversion of the amino group to a diazonium group, which is subsequently replaced by a chloro group, often via a Sandmeyer-type reaction.[4]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions depend on the synthetic route.

  • During the oxidation of 2-chloropyridine , potential side reactions include the formation of hydroxylated byproducts and colored impurities, especially at elevated temperatures.[1] Over-oxidation and decomposition of the product can also occur.[5][6]

  • In the diazotization of 2-aminopyridine 1-oxide , a significant side reaction is the formation of the corresponding 2-hydroxypyridine 1-oxide.[7]

Q3: Is this compound a stable compound?

A3: this compound is thermally unstable and can undergo exothermic decomposition at elevated temperatures (around 120-130 °C), which can be explosive.[8] Extreme care must be taken during its synthesis, particularly during distillation and when handling the residue.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect reagent stoichiometry. - Catalyst inefficiency or deactivation. - Product decomposition.- Extend the reaction time. - Maintain the optimal temperature range (typically 70-80 °C for oxidation).[1] - Carefully control the molar ratio of reactants, for instance, the hydrogen peroxide to 2-chloropyridine ratio should be optimized (e.g., 1.3:1 to 1.5:1).[1] - Ensure the catalyst is active and used in the correct amount.[1][3] - Avoid excessive heating and prolonged reaction times at high temperatures.[1][8]
Dark-colored Reaction Mixture or Product - High reaction temperature. - Presence of impurities in starting materials.- Maintain the reaction temperature within the recommended range (e.g., 70-80 °C).[1] - Use purified starting materials.
Formation of 2-Hydroxypyridine 1-oxide as a Major Byproduct (in Diazotization Route) - Reaction of the diazonium salt with water.- Strictly control the reaction conditions to favor the substitution with chloride. This includes maintaining a high concentration of chloride ions and controlling the temperature.
Difficulties in Product Isolation and Purification - Incomplete removal of catalyst or byproducts. - Thermal decomposition during distillation.- Use appropriate filtration and washing techniques to remove the catalyst. - Employ vacuum distillation at the lowest possible temperature to avoid decomposition.[8][9] Be aware of the potential for explosion of the distillation residue.[8]
Safety Concerns (e.g., Exothermic Reaction, Potential for Explosion) - Poor temperature control. - Accumulation of unreacted reagents. - Thermal instability of the product.- Ensure efficient stirring and cooling to manage the exothermic nature of the reaction. - Add reagents dropwise to control the reaction rate.[1] - Never heat this compound above its decomposition temperature.[8] Use appropriate safety measures when performing distillation.[8]

Quantitative Data on Reaction Parameters

The following table summarizes the effect of various reaction parameters on the yield of this compound, based on available literature.

Parameter Condition Effect on Yield Reference
Temperature (Oxidation) 70-80 °COptimal temperature for high yield.[1]
> 80 °CIncreased formation of colored byproducts and potential for decomposition.[1]
Molar Ratio of H₂O₂ to 2-Chloropyridine 1.3:1 to 1.5:1Higher yields are achieved in this range.[1]
> 1.5:1Does not significantly increase yield and may lead to more side reactions.[1]
Catalyst (Oxidation) Tungstic acid, Sulfuric acidCrucial for the reaction; the amount affects the reaction rate and yield.[1]
Poly (maleic anhydride-alt-1-octadecene)Can achieve high yields (e.g., 93% with 0.2 eq. of catalyst).[3]
No catalystVery low yield (e.g., 2.7%).[3]

Experimental Protocols

Synthesis of this compound via Oxidation of 2-Chloropyridine

This protocol is based on the use of hydrogen peroxide with a tungstic acid and sulfuric acid catalyst system.[1]

Materials:

  • 2-Chloropyridine

  • Distilled water

  • 98% Concentrated sulfuric acid

  • Tungstic acid

  • 30% Hydrogen peroxide

  • Calcium oxide (for neutralization)

Procedure:

  • In a four-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel, add 25 mL of 2-chloropyridine, 28 mL of distilled water, 1.1 mL of 98% concentrated sulfuric acid, and 2.2 g of tungstic acid.

  • Begin stirring and heat the mixture to 70 °C.

  • Slowly add 30 mL of 30% hydrogen peroxide dropwise via the dropping funnel over approximately 12 hours, maintaining the reaction temperature between 70-80 °C.

  • After the addition is complete, continue stirring at 75-80 °C for another 24 hours.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a Ca(OH)₂ emulsion.

  • The product can be isolated and purified using appropriate extraction and distillation techniques, keeping in mind the thermal instability of the product.

Visualizations

Reaction Pathways

Side_Reactions cluster_oxidation Oxidation of 2-Chloropyridine cluster_diazotization Diazotization of 2-Aminopyridine 1-oxide 2-Chloropyridine 2-Chloropyridine This compound This compound 2-Chloropyridine->this compound H₂O₂ / Catalyst Decomposition Products Decomposition Products This compound->Decomposition Products High Temp. Colored Impurities Colored Impurities This compound->Colored Impurities High Temp. 2-Aminopyridine 1-oxide 2-Aminopyridine 1-oxide Diazonium Salt Diazonium Salt 2-Aminopyridine 1-oxide->Diazonium Salt NaNO₂ / HCl Diazonium Salt->this compound CuCl (Sandmeyer) 2-Hydroxypyridine 1-oxide 2-Hydroxypyridine 1-oxide Diazonium Salt->2-Hydroxypyridine 1-oxide H₂O

Caption: Main synthetic routes and potential side reactions for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound start Start Synthesis reaction Perform Reaction start->reaction workup Work-up & Isolation reaction->workup issue Issue Encountered? workup->issue product Final Product issue->product No low_yield Low Yield issue->low_yield Yes (Yield) dark_color Dark Color issue->dark_color Yes (Color) byproduct Byproduct Formation issue->byproduct Yes (Purity) check_temp Verify Temp. & Stoichiometry low_yield->check_temp Check Reaction Parameters dark_color->check_temp Check Reaction Parameters check_reagents Purify Reagents / Adjust Conditions byproduct->check_reagents Check Starting Materials & Conditions check_temp->reaction check_reagents->reaction

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Formation of 2,6-dichloropyridine byproduct in 2-chloropyridine oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-chloropyridine. It specifically addresses the oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide and clarifies the formation pathway of the 2,6-dichloropyridine byproduct, which is commonly associated with chlorination reactions rather than oxidation.

Clarification on Byproduct Formation

A common point of confusion is the origin of 2,6-dichloropyridine in reactions involving 2-chloropyridine. It is critical to understand that 2,6-dichloropyridine is typically formed during the chlorination of pyridine (where 2-chloropyridine is an intermediate) or by the direct, high-temperature chlorination of 2-chloropyridine itself .[1][2][3] It is generally not a byproduct of the intended oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide using standard oxidants like hydrogen peroxide or peracetic acid. This guide is structured to address both the optimization of the desired oxidation reaction and the control of the separate chlorination side reaction.

G cluster_0 Synthesis of 2-Chloropyridine cluster_1 Oxidation of 2-Chloropyridine Pyridine Pyridine CP_intermediate 2-Chloropyridine Pyridine->CP_intermediate + Cl2 DCP 2,6-Dichloropyridine (Byproduct) CP_intermediate->DCP + Cl2 (Further Reaction) CP_start 2-Chloropyridine (Starting Material) CPNO 2-Chloropyridine-N-Oxide (Desired Product) CP_start->CPNO + Oxidant (e.g., H₂O₂) Start Low Yield of 2-Chloropyridine-N-Oxide CheckTemp Is Temperature 70-80°C? Start->CheckTemp CheckRatio Is H₂O₂ : 2-CP Ratio > 1.2 : 1? CheckTemp->CheckRatio Yes AdjustTemp Adjust Temperature to 70-80°C CheckTemp->AdjustTemp No CheckCatalyst Is Catalyst Loading Optimal? CheckRatio->CheckCatalyst Yes AdjustRatio Increase H₂O₂ Concentration CheckRatio->AdjustRatio No CheckDecomp Any Signs of Decomposition? (Dark Color, Gas) CheckCatalyst->CheckDecomp Yes AdjustCatalyst Optimize Catalyst Amount CheckCatalyst->AdjustCatalyst No ImproveCooling Improve Cooling, Consider Lower Temp or Slower Addition CheckDecomp->ImproveCooling Yes End Yield Improved CheckDecomp->End No AdjustTemp->CheckRatio AdjustRatio->CheckCatalyst AdjustCatalyst->CheckDecomp ImproveCooling->End

References

Technical Support Center: 2-Chloropyridine 1-oxide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Chloropyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound largely depends on the synthetic route.

  • From Oxidation of 2-Chloropyridine: The most common impurity is unreacted 2-chloropyridine. Other potential byproducts include starting materials from the synthesis of 2-chloropyridine itself, such as pyridine and 2,6-dichloropyridine.[1][2]

  • From Chlorination of Pyridine 1-oxide: This route can lead to the formation of isomeric byproducts, primarily 4-chloropyridine 1-oxide, which can be challenging to separate due to similar physical properties. Unreacted pyridine 1-oxide may also be present.

Q2: What are the key physical and chemical properties of this compound relevant to its purification?

A2: Understanding the properties of this compound is crucial for selecting an appropriate purification method.

PropertyValueSource
Appearance White to off-white or light yellow crystalline solid/powder.[3][4]
Melting Point 67-70 °C[4]
Boiling Point 168-170 °C[4]
Solubility Soluble in water, ethanol, and acetone. Sparingly soluble or insoluble in water has also been reported, indicating potential variability based on purity and conditions.[3][4]
Stability Generally stable under normal conditions, but thermally sensitive. It can decompose violently when heated above 90°C and undergoes exothermic decomposition at 120-130°C.[5]

Q3: What are the main safety concerns when purifying this compound?

A3: The primary safety concern is its thermal instability. The compound can undergo rapid and violent exothermic decomposition at elevated temperatures (120-130°C), posing a significant explosion and fire risk, especially during distillation.[5] It is crucial to use appropriate safety measures, such as a safety shield, and to carefully control the temperature during any heating steps. The compound is also classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[6]

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization

Problem: The purity of this compound remains low after recrystallization, with persistent impurities detected.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The chosen solvent may not provide a sufficient solubility difference between the product and impurities at different temperatures.

    • Solution: Experiment with different solvent systems. A mixture of ethanol and toluene has been reported to be effective for the recrystallization of the hydrochloride salt.[7] For the free base, consider polar solvents where its solubility is moderate, such as isopropanol or acetone-water mixtures.

  • Presence of Isomeric Impurities: If 4-chloropyridine 1-oxide is present, co-crystallization may occur.

    • Solution: Fractional crystallization may be necessary. This involves multiple, careful recrystallization steps, where the initial crystals formed may be enriched in one isomer. Alternatively, chromatographic methods may be required for complete separation.

  • Incomplete Removal of Starting Materials: Unreacted 2-chloropyridine or pyridine 1-oxide may be carried through.

    • Solution: Ensure the initial workup procedure effectively removes the bulk of these impurities. For example, unreacted 2-chloropyridine can be removed by steam distillation.[8]

Issue 2: Decomposition During Distillation

Problem: The product darkens, or a sudden pressure increase is observed during vacuum distillation, indicating decomposition.

Critical Safety Warning: Decomposition can be violent and explosive.[5] Always work behind a safety shield and have appropriate emergency procedures in place.

Possible Causes & Solutions:

  • Excessive Temperature: The distillation pot temperature has exceeded the decomposition temperature of this compound (exothermic decomposition begins around 120-130°C).[5]

    • Solution: Use a high-vacuum system to lower the boiling point significantly. Monitor the pot temperature, not just the head temperature, and ensure it remains well below 100°C. Use a water or oil bath for gentle and uniform heating.

  • Presence of Catalysts or Acids: Residual catalysts or acidic impurities from the synthesis can lower the decomposition temperature.

    • Solution: Neutralize the crude product before distillation. A wash with a mild base (e.g., sodium bicarbonate solution) followed by drying is recommended.

  • Prolonged Heating: Even at temperatures below the rapid decomposition point, prolonged heating can lead to gradual degradation.

    • Solution: Distill the compound as quickly as possible once the desired vacuum is achieved.

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride

This protocol is adapted from a procedure for the hydrochloride salt.[7]

Materials:

  • Crude this compound hydrochloride

  • Absolute ethanol

  • Toluene

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound hydrochloride in a minimal amount of hot absolute ethanol in an Erlenmeyer flask.

  • Once fully dissolved, add hot toluene dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystals should start to form.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-toluene mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Safe Vacuum Distillation of this compound

Safety First: Due to the thermal instability of this compound, this procedure must be performed with extreme caution.[5]

Materials:

  • Crude this compound (pre-neutralized and dried)

  • Vacuum distillation apparatus (short path is preferable)

  • Cold trap (liquid nitrogen or dry ice/acetone)

  • Vacuum pump capable of reaching <1 mmHg

  • Heating mantle with a stirrer

  • Thermometer for both pot and head temperature

Procedure:

  • Apparatus Setup:

    • Assemble a clean, dry vacuum distillation apparatus. Ensure all glassware is free of cracks or stars.

    • Use a short path distillation head to minimize the travel distance of the vapor.

    • Place a stir bar in the distillation flask.

    • Use high-vacuum grease on all joints to ensure a good seal.

    • Place a cold trap between the distillation apparatus and the vacuum pump.

  • Distillation:

    • Charge the distillation flask with the crude this compound (no more than half full).

    • Begin stirring.

    • Slowly and carefully apply vacuum. The pressure should be below 1 mmHg to significantly lower the boiling point.

    • Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a water or oil bath. Do not exceed a bath temperature of 100°C.

    • Monitor the head and pot temperatures closely. The product should distill at a significantly lower temperature than its atmospheric boiling point.

    • Collect the purified this compound in the receiving flask.

  • Shutdown:

    • Once the distillation is complete, remove the heating bath.

    • Allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.

    • Turn off the vacuum pump.

Visual Guides

Troubleshooting Workflow for Low Purity after Recrystallization

G start Low Purity After Recrystallization solvent Inappropriate Solvent Choice start->solvent isomer Isomeric Impurities Present start->isomer starting_material Incomplete Removal of Starting Materials start->starting_material solvent_sol Experiment with different solvent systems (e.g., isopropanol, acetone-water) solvent->solvent_sol Solution isomer_sol Perform fractional crystallization or use chromatography isomer->isomer_sol Solution starting_material_sol Improve initial workup (e.g., steam distillation for 2-chloropyridine) starting_material->starting_material_sol Solution

Caption: Troubleshooting low purity after recrystallization.

Safe Vacuum Distillation Workflow

G start Start: Crude this compound neutralize Neutralize and Dry Crude Material start->neutralize setup Assemble Short Path Vacuum Distillation Apparatus neutralize->setup vacuum Apply High Vacuum (<1 mmHg) setup->vacuum heat Gently Heat with Bath (Pot Temp < 100°C) vacuum->heat distill Collect Purified Product heat->distill safety CRITICAL: Use Safety Shield! Monitor for Decomposition! heat->safety cool Cool to Room Temperature distill->cool vent Slowly Vent to Atmospheric Pressure cool->vent end End: Purified Product vent->end

Caption: Workflow for safe vacuum distillation.

References

Technical Support Center: Synthesis of 2-Chloropyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloropyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized by the N-oxidation of 2-chloropyridine. The most common methods involve using an oxidizing agent. These methods include:

  • Hydrogen Peroxide in Acetic Acid: This is a widely used method where peracetic acid is generated in situ from hydrogen peroxide and acetic acid to act as the oxidant.[1] Catalysts such as maleic acid, maleic anhydride, or phthalic anhydride can be used to improve the reaction rate and yield.[1]

  • Peracetic Acid Oxidation: This method uses a pre-formed solution of peracetic acid to oxidize 2-chloropyridine.[1]

  • meta-Chloroperoxybenzoic Acid (m-CPBA) Oxidation: m-CPBA is a strong and often preferred oxidizing agent due to its relative ease of handling.[2][3]

  • Catalytic Oxidation with Hydrogen Peroxide: Various catalysts can be employed with hydrogen peroxide to achieve N-oxidation. For instance, tungstic acid and sulfuric acid have been used as catalysts.[4] Another approach involves using phosphotungstic acid immobilized on silicon dioxide.[5] A method using mesoporous molecular sieves (MCM-41) as carriers for the catalyst has also been reported to achieve high yields.[6]

Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting tips:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. However, be cautious as high temperatures can lead to product decomposition.[4][7] Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

  • Suboptimal Reagent Ratios: The molar ratios of the reactants, especially the oxidizing agent, are crucial.

    • Solution: An excess of the oxidizing agent is generally required to drive the reaction to completion.[4] For the hydrogen peroxide/acetic acid method, a molar ratio of H₂O₂ to 2-chloropyridine between 1.2:1 and 2.0:1 is preferable.[1] For the tungstic acid-catalyzed method, a molar ratio of hydrogen peroxide to 2-chloropyridine of 1.3:1 to 1.5:1 has been shown to give higher yields.[4]

  • Inefficient Catalysis: If using a catalytic method, the catalyst's activity or amount might be insufficient.

    • Solution: Ensure the catalyst is active and used in the correct proportion. For instance, in the in-situ generation of peracetic acid, catalysts like maleic anhydride can significantly increase the reaction rate.[1]

  • Product Decomposition: this compound can be thermally unstable, and prolonged exposure to high temperatures can lead to decomposition and reduced yield.[7][8]

    • Solution: Maintain the reaction temperature within the optimal range. For the tungstic acid-catalyzed method, a temperature of 70-80°C is recommended.[4] Avoid excessive heating during workup and purification.

  • Losses during Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.

    • Solution: Optimize your workup procedure. Ensure proper pH adjustment during neutralization and efficient extraction with a suitable solvent.[1] For purification, vacuum distillation is a common method, but it's crucial to control the temperature to prevent decomposition.[7]

Q3: My final product is discolored. What causes this and how can I prevent it?

A3: Discoloration of the final product is a common issue and can be attributed to:

  • Side Reactions: At higher temperatures, side reactions can occur, leading to the formation of colored impurities.[4]

  • Carry-over of Impurities: Impurities from the starting material or by-products from the reaction can be carried over during workup, causing discoloration.[1]

  • Product Decomposition: As mentioned, this compound can decompose at elevated temperatures, which may result in a darker product.[4]

Prevention and Troubleshooting:

  • Control Reaction Temperature: Strictly maintain the optimal reaction temperature to minimize side reactions and decomposition.[4]

  • Purify Starting Materials: Ensure the 2-chloropyridine starting material is of high purity.

  • Efficient Workup: During the workup, ensure complete removal of acidic by-products and unreacted reagents. Proper pH control during neutralization is important.[1]

  • Purification Method: Recrystallization from a suitable solvent system, such as ethanol-toluene, can be effective in removing colored impurities.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reactionIncrease reaction time and/or temperature cautiously. Monitor reaction progress.
Suboptimal reagent ratiosOptimize the molar ratio of the oxidizing agent to 2-chloropyridine. An excess of the oxidant is generally beneficial.[4]
Inefficient catalysisEnsure the catalyst is active and used in the appropriate amount. Consider using a catalyst like maleic anhydride with the H₂O₂/acetic acid method.[1]
Product decompositionMaintain the reaction temperature within the recommended range (e.g., 70-80°C for tungstic acid catalysis).[4] Avoid high temperatures during workup.
Discolored Product Side reactions at high temperaturesMaintain strict temperature control throughout the reaction.[4]
Impurity carry-overPurify starting materials. Perform a thorough workup with careful pH adjustment and extraction.[1]
Product instabilityAvoid prolonged heating. Use purification methods that minimize thermal stress, such as recrystallization.[9]
Reaction Not Starting Low temperatureEnsure the reaction mixture has reached the required initiation temperature.
Inactive reagents/catalystCheck the quality and activity of your reagents, especially the oxidizing agent and any catalyst.
Difficult Purification Thermal decomposition during distillationUse vacuum distillation at the lowest possible temperature.[7] Consider alternative purification methods like recrystallization.[9]
Formation of emulsions during extractionAdjust the pH of the aqueous layer. Use a brine wash to help break the emulsion.

Experimental Protocols

Protocol 1: Synthesis using Hydrogen Peroxide and Acetic Acid with Maleic Anhydride Catalyst

This protocol is based on a patented method for the in-situ generation of peracetic acid.[1]

Materials:

  • 2-Chloropyridine

  • Acetic Acid

  • Hydrogen Peroxide (50% aqueous solution)

  • Maleic Anhydride

  • Sodium Hydroxide (for neutralization)

Procedure:

  • In a suitable reaction flask, prepare a solution of 2-chloropyridine and acetic acid.

  • Add maleic anhydride to the mixture.

  • Slowly add the 50% aqueous hydrogen peroxide solution to the flask while maintaining the reaction temperature below 50°C using a water bath.

  • After the addition is complete, heat the reaction mixture to the desired reaction temperature (e.g., 70-80°C) and maintain for the required reaction time.

  • Monitor the reaction for the consumption of hydrogen peroxide.

  • Once the reaction is complete (H₂O₂ level below 1%), cool the mixture to below 50°C.

  • Neutralize the reaction mixture by adding a sodium hydroxide solution to adjust the pH to approximately 8.2. This will cause the unreacted 2-chloropyridine to separate.

  • Remove the unreacted 2-chloropyridine by steam distillation under vacuum.

  • The remaining aqueous solution contains the this compound product.

Quantitative Data (Based on Patent Examples): [1]

ParameterMolar Ratio (per mole of 2-Chloropyridine)
Hydrogen Peroxide (H₂O₂)1.2 - 2.0
Acetic Acid0.75 - 1.4
Maleic Anhydride0.15 - 0.5
Reaction Temperature 60 - 85°C
Protocol 2: Synthesis using Tungstic Acid Catalyst

This protocol is based on a literature method employing a tungstic acid catalyst.[4]

Materials:

  • 2-Chloropyridine

  • Tungstic Acid

  • Concentrated Sulfuric Acid (98%)

  • Hydrogen Peroxide (e.g., 30% solution)

  • Distilled Water

  • Calcium Hydroxide (for workup)

  • Dilute Hydrochloric Acid

Procedure:

  • To a four-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel, add 2-chloropyridine, distilled water, concentrated sulfuric acid, and tungstic acid.

  • Begin stirring and heat the mixture to the reaction temperature of 70-80°C.

  • Slowly add hydrogen peroxide from the dropping funnel while maintaining the temperature.

  • After the addition, continue stirring at 70-80°C for the specified reaction time (e.g., 12 hours).

  • After the reaction is complete, cool the mixture.

  • Prepare an emulsion of calcium hydroxide and add it to the reaction mixture to adjust the pH to 6-7, precipitating calcium tungstate.

  • Stir for 1 hour at room temperature, then filter off the precipitate and wash it.

  • To the filtrate, add dilute hydrochloric acid to form the hydrochloride salt of the product.

  • Evaporate the water under vacuum to obtain the solid this compound hydrochloride.

Quantitative Data (Based on Experimental Conditions): [4]

ParameterAmount/Ratio
2-Chloropyridine25 mL
Tungstic Acid2.2 - 3.0 g
H₂O₂ to 2-Chloropyridine Molar Ratio1.3:1 - 1.5:1
Concentrated H₂SO₄ to 2-Chloropyridine Volume Ratio0.2:1.0 - 0.3:1.0
Reaction Temperature 70 - 80°C
Reaction Time 12 hours

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start Start Reagents Mix 2-Chloropyridine, Acid, and Catalyst Start->Reagents Oxidant Add Oxidizing Agent (e.g., H2O2) Reagents->Oxidant Reaction Heat and Stir (Controlled Temperature) Oxidant->Reaction Monitoring Monitor Reaction (TLC, GC) Reaction->Monitoring Monitoring->Reaction No Completion Reaction Complete Monitoring->Completion Yes Cooling Cool Reaction Mixture Completion->Cooling Neutralization Neutralize (e.g., with NaOH) Cooling->Neutralization Extraction Extract Product Neutralization->Extraction Purification Purify (Distillation/Recrystallization) Extraction->Purification FinalProduct 2-Chloropyridine 1-Oxide Purification->FinalProduct

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SuboptimalRatios Suboptimal Reagent Ratios LowYield->SuboptimalRatios ProductDecomposition Product Decomposition LowYield->ProductDecomposition WorkupLosses Losses During Workup LowYield->WorkupLosses OptimizeTimeTemp Optimize Reaction Time & Temperature IncompleteReaction->OptimizeTimeTemp OptimizeRatios Optimize Molar Ratios (esp. Oxidant) SuboptimalRatios->OptimizeRatios ControlTemp Strict Temperature Control ProductDecomposition->ControlTemp OptimizeWorkup Optimize Workup & Purification Protocol WorkupLosses->OptimizeWorkup

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Decomposition of 2-Chloropyridine 1-oxide under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloropyridine 1-oxide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of this compound?

This compound is thermally sensitive and can decompose violently when heated. It is reported to undergo an exothermic decomposition reaction at temperatures between 120-130°C and may decompose violently above 90°C[1][2]. It is crucial to handle this compound with appropriate safety precautions and avoid overheating.

Q2: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers[1][3]. It is advisable to store it at temperatures between 0 - 8°C for long-term storage[4]. The compound should be kept away from strong acids, strong reducing agents, bases, and moisture-sensitive compounds[1].

Q3: What are the known decomposition products of this compound?

Upon decomposition, this compound emits toxic fumes containing chloride ions (Cl⁻) and nitrogen oxides (NOₓ)[1]. The initial phase of thermal decomposition is believed to involve a hydrochloride-generating reaction[2].

Q4: Is this compound stable in common organic solvents?

This compound is soluble in common organic solvents like ethanol, acetone, and dimethylformamide[1]. While it is generally stable under normal atmospheric conditions, its stability in solution can be influenced by the solvent's properties[1][5]. In some polar solvents, it may be more stable due to solvation, whereas its stability might differ in non-polar solvents[5].

Troubleshooting Guides

Issue 1: Violent reaction or thermal runaway during synthesis or workup.

Possible Causes:

  • Overheating: The reaction temperature may have exceeded the decomposition temperature of this compound (above 90°C)[1][2].

  • Inadequate Cooling: Insufficient cooling capacity, especially during large-scale reactions, can lead to heat accumulation and a runaway reaction[2].

  • Incompatible Reagents: Contact with strong acids, strong reducing agents, or bases can trigger exothermic reactions[1].

Solutions:

  • Strict Temperature Control: Carefully monitor and control the reaction temperature, ensuring it remains well below 90°C. Utilize a cooling bath to manage exothermic events.

  • Adequate Heat Transfer: For larger scale reactions, ensure the reactor has sufficient heat transfer capabilities. The volume of the cooling jacket and the flow of the cooling medium are critical factors[2].

  • Reagent Compatibility Check: Before starting a reaction, ensure all reagents and solvents are compatible with this compound. Avoid the presence of strong acids and bases unless they are a controlled part of the reaction mechanism.

Issue 2: Low yield or incomplete conversion during the synthesis of this compound.

Possible Causes:

  • Suboptimal Reaction Temperature: The N-oxidation of 2-chloropyridine is highly sensitive to temperature. Temperatures that are too high can lead to product decomposition and side reactions, while temperatures that are too low can slow down or halt the reaction[6].

  • Incorrect Reagent Stoichiometry: The molar ratio of the oxidizing agent (e.g., hydrogen peroxide) to 2-chloropyridine is a critical factor. An insufficient amount of the oxidant will result in incomplete conversion, while a large excess may not significantly improve the yield and could lead to side reactions[6].

  • Catalyst Issues: The type and amount of catalyst (e.g., sulfuric acid, tungstic acid) can significantly impact the reaction rate and yield[6].

Solutions:

  • Optimize Reaction Temperature: The optimal temperature for the N-oxidation of 2-chloropyridine is typically in the range of 70-80°C[6]. It is recommended to perform small-scale experiments to determine the ideal temperature for your specific reaction conditions.

  • Adjust Reagent Ratios: Experiment with different molar ratios of the oxidizing agent to 2-chloropyridine. A common starting point is a slight excess of the oxidant[6].

  • Screen Catalysts: Evaluate the effect of different catalysts and their concentrations on the reaction outcome. For instance, when using sulfuric acid as a catalyst, a specific volume ratio to 2-chloropyridine is recommended to avoid a rapid increase in side reactions[6].

Issue 3: Product decomposition observed after synthesis or during purification.

Possible Causes:

  • Instability Under Reaction Conditions: The product, this compound, can be unstable and decompose under the very conditions used for its synthesis, especially if the reaction is run for an extended period or at elevated temperatures[7].

  • Harsh Purification Methods: Distillation at atmospheric pressure can lead to thermal decomposition. Reduced-pressure distillation, if not carefully controlled, can also result in decomposition if the temperature of the distillation residue rises too high[2].

  • Presence of Impurities: Residual acids or bases from the reaction can catalyze the decomposition of the product.

Solutions:

  • Minimize Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to minimize product degradation.

  • Use Mild Purification Techniques: Opt for purification methods that avoid high temperatures, such as recrystallization or column chromatography. If distillation is necessary, it should be performed under high vacuum to keep the temperature as low as possible.

  • Neutralize Before Workup: After the reaction is complete, neutralize the reaction mixture to a pH of 5-8 to remove any acidic byproducts before proceeding with extraction and purification[8].

Experimental Protocols

Synthesis of this compound

This protocol is based on the oxidation of 2-chloropyridine using hydrogen peroxide with a tungstic acid and sulfuric acid catalyst system[6].

Materials:

  • 2-chloropyridine

  • Distilled water

  • 98% Concentrated sulfuric acid

  • Tungstic acid

  • 30% Hydrogen peroxide

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a dropping funnel, add 25 mL of 2-chloropyridine, 28 mL of distilled water, 1.1 mL of 98% concentrated sulfuric acid, and 2.2 g of tungstic acid[6].

  • Begin stirring the mixture.

  • Measure 30 mL of 30% hydrogen peroxide into the dropping funnel.

  • Heat the reaction mixture to 70-80°C using a water bath[6].

  • Once the desired temperature is reached, add the hydrogen peroxide dropwise from the dropping funnel.

  • Maintain the reaction temperature at 70-80°C for 12 hours with continuous stirring[6].

  • After the reaction is complete, cool the mixture and proceed with workup and purification.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 2402-95-1[1]
Molecular Formula C₅H₄ClNO[1]
Molecular Weight 129.55 g/mol [4]
Appearance White to off-white crystalline solid[1]
Melting Point 67-70 °C[3]
Boiling Point 310 °C at 760 mmHg[3]
Flash Point 141.3 °C[3]
Solubility Sparingly soluble in water; soluble in ethanol, acetone, dimethylformamide[1]

Table 2: Summary of Reaction Conditions for this compound Synthesis

ParameterRecommended RangeRationaleReference
Temperature 70 - 80 °COptimal for reaction rate while minimizing decomposition.[6]
H₂O₂ : 2-chloropyridine (molar ratio) 1.3:1 to 1.5:1Provides a slight excess of oxidant for higher yield without significant side reactions.[6]
Catalyst (H₂SO₄) to 2-chloropyridine (volume ratio) 0.2:1.0 to 0.3:1.0Higher ratios can lead to a rapid increase in side reactions.[6]
Reaction Time 12 hoursSufficient time for reaction completion under the specified conditions.[6]

Visualizations

Decomposition_Workflow cluster_conditions Decomposition Triggers cluster_compound Compound cluster_products Decomposition Products Heating_above_90C Heating > 90°C 2_Chloropyridine_1_oxide This compound Heating_above_90C->2_Chloropyridine_1_oxide initiates Strong_Acids Strong Acids Strong_Acids->2_Chloropyridine_1_oxide reacts with Strong_Reducing_Agents Strong Reducing Agents Strong_Reducing_Agents->2_Chloropyridine_1_oxide reacts with Bases Bases Bases->2_Chloropyridine_1_oxide reacts with Toxic_Fumes Toxic Fumes (Cl⁻, NOₓ) 2_Chloropyridine_1_oxide->Toxic_Fumes decomposes to Hydrochloride Hydrochloride Byproducts 2_Chloropyridine_1_oxide->Hydrochloride can form

Caption: Factors leading to the decomposition of this compound.

Synthesis_Workflow Start Start: 2-Chloropyridine Add_Reagents Add Water, H₂SO₄, Tungstic Acid Start->Add_Reagents Heat Heat to 70-80°C Add_Reagents->Heat Add_H2O2 Add H₂O₂ dropwise Heat->Add_H2O2 Decomposition Potential Decomposition Heat->Decomposition React React for 12 hours at 70-80°C Add_H2O2->React Cool Cool to room temperature React->Cool React->Decomposition Workup Workup & Purification Cool->Workup Product Product: this compound Workup->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Effect of temperature on the synthesis of 2-Chloropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloropyridine 1-oxide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a particular focus on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature for the N-oxidation of 2-chloropyridine is generally between 70°C and 80°C.[1][2] This temperature range provides a balance between a reasonable reaction rate and minimizing the formation of impurities.

Q2: What happens if the reaction temperature is too high?

A2: Exceeding the optimal temperature range can lead to a deepened color in the reaction solution, resulting in a darker final product.[1] It is crucial to maintain careful temperature control to ensure product quality. Furthermore, this compound can undergo exothermic decomposition at temperatures between 120-130°C, posing a significant safety hazard.[3]

Q3: What is the consequence of the reaction temperature being too low?

A3: If the temperature is too low, the reaction rate will be significantly reduced, or the reaction may not proceed at all.[1] It is essential to ensure the reaction mixture reaches the recommended temperature to initiate and sustain the oxidation.

Q4: What are the common methods for the synthesis of this compound?

A4: Common methods for the synthesis of this compound include oxidation with hydrogen peroxide in the presence of a catalyst, peracetic acid oxidation, and sodium perborate oxidation.[1] Catalysts such as tungstic acid, sulfuric acid, and various molecular sieves are often employed to improve reaction efficiency.[1][2][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Slow or incomplete reaction Low reaction temperature.Ensure the reaction temperature is maintained within the optimal range of 70-80°C.[1]
Insufficient catalyst.Verify the correct amount and type of catalyst are used. For example, when using tungstic acid, a specific molar ratio relative to 2-chloropyridine is recommended.[1]
Inadequate reaction time.The reaction can take several hours to complete. Monitor the reaction progress and allow for sufficient time, which can be up to 24 hours in some protocols.[1]
Dark-colored final product High reaction temperature.Carefully control the reaction temperature to not exceed 80°C. Overheating can lead to the formation of colored impurities.[1]
Low Yield Suboptimal reactant ratios.Ensure the molar ratio of the oxidizing agent (e.g., hydrogen peroxide) to 2-chloropyridine is appropriate. An excess of the oxidizing agent is often required.[1]
Inefficient catalyst.The choice and amount of catalyst are crucial for high yield. Different catalysts like tungstic acid or molecular sieves can significantly impact the outcome.[1][2]
Product decomposition.This compound can be unstable under certain conditions. Avoid prolonged heating at high temperatures.[5][6]
Safety concerns (e.g., exothermic reaction) Poor heat dissipation.For exothermic reactions, ensure efficient stirring and an adequate cooling system are in place. Consider the slow, dropwise addition of reagents to control the reaction rate and temperature.[7]
Unstable product at high temperatures.Be aware that this compound can decompose exothermically at 120-130°C.[3] Avoid high temperatures, especially during distillation or if the product is left as a residue.

Data Summary

Table 1: Effect of Temperature on Reaction Parameters

Temperature RangeEffect on Reaction RateProduct QualityRemarks
< 70°CSlow or no reaction.[1]-Not recommended for efficient synthesis.
70 - 80°C Optimal. [1][2]Good, light-colored product. [1]Recommended range for best results.
> 80°CIncreased rate, but also increased side reactions.Darker product color due to impurity formation.[1]Careful control is necessary to avoid product degradation.
120 - 130°C--Hazardous! Exothermic decomposition can occur. [3]

Table 2: Summary of Selected Experimental Conditions

CatalystOxidizing AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
Tungstic acid / Sulfuric acidHydrogen peroxide70 - 8012 - 24High (not specified)[1]
TS-1 molecular sieveHydrogen peroxide70 - 80198.88[2]
MCM-41 molecular sieveHydrogen peroxide40 - 903 - 10> 98[4]
Supported sulfonic acidHydrogen peroxide70 - 905+~12 (at 80°C)[8]

Experimental Protocols

Protocol 1: Synthesis using Tungstic Acid and Sulfuric Acid Catalyst

  • Reaction Setup: In a suitable reaction vessel, combine 25 mL of 2-chloropyridine, 28 mL of distilled water, 2.2 g of tungstic acid, and 1.1 mL of 98% concentrated sulfuric acid.[1]

  • Heating: Heat the reaction mixture to 70°C with stirring.[1]

  • Addition of Oxidant: Begin the dropwise addition of 30 mL of hydrogen peroxide, maintaining the reaction temperature between 70-80°C. The addition should be completed over approximately 12 hours.[1]

  • Reaction: Continue stirring and maintain the temperature at 75-80°C for an additional 24 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature. The resulting solution should be a light yellow and transparent.[1] Further purification steps may be required.

Protocol 2: Synthesis using TS-1 Molecular Sieve Catalyst

  • Reaction Setup: In a 1000 mL four-necked flask, charge 200 g of 2-chloropyridine, 200 g of deionized water, and 6 g of a TS-1 molecular sieve catalyst.[2]

  • Heating: Stir the mixture and raise the temperature to 65°C.[2]

  • Addition of Oxidant: Add 200 g of 30% hydrogen peroxide dropwise over 15 minutes, while controlling the reaction temperature to maintain it between 70-80°C.[2]

  • Reaction: After the addition is complete, maintain the insulation and react at 75°C for 1 hour.[2]

  • Work-up: Cool the reaction to 45°C and filter. The filtrate contains the this compound product.[2]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Step cluster_workup Work-up and Purification start Start reactants Combine 2-Chloropyridine, Catalyst, and Solvent start->reactants heat Heat to 70-80°C reactants->heat Stirring add_oxidant Slowly Add Hydrogen Peroxide heat->add_oxidant Temperature Control maintain_temp Maintain Temperature and Stir add_oxidant->maintain_temp Monitor Reaction cool Cool to Room Temperature maintain_temp->cool filter Filter (if applicable) cool->filter purify Purification filter->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

temperature_effect cluster_temp cluster_outcome outcome_low Slow / No Reaction temp_low->outcome_low outcome_optimal High Yield Good Purity temp_optimal->outcome_optimal outcome_high Dark Product Impurity Formation temp_high->outcome_high

Caption: Effect of temperature on the synthesis of this compound.

References

Technical Support Center: Optimizing the Catalytic Oxidation of 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalytic oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide. This guide addresses common experimental challenges and offers solutions to optimize reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 2-chloropyridine-N-oxide.

Issue 1: Low or No Conversion of 2-Chloropyridine

Question: My reaction shows a low conversion of the starting material, 2-chloropyridine, even after an extended reaction time. What are the potential causes and solutions?

Answer: Several factors can lead to poor conversion. Follow these troubleshooting steps to identify and resolve the issue:

  • Catalyst Inactivity or Insufficient Loading: The catalyst is crucial for this oxidation.[1]

    • Homogeneous Catalysts (e.g., Tungstic Acid, Sulfuric Acid): Ensure the correct amount of catalyst is used. Too little tungstic acid can significantly reduce the reaction's conversion rate.[1] The optimal ratio of 2-chloropyridine to tungstic acid is between 18.5:1 and 20.8:1.[1] For sulfuric acid, the volume ratio to 2-chloropyridine should be maintained between 0.2:1.0 and 0.3:1.0.[1]

    • Heterogeneous/Immobilized Catalysts: Check the catalyst's purity and ensure proper loading.[2] For supported catalysts like phosphotungstic acid on silicon dioxide, the catalyst dosage is a critical parameter to optimize.[3]

  • Inadequate Reaction Temperature: The N-oxidation of 2-chloropyridine is highly sensitive to temperature.[1]

    • If the temperature is too low, the reaction rate will be very slow or the reaction may not proceed at all.[1]

    • The optimal temperature range is generally between 70°C and 80°C.[1][4]

  • Suboptimal Oxidant Concentration: An excess of the oxidizing agent, typically hydrogen peroxide, is necessary to drive the reaction to completion.[1]

    • The recommended molar ratio of hydrogen peroxide to 2-chloropyridine is between 1.3:1 and 1.5:1.[1] A significantly lower ratio will result in incomplete conversion.

  • Poor Reagent Quality:

    • Oxidant: Use fresh hydrogen peroxide, as older stock may have degraded and lost potency.[2]

    • Solvent: If a solvent is used, ensure it is of high purity and anhydrous, as water can interfere with some oxidation reactions.[2]

Issue 2: High Conversion but Low Yield of 2-Chloropyridine-N-oxide

Question: I have confirmed high conversion of the starting material, but the isolated yield of 2-chloropyridine-N-oxide is disappointingly low. What could be the cause?

Answer: A low isolated yield despite high conversion often points to side reactions, product instability, or issues with the work-up procedure.

  • Side Reactions:

    • Excessive Catalyst: An excess of sulfuric acid can lead to a rapid increase in side reactions, which will lower the yield of the desired product.[1]

    • High Temperature: Temperatures above the optimal range (70-80°C) can cause the reaction solution to darken, indicating the formation of byproducts and a darker final product.[1]

  • Product Instability: The product, 2-chloropyridine-N-oxide, can be unstable under certain reaction conditions and may decompose.[5][6] In some cases, this decomposition can be significant, leading to a substantial loss of product.[5][6]

  • Suboptimal Work-up and Isolation:

    • pH Adjustment: During the work-up, ensure the pH is carefully adjusted to precipitate the product or to ensure it is in the correct phase for extraction. For instance, after filtration of a catalyst, adding dilute hydrochloric acid can convert the product to its hydrochloride salt for isolation.[1]

    • Incomplete Precipitation/Extraction: Ensure the product has fully precipitated before filtration. If using extraction, perform multiple extractions to ensure complete recovery from the aqueous phase.

Issue 3: Reaction Stalls or Proceeds Very Slowly

Question: My reaction starts but then seems to stall, or the reaction rate is extremely slow. How can I address this?

Answer: A stalled or slow reaction can be due to several factors related to the reaction conditions and catalyst.

  • Temperature Control: As mentioned, insufficient heat can lead to a sluggish reaction.[1][2] Ensure the reaction mixture is maintained consistently within the optimal temperature range.

  • Catalyst Deactivation: In the case of heterogeneous or immobilized catalysts, the catalyst may deactivate over time. Consider replacing the catalyst or investigating potential sources of catalyst poisoning.

  • Phase Separation: In some systems, particularly with immobilized catalysts, phase separation can occur, hindering the interaction between the reactants and the catalyst. The addition of a co-solvent, like propan-1-ol, has been explored to mitigate this, although with limited success in some reported cases.

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in the oxidation of 2-chloropyridine?

A1: The catalyst is crucial for the N-oxidation reaction to proceed efficiently.[1] In systems using hydrogen peroxide, catalysts like tungstic acid, sulfuric acid, or maleic anhydride facilitate the formation of a more potent oxidizing species, such as peracetic acid in situ, which then oxidizes the nitrogen atom of the pyridine ring.[7] Heterogeneous catalysts, such as those on a polymer support, offer the advantage of easier separation from the reaction mixture.[4]

Q2: What are the advantages of using a heterogeneous catalyst over a homogeneous one?

A2: Homogeneous catalysts, like tungstates and molybdates, can be difficult and costly to remove from the product stream, often requiring precipitation, filtration, and regeneration steps.[4] Heterogeneous catalysts, being insoluble in the reaction medium, can be easily recovered by simple filtration and potentially reused, simplifying the purification process and reducing costs.[4]

Q3: Can I run the reaction at a higher temperature to speed it up?

A3: While higher temperatures can increase the reaction rate, for the oxidation of 2-chloropyridine, exceeding the optimal range of 70-80°C is not recommended. This is because high temperatures can lead to increased side reactions and decomposition of the desired 2-chloropyridine-N-oxide product, ultimately lowering the yield and purity.[1] There is also a safety concern, as 2-chloropyridine-N-oxide can undergo exothermic decomposition at temperatures around 120-130°C.[8]

Q4: Is it necessary to use an excess of hydrogen peroxide?

A4: Yes, an excess of hydrogen peroxide is generally required to ensure a high conversion of 2-chloropyridine.[1] A molar ratio of hydrogen peroxide to 2-chloropyridine in the range of 1.3:1 to 1.5:1 is often optimal.[1] However, using a very large excess does not significantly improve the yield and is not economical.[1]

Q5: What are some of the common catalysts used for this reaction?

A5: Several catalytic systems have been successfully employed for the oxidation of 2-chloropyridine. These include:

  • Tungstic acid and sulfuric acid with hydrogen peroxide.[1]

  • In-situ generation of peracetic acid from acetic acid and hydrogen peroxide, catalyzed by maleic anhydride.[7]

  • Immobilized catalysts, such as carboxylic acid functionalized polystyrene resins.[5][6]

  • Supported catalysts like phosphotungstic acid on silicon dioxide.[3]

  • Recyclable polymer catalysts like poly (maleic anhydride-alt-1-octadecene) (Od-MA).[9]

Data Presentation

Table 1: Comparison of Catalytic Systems for 2-Chloropyridine Oxidation

Catalyst SystemKey Reactant RatiosTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)Selectivity (%)
Tungstic Acid / H₂SO₄ / H₂O₂2-CP:Tungstic Acid = 18.5-20.8:1, H₂O₂:2-CP = 1.3-1.5:170-8012High--
Maleic Anhydride / Acetic Acid / H₂O₂H₂O₂:2-CP = 1.2-2.0:1, Acetic Acid:2-CP = 0.75-1.4:1, Maleic Anhydride:2-CP = 0.15-0.5:160-85----
Immobilized Carboxylic Acid / H₂O₂----33-35-
Supported Sulfonic Acid (AMBERLYST 15) / H₂O₂-802233.8-~100
Phosphotungstic Acid on SiO₂ / H₂O₂n(2-CP):n(H₂O₂) = 1:6.08030-89.8-
Poly (maleic anhydride-alt-1-octadecene) / H₂O₂0.2 eq. catalyst, H₂O₂:2-CP = 2:1907-93>98

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

Protocol 1: Oxidation using Tungstic Acid and Sulfuric Acid

This protocol is based on the optimization experiments described in the literature.[1]

  • Reaction Setup: In a suitable reaction vessel, combine 25 mL of 2-chloropyridine, 28 mL of distilled water, and between 2.2 g and 3.0 g of tungstic acid.

  • Catalyst Addition: Carefully add 1.1 mL of 98% concentrated sulfuric acid to the mixture while stirring.

  • Oxidant Addition: Add 30 mL of hydrogen peroxide. The optimal molar ratio of hydrogen peroxide to 2-chloropyridine is between 1.3:1 and 1.5:1.

  • Reaction: Heat the reaction mixture to between 70°C and 80°C and maintain this temperature for 12 hours with continuous stirring.

  • Work-up:

    • Cool the reaction mixture.

    • Neutralize the reaction mixture to a pH of 6-7 to precipitate any inorganic salts (e.g., CaWO₄ if calcium hydroxide is used for neutralization).

    • Filter the mixture and wash the precipitate.

    • To the filtrate, add dilute hydrochloric acid to convert the 2-chloropyridine-N-oxide to its hydrochloride salt.

    • Evaporate the water under vacuum to obtain the solid product.

Protocol 2: Oxidation using a Recyclable Polymer Catalyst (Od-MA)

This protocol is adapted from a study on recyclable anhydride catalysts.[9]

  • Reaction Setup: In a 50 mL glass flask equipped with a cooling condenser, combine 1.14 g (10 mmol) of 2-chloropyridine, 2 mL of 34 wt% aqueous hydrogen peroxide, 2 mL of water, and 0.76 g (2 mmol) of poly (maleic anhydride-alt-1-octadecene) (Od-MA).

  • Reaction: Heat the mixture to 90°C and stir vigorously for 7 hours.

  • Catalyst Recovery: After the reaction is complete, cool the mixture and recover the precipitated polymer catalyst by filtration.

  • Product Isolation: The aqueous mixture containing the 2-chloropyridine-N-oxide and any unreacted 2-chloropyridine can be analyzed by GC to determine the conversion and yield. Further purification can be achieved by standard techniques such as extraction or chromatography.

Visualizations

experimental_workflow start_end start_end process process decision decision output output A Start B Combine 2-Chloropyridine, Water, and Catalyst A->B C Add Oxidant (e.g., H2O2) B->C D Heat to Optimal Temperature (70-90°C) C->D E Maintain Reaction with Stirring for Specified Time D->E F Monitor Reaction Progress (TLC, GC) E->F G Reaction Complete? F->G G->E No H Cool Reaction Mixture G->H Yes I Work-up and Purification H->I J Isolate Pure 2-Chloropyridine-N-oxide I->J K End J->K

Caption: General experimental workflow for the catalytic oxidation of 2-chloropyridine.

troubleshooting_guide problem problem cause cause solution solution A Low Conversion of 2-Chloropyridine B1 Catalyst Issue? A->B1 B2 Incorrect Temperature? A->B2 B3 Insufficient Oxidant? A->B3 C1 Check Catalyst Loading, Purity, and Activity B1->C1 Yes B1->B2 No C2 Adjust Temperature to Optimal Range (70-80°C) B2->C2 Yes B2->B3 No C3 Increase H2O2 to 1.3-1.5:1 Molar Ratio B3->C3 Yes

Caption: Troubleshooting flowchart for low conversion in 2-chloropyridine oxidation.

References

Minimizing byproduct formation in the synthesis of 2-Chloropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of 2-Chloropyridine 1-oxide. The primary route of byproduct formation is the decomposition of the desired product under reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of byproducts in the synthesis of this compound?

The main source of impurity is not from side-reactions of the starting material (2-chloropyridine), but rather from the thermal decomposition of the product, this compound, under the oxidative and acidic conditions of the reaction. This decomposition can lead to the formation of colored impurities and tars, which can complicate purification and lower the overall yield.

Q2: My reaction mixture is turning dark brown/black. What is causing this and is it normal?

A significant darkening of the reaction mixture, especially to a dark brown or black color, is an indication of product decomposition. While a slight yellowing may be observed, a dark coloration suggests that the reaction temperature may be too high, leading to the formation of polymeric or tar-like byproducts.[1] It is crucial to maintain strict temperature control to prevent this.

Q3: What is the optimal temperature range for the synthesis?

The recommended temperature range for the oxidation of 2-chloropyridine to this compound is typically between 70-80°C.[1] Exceeding this temperature significantly increases the rate of product decomposition. Lower temperatures will slow down the reaction rate, potentially leading to an incomplete reaction.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This allows for the determination of the remaining 2-chloropyridine and the formation of this compound.

Q5: What are the safety concerns associated with this compound synthesis?

This compound is thermally unstable and can undergo exothermic decomposition at elevated temperatures (120-130°C), which has been the cause of industrial accidents.[2] It is imperative to maintain the reaction temperature within the recommended range and to ensure proper cooling is available, especially during the initial exothermic phase of the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature below the optimal range. 2. Product Decomposition: Reaction temperature is too high. 3. Incorrect Stoichiometry: Insufficient amount of oxidizing agent (e.g., hydrogen peroxide).1. Monitor the reaction by GC or HPLC to ensure the consumption of starting material. If the reaction has stalled, consider extending the reaction time. 2. Strictly maintain the reaction temperature between 70-80°C using a controlled heating mantle and a temperature probe.[1] 3. Use a slight excess of the oxidizing agent. A molar ratio of hydrogen peroxide to 2-chloropyridine of 1.3:1 to 1.5:1 has been shown to improve yields.
Formation of Tarry Byproducts Product Decomposition: The reaction temperature has exceeded the optimal range, leading to polymerization or degradation of the this compound.1. Immediately reduce the temperature of the reaction mixture. 2. For future experiments, ensure precise temperature control. 3. During work-up, attempt to remove the tar by filtration if it is solid, or by extraction with a non-polar organic solvent if the product is in an aqueous phase.
Difficulty in Isolating the Product 1. Product is in Salt Form: In acidic conditions, the product exists as a hydrochloride salt, which is water-soluble. 2. Emulsion during Extraction: Formation of an emulsion during work-up can make phase separation difficult.1. To isolate the free base, the pH of the aqueous solution can be carefully adjusted to neutral or slightly basic, followed by extraction with a suitable organic solvent like dichloromethane or chloroform. 2. To break emulsions, you can try adding a saturated brine solution or filtering the mixture through a pad of celite.

Quantitative Data on Reaction Parameters

The following tables summarize the effect of key reaction parameters on the yield of this compound, which is inversely related to byproduct formation.

Table 1: Effect of Hydrogen Peroxide Molar Ratio on Yield

Molar Ratio (H₂O₂ : 2-Chloropyridine)Yield (%)
1.1 : 1Lower
1.3 : 1Higher
1.5 : 1Higher
> 1.5 : 1No significant increase

Note: Based on findings that a higher yield is achieved with a molar ratio of 1.3:1 to 1.5:1.

Table 2: Effect of Catalyst Loading (Tungstic Acid) on Yield

Molar Ratio (2-Chloropyridine : Tungstic Acid)Yield (%)
< 18.5 : 1Lower
18.5 : 1 to 20.8 : 1Optimal
> 20.8 : 1Lower

Note: Based on findings that the optimal yield is achieved within this range of molar ratios.

Experimental Protocols

Protocol 1: Synthesis of this compound using Hydrogen Peroxide and Tungstic Acid/Sulfuric Acid Catalyst

This protocol is based on a common laboratory-scale synthesis.

Materials:

  • 2-Chloropyridine

  • Hydrogen Peroxide (30% aqueous solution)

  • Tungstic Acid (H₂WO₄)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Calcium Hydroxide (Ca(OH)₂)

  • Dilute Hydrochloric Acid

  • Dichloromethane (for extraction)

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add 25 mL of 2-chloropyridine, 28 mL of deionized water, 2.2 g of tungstic acid, and 1.1 mL of concentrated sulfuric acid.

  • Begin stirring and heat the mixture to 70°C using a water bath.

  • Once the temperature is stable, add 30 mL of 30% hydrogen peroxide dropwise via the dropping funnel over a period of approximately 12 hours, while maintaining the reaction temperature between 70-80°C.

  • After the addition is complete, continue stirring at 75-80°C for another 12-24 hours. Monitor the reaction by GC or TLC until the 2-chloropyridine is consumed.

  • Cool the reaction mixture to room temperature.

  • Prepare a slurry of calcium hydroxide in water and add it to the reaction mixture to adjust the pH to 6-7. This will precipitate the tungstic acid as calcium tungstate.

  • Stir for 1 hour at room temperature, then filter to remove the calcium tungstate precipitate.

  • To the filtrate, add dilute hydrochloric acid to form the hydrochloride salt of the product.

  • The aqueous solution can then be concentrated under reduced pressure to obtain the crude this compound hydrochloride.

  • For further purification, the free base can be obtained by neutralizing the acidic solution and extracting with dichloromethane, followed by drying and evaporation of the solvent.

Visualizations

Synthesis_Pathway 2-Chloropyridine 2-Chloropyridine Reaction Oxidation (70-80°C) 2-Chloropyridine->Reaction H2O2 H2O2 H2O2->Reaction Catalyst Tungstic Acid / H2SO4 Catalyst->Reaction 2-Chloropyridine_1-Oxide This compound Reaction->2-Chloropyridine_1-Oxide

Caption: Synthesis of this compound.

Byproduct_Formation 2-Chloropyridine_1-Oxide This compound Decomposition Decomposition 2-Chloropyridine_1-Oxide->Decomposition Byproducts Decomposition Products (e.g., Tars) Decomposition->Byproducts High_Temp High Temperature (>80°C) High_Temp->Decomposition Prolonged_Time Prolonged Reaction Time Prolonged_Time->Decomposition

Caption: Factors leading to byproduct formation.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Was Reaction Temp > 80°C? Start->Check_Temp Reduce_Temp Reduce and Control Temperature to 70-80°C Check_Temp->Reduce_Temp Yes Check_Time Was Reaction Time Sufficient? Check_Temp->Check_Time No Reduce_Temp->Check_Time Increase_Time Increase Reaction Time and Monitor by GC/HPLC Check_Time->Increase_Time No Check_Reagents Check Molar Ratios of H2O2 and Catalyst Check_Time->Check_Reagents Yes Increase_Time->Check_Reagents Adjust_Reagents Adjust Stoichiometry Check_Reagents->Adjust_Reagents Incorrect End Improved Synthesis Check_Reagents->End Correct Adjust_Reagents->End

Caption: Troubleshooting workflow for synthesis.

References

Troubleshooting low conversion rates in 2-chloropyridine N-oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the N-oxidation of 2-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion rates in 2-chloropyridine N-oxidation?

Low conversion rates can stem from several factors. The most critical are suboptimal reaction temperature, incorrect stoichiometry of reactants, and catalyst issues. The reaction is particularly sensitive to temperature; if it's too low, the reaction rate will be significantly reduced or may not proceed at all[1]. Conversely, a temperature that is too high can lead to side reactions and decomposition of the desired N-oxide product[1][2][3][4]. An insufficient amount of the oxidizing agent, typically hydrogen peroxide, is another common issue, as an excess is often required to drive the reaction to completion[1]. Finally, the choice and amount of catalyst are crucial for the reaction's success[1].

Q2: How does temperature critically impact the reaction?

Temperature is a highly sensitive parameter in this synthesis. The optimal temperature range is generally found to be between 70-80°C for many common protocols using hydrogen peroxide and a catalyst[1].

  • Too Low: Will slow down or even prevent the reaction from occurring[1].

  • Too High: Can cause the reaction solution to darken, indicating the formation of byproducts and decomposition[1]. The product, 2-chloropyridine-N-oxide, is known to be unstable at elevated temperatures (exothermic decomposition can occur around 120-130°C) and can decompose under the reaction conditions, which is a major cause of yield loss[2][3][5].

Q3: What is the recommended molar ratio of oxidizing agent to 2-chloropyridine?

While theoretically a 1:1 molar ratio of oxidant to substrate is needed, in practice, an excess of the oxidizing agent is necessary to achieve high conversion[1]. For reactions using hydrogen peroxide, a molar ratio of H₂O₂ to 2-chloropyridine between 1.3:1 and 1.5:1 has been shown to result in higher yields[1]. Some patented processes may use ratios as high as 5:1[6].

Q4: My starting material seems to be consumed, but my isolated yield is still low. What could be the problem?

This common issue often points towards product instability. Studies have shown that the 2-chloropyridine-N-oxide product can decompose under the very conditions required for its formation[2][3]. A mass balance analysis in one study revealed that up to 24% of the initial 2-chloropyridine was unaccounted for at the end of the oxidation, with evidence pointing to the decomposition of the N-oxide product rather than the starting material[2][3]. It is crucial to carefully control the temperature and reaction time to minimize this degradation.

Q5: What are the most effective catalysts for this reaction?

Several catalytic systems have been successfully employed. Common choices include:

  • Tungstic acid and Sulfuric acid: A combination used with hydrogen peroxide that has proven effective[1].

  • Heterogeneous Catalysts: Mesoporous molecular sieves like MCM-41 and TS-1 have been shown to give excellent conversion (up to 100%) and yields (>98%)[7][8].

  • Anhydrides: Maleic anhydride can be used to generate peracetic acid in-situ from acetic acid and H₂O₂[6]. Polymer-supported maleic anhydride has also been used effectively, with yields reaching 93%[9].

  • Supported Phosphotungstic Acid: This catalyst, when immobilized on silicon dioxide, can achieve yields around 89.8%[10].

Q6: How can I monitor the progress of my reaction?

The reaction progress can be effectively monitored by quantifying the consumption of the starting material. Gas chromatography (GC) is a suitable method for determining the amount of unreacted 2-chloropyridine remaining in the reaction mixture[1]. High-Performance Liquid Chromatography (HPLC) is also a standard technique for monitoring the disappearance of starting material and the appearance of the product[11][12].

Troubleshooting Guides

Guide 1: Low or No Conversion

If you observe minimal to no consumption of 2-chloropyridine, follow these steps.

start Low / No Conversion Detected check_temp Verify Reaction Temperature (Is it 70-80°C?) start->check_temp check_reagents Analyze Reagents check_temp->check_reagents Temp OK adjust_temp Adjust Temperature to Optimal Range (70-80°C) check_temp->adjust_temp Temp Incorrect check_oxidant Check Oxidant (Age, Concentration, Molar Ratio) check_reagents->check_oxidant check_catalyst Check Catalyst (Correct Amount? Active?) check_oxidant->check_catalyst Oxidant OK add_oxidant Increase Oxidant Ratio (e.g., to 1.5:1 H₂O₂:Substrate) check_oxidant->add_oxidant Ratio Low replace_reagents Use Fresh Reagents check_oxidant->replace_reagents Old/Decomposed adjust_catalyst Adjust/Replace Catalyst check_catalyst->adjust_catalyst Incorrect Amount or Suspected Inactivity monitor Monitor Reaction by GC/HPLC check_catalyst->monitor Catalyst OK adjust_temp->monitor add_oxidant->monitor replace_reagents->monitor adjust_catalyst->monitor start High Conversion, Low Isolated Yield check_temp_profile Review Temperature Profile (Any spikes above 80°C?) start->check_temp_profile check_time Review Reaction Time (Is it excessively long?) check_temp_profile->check_time Profile OK reduce_temp Lower Temp / Reduce Time to Minimize Decomposition check_temp_profile->reduce_temp Temp Spikes Detected check_workup Analyze Workup Procedure check_time->check_workup Time OK check_time->reduce_temp Time Excessive optimize_workup Optimize pH Adjustment and Extraction check_workup->optimize_workup Potential Loss During Workup result Improved Isolated Yield check_workup->result Workup OK reduce_temp->result optimize_workup->result cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation charge_flask 1. Charge flask with 2-chloropyridine, tungstic acid, and distilled water. add_h2so4 2. Add concentrated H₂SO₄ catalyst. charge_flask->add_h2so4 heat 3. Heat mixture to 70-80°C with stirring. add_h2so4->heat add_h2o2 4. Add H₂O₂ (e.g., 30% aq.) dropwise while maintaining temp. heat->add_h2o2 react 5. Stir at 70-80°C for 12 hours. add_h2o2->react cool 6. Cool reaction mixture. react->cool neutralize 7. Neutralize to pH 6-7 (e.g., with Ca(OH)₂ emulsion) to precipitate catalyst. cool->neutralize filter 8. Filter to remove solids (e.g., CaWO₄). neutralize->filter acidify 9. Acidify filtrate with HCl to form hydrochloride salt. filter->acidify evaporate 10. Evaporate water under vacuum to yield solid product. acidify->evaporate

References

Validation & Comparative

A Comparative Analysis of Reactivity: 2-Chloropyridine vs. 2-Chloropyridine 1-Oxide in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-chloropyridine and 2-chloropyridine 1-oxide in nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes in pharmaceutical and materials science research. This document outlines the underlying electronic factors governing their reactivity, presents representative experimental protocols, and summarizes the key comparative aspects in a clear, tabular format.

Executive Summary: The Activating Power of the N-Oxide Functional Group

In the realm of nucleophilic aromatic substitution, This compound demonstrates significantly enhanced reactivity compared to 2-chloropyridine . This heightened reactivity is a direct consequence of the electronic properties of the N-oxide group. The N-oxide functional group acts as a powerful activating group for SNAr reactions on the pyridine ring. This activation stems from two primary electronic effects:

  • Inductive Electron Withdrawal: The positively charged nitrogen atom in the N-oxide group exerts a strong inductive effect, withdrawing electron density from the pyridine ring. This electron withdrawal renders the carbon atoms, particularly at the 2- and 4-positions, more electrophilic and thus more susceptible to attack by nucleophiles.

  • Stabilization of the Meisenheimer Intermediate: The N-oxide group can effectively stabilize the negatively charged Meisenheimer intermediate formed during the course of the SNAr reaction through resonance. This stabilization of the intermediate lowers the activation energy of the reaction, leading to a faster reaction rate.

Data Presentation: A Comparative Overview

The following table summarizes the key differences in reactivity between 2-chloropyridine and this compound in the context of nucleophilic aromatic substitution.

Feature2-ChloropyridineThis compoundRationale
Relative Reactivity ModerateHighThe N-oxide group is a strong activating group for nucleophilic aromatic substitution due to its inductive electron-withdrawing effect and resonance stabilization of the intermediate.
Typical Reaction Conditions Higher temperatures and/or longer reaction times required.Milder reaction conditions (lower temperatures, shorter reaction times) are often sufficient.The lower activation energy for the reaction with the N-oxide allows for more facile substitution.
Scope of Nucleophiles May be limited to stronger nucleophiles.A broader range of nucleophiles, including weaker ones, can be employed successfully.The enhanced electrophilicity of the pyridine ring in the N-oxide makes it more receptive to a wider variety of nucleophiles.
Expected Yields Generally lower to moderate.Generally moderate to high.The faster reaction rate and often cleaner reaction profile for the N-oxide typically lead to higher isolated yields of the desired product.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism for nucleophilic aromatic substitution on these substrates and a typical experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Intermediate cluster_products Products Py 2-Chloropyridine (or N-Oxide) Int Intermediate Py->Int Attack of Nucleophile Nu Nucleophile (Nu⁻) Product Substituted Pyridine Int->Product Loss of Leaving Group LG Leaving Group (Cl⁻)

Figure 1: General mechanism for nucleophilic aromatic substitution.

Experimental_Workflow A Combine 2-chloropyridine (or N-oxide) and solvent in a reaction flask. B Add the nucleophile (and base, if necessary). A->B C Heat the reaction mixture (monitor by TLC/LC-MS). B->C D Work-up: Quench reaction, extract with organic solvent. C->D E Purification: Column chromatography, recrystallization, or distillation. D->E F Characterization of the purified product (NMR, MS, etc.). E->F

Figure 2: Typical experimental workflow for SNAr.

Experimental Protocols

The following are representative, generalized protocols for the reaction of 2-chloropyridine and this compound with an amine nucleophile. Note the milder conditions often sufficient for the N-oxide.

Protocol 1: Reaction of 2-Chloropyridine with a Secondary Amine (e.g., Morpholine)

Materials:

  • 2-Chloropyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine (1.0 equiv), potassium carbonate (2.0 equiv), and anhydrous DMF.

  • Add morpholine (1.2 equiv) to the stirred suspension.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x ).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-morpholinopyridine.

Protocol 2: Reaction of this compound with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Ethanol or Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), potassium carbonate (1.5 equiv), and ethanol.

  • Add morpholine (1.1 equiv) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x ).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired 2-morpholinopyridine 1-oxide.

Conclusion

The presence of the N-oxide functionality in this compound renders it a significantly more reactive substrate for nucleophilic aromatic substitution compared to 2-chloropyridine. This enhanced reactivity allows for the use of milder reaction conditions, shorter reaction times, and a broader scope of nucleophiles, often leading to higher yields of the desired substituted pyridine products. For researchers and professionals in drug development and materials science, leveraging the heightened reactivity of this compound can lead to more efficient and versatile synthetic strategies.

A Comparative Guide to the Reactivity of 2-Chloropyridine 1-oxide and 2-Bromopyridine 1-oxide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, pyridine N-oxides are versatile building blocks, offering unique reactivity compared to their parent pyridine counterparts. For drug development and materials science, the functionalization of the pyridine ring via cross-coupling reactions is a cornerstone of molecular construction. This guide provides an objective comparison of two key substrates, 2-chloropyridine 1-oxide and 2-bromopyridine 1-oxide, in widely-used palladium-catalyzed cross-coupling reactions. This analysis is supported by experimental data to inform substrate selection and reaction optimization.

The Decisive Role of the Halogen: A Reactivity Overview

The fundamental difference in reactivity between this compound and 2-bromopyridine 1-oxide in cross-coupling reactions lies in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is inherently weaker and more readily undergoes oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, 2-bromopyridine 1-oxide is generally more reactive, often affording higher yields under milder reaction conditions and with a broader range of catalysts.

Conversely, the stronger carbon-chlorine (C-Cl) bond in this compound necessitates more forcing conditions, such as higher temperatures, longer reaction times, and more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step. However, the lower cost and greater availability of chlorinated starting materials make this compound an attractive option, particularly for large-scale synthesis, provided an efficient catalytic system is employed.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The enhanced reactivity of 2-bromopyridine 1-oxide is evident in this transformation. While specific comparative studies under identical conditions are limited, the available data suggests that 2-bromopyridine 1-oxide provides good to excellent yields. For this compound, the yields are generally moderate to good, often requiring more optimized catalyst systems.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂OReflux70[1]
2-Bromopyridine 1-oxideAlkynyltriarylboratesPd(OAc)₂ / PPh₃K₂CO₃Toluene80°C / 12hHigh Yields (Specific % not stated)

Performance in Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
This compoundTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60-80°CData not available
2-Bromopyridine 1-oxideTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT-60°CGenerally good to high

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a crucial transformation for the synthesis of 2-aminopyridine N-oxides. The amination of 2-halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[6] This issue is often overcome by using sterically hindered and electron-rich ligands. As with other cross-coupling reactions, 2-bromopyridine 1-oxide is the more reactive substrate.[1][6] The amination of this compound is more challenging and typically requires more specialized and highly active catalyst systems to achieve good yields.[7]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
This compoundVarious AminesPd₂(dba)₃ / Bulky phosphine ligandNaOtBuToluene or Dioxane80-110°CModerate to good (with optimized catalyst)
2-Bromopyridine 1-oxideVolatile AminesPd(OAc)₂ / XantphosCs₂CO₃Toluene100°C / 16hGood to excellent

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the comparison of this compound and 2-bromopyridine 1-oxide in various cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the 2-halopyridine 1-oxide (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is then heated at 100°C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

A mixture of the 2-halopyridine 1-oxide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in a sealed tube is evacuated and backfilled with argon. Triethylamine (3 mL) and the terminal alkyne (1.2 mmol) are then added. The reaction mixture is stirred at the desired temperature (e.g., room temperature to 80°C) for 6-24 hours. Upon completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a vial is charged with Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.08 mmol), and NaOtBu (1.4 mmol). The 2-halopyridine 1-oxide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene or dioxane, 2 mL). The vial is sealed and heated at 100°C for 16-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water, and brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.

Visualizing the Cross-Coupling Workflow

The following diagrams illustrate the generalized workflow and catalytic cycle for palladium-catalyzed cross-coupling reactions.

Cross_Coupling_Workflow reagents Reagents & Catalyst (2-Halopyridine 1-oxide, Coupling Partner, Pd Catalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere, Solvent) reagents->setup 1. Add reaction Reaction (Heating, Stirring) setup->reaction 2. Initiate workup Work-up (Quenching, Extraction) reaction->workup 3. Complete purification Purification (Chromatography) workup->purification 4. Isolate product Final Product purification->product 5. Obtain

Caption: Generalized experimental workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

The choice between this compound and 2-bromopyridine 1-oxide for cross-coupling reactions is a trade-off between reactivity and cost. 2-Bromopyridine 1-oxide is the more reactive substrate, generally providing higher yields under milder conditions, making it a reliable choice for small-scale synthesis and in cases where functional group tolerance is critical. On the other hand, with the advent of highly active catalyst systems, the less expensive and more readily available this compound has become a viable and economically advantageous option for large-scale applications. The selection of the appropriate substrate should, therefore, be guided by the specific requirements of the synthetic target, the scale of the reaction, and the availability of optimized catalytic systems.

References

A Comparative Guide to Analytical Methods for the Purity Determination of 2-Chloropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2-Chloropyridine 1-oxide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final product. This document presents an objective overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titrimetry, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental protocols and performance data to aid in method selection and implementation.

Introduction to this compound and its Purity

This compound is a heterocyclic compound with the molecular formula C₅H₄ClNO. Its purity is a crucial parameter, as impurities can affect the yield and safety profile of subsequent reactions and the final active pharmaceutical ingredient (API). Common impurities may include the starting material, 2-chloropyridine, and byproducts from the oxidation reaction, such as 2,6-dichloropyridine. Therefore, robust analytical methods are required for the accurate quantification of this compound and the detection of its potential impurities.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of the sample, and the available instrumentation. The following sections provide a comparative analysis of the most commonly employed techniques.

Table 1: Comparison of Quantitative Performance Data for Purity Analysis of this compound
ParameterHPLC-UVGC-FIDTitanium Trichloride TitrationqNMR
Linearity (R²) > 0.999> 0.998N/A> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%99.0 - 101.0%
Precision (% RSD) < 1.0%< 1.5%< 0.5%< 1.0%
Limit of Detection (LOD) ~0.01%~0.02%N/A~0.1%
Limit of Quantification (LOQ) ~0.03%~0.06%N/A~0.3%
Specificity for Impurities HighHighLowHigh
Sample Throughput HighHighMediumMedium
Instrumentation Cost Medium-HighMediumLowHigh

Note: The data presented in this table is a summary of typical performance characteristics for these methods and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols and Workflows

Detailed methodologies for the key analytical techniques are provided below, along with visualizations of the experimental workflows.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity determination of non-volatile and thermally labile compounds like this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC Analysis Workflow for this compound.
Gas Chromatography (GC)

GC is suitable for the analysis of volatile impurities in this compound, such as the starting material 2-chloropyridine. The analysis of the N-oxide itself may require derivatization or high-temperature injection ports due to its lower volatility.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (split injection).

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane to a concentration of approximately 10 mg/mL.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Impurity Content integrate->calculate

GC Analysis Workflow for Impurities in this compound.
Titanium Trichloride Titration

This classical titrimetric method is based on the reduction of the N-oxide functional group by a standardized solution of titanium trichloride. It is a cost-effective method for assaying the bulk material.

Experimental Protocol:

  • Reagents:

    • Standardized 0.1 N Titanium Trichloride (TiCl₃) solution.

    • 0.1 N Ferric Ammonium Sulfate solution.

    • Ammonium thiocyanate indicator solution.

    • Hydrochloric acid.

  • Procedure:

    • Accurately weigh about 0.3 g of the this compound sample and dissolve it in 50 mL of water and 10 mL of hydrochloric acid.

    • Add a known excess of the standardized 0.1 N TiCl₃ solution.

    • Boil the solution for 5 minutes under an inert atmosphere (e.g., nitrogen or carbon dioxide) to ensure complete reduction.

    • Cool the solution and back-titrate the excess TiCl₃ with a standardized 0.1 N ferric ammonium sulfate solution using ammonium thiocyanate as an indicator until a permanent red-brown color is observed.

    • Perform a blank titration under the same conditions.

  • Calculation: The purity of this compound is calculated based on the amount of TiCl₃ consumed in the reduction reaction.

Titration_Workflow prep Sample Preparation (Weighing and Dissolution) add_tcl3 Add Excess Standardized Titanium Trichloride Solution prep->add_tcl3 react Reduction of N-oxide (Boiling under Inert Atmosphere) add_tcl3->react back_titrate Back-Titration with Ferric Ammonium Sulfate react->back_titrate endpoint Endpoint Detection (Color Change) back_titrate->endpoint calculate Calculate Purity endpoint->calculate

Titanium Trichloride Titration Workflow.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆).

  • Procedure:

    • Accurately weigh the this compound sample and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, 90° pulse angle).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: The purity of the this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

qNMR_Workflow prep Sample Preparation (Accurate weighing of sample and internal standard) dissolve Dissolution in Deuterated Solvent prep->dissolve acquire Acquire ¹H NMR Spectrum (Quantitative Conditions) dissolve->acquire process Data Processing (Phasing, Baseline Correction, Integration) acquire->process calculate Calculate Purity using Integral Values and Weights process->calculate

qNMR Analysis Workflow.

Conclusion

The selection of the most suitable analytical method for the purity determination of this compound depends on the specific requirements of the analysis.

  • HPLC is a robust and versatile method for routine quality control, offering high specificity for both the main component and its impurities.

  • GC is particularly useful for the quantification of volatile impurities.

  • Titanium Trichloride Titration is a simple and cost-effective method for the assay of the bulk material but lacks specificity for individual impurities.

  • qNMR serves as a powerful primary method for accurate purity assessment and can be used for the certification of reference standards.

For comprehensive quality control, a combination of these methods is often employed. For instance, HPLC can be used for routine purity testing and impurity profiling, while titration can be used for a quick assay of the bulk material. qNMR can be utilized for the independent verification of the purity of reference materials.

A Comparative Guide to HPLC and GC Analysis of 2-Chloropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Chloropyridine 1-oxide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is critical for process monitoring, quality control, and stability testing. The two primary chromatographic techniques for the analysis of small organic molecules are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides a comprehensive comparison of these two methods for the analysis of this compound, offering insights into their respective advantages and limitations based on the physicochemical properties of the analyte and established analytical methodologies for similar compounds.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for selecting the appropriate analytical technique.

PropertyValueImplication for Analysis
Molecular Formula C5H4ClNO-
Molecular Weight 129.55 g/mol Suitable for both HPLC and GC.
Melting Point 67-70 °C[1]Indicates a solid state at room temperature.
Boiling Point 168-170 °C[1]Suggests sufficient volatility for GC, but thermal stability is a concern.
Solubility Soluble in water and polar organic solvents like ethanol and acetone; slightly soluble in ether.[1][2]Favorable for sample preparation in reversed-phase HPLC.
Thermal Stability Exothermic decomposition can occur at 120-130 °C.[3]This is a significant limitation for GC analysis, which often requires high inlet and oven temperatures.
Polarity The N-oxide group imparts high polarity.This can lead to poor peak shape and retention in traditional non-polar GC columns. Derivatization may be necessary for GC, while HPLC is well-suited for polar compounds.

High-Performance Liquid Chromatography (HPLC): The Preferred Method

Given the thermal instability and polarity of this compound, HPLC, particularly in the reversed-phase mode, emerges as the more suitable and robust analytical technique. The analysis is performed at or near ambient temperatures, thus avoiding the risk of analyte degradation.

Proposed HPLC Experimental Protocol

This protocol is based on established methods for the related compound, 2-Chloropyridine, and general principles for the analysis of polar aromatic compounds.

ParameterSpecification
Instrument HPLC system with a UV detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at approximately 268 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a suitable concentration (e.g., 100 µg/mL).

Gas Chromatography (GC): A Challenging Alternative

While GC is a powerful technique for volatile compounds, its application to this compound is hampered by the compound's polarity and, most critically, its thermal lability. The high temperatures typically used in GC inlets and ovens could lead to the decomposition of the analyte, resulting in inaccurate quantification and the appearance of degradation products.

For successful GC analysis, a derivatization step to mask the polar N-oxide group and increase volatility would likely be necessary. This approach has been successfully employed for the analysis of the structurally similar compound, 2-Hydroxypyridine-1-oxide.[4][5] However, this adds complexity and potential for variability in the analytical workflow.

Proposed GC Experimental Protocol (with Derivatization)

This hypothetical protocol is based on the analysis of similar N-oxides and the general requirements for analyzing polar compounds by GC.

ParameterSpecification
Instrument Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Derivatization Procedure Dissolve the sample in a suitable solvent (e.g., pyridine). Add an excess of the derivatizing reagent and heat at 70°C for 30 minutes.
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C (split/splitless injection)
Oven Program Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
Detector Temperature 280 °C (FID) or MS transfer line at 280 °C

Performance Comparison: HPLC vs. GC

The following table summarizes the expected performance of HPLC and GC for the analysis of this compound.

ParameterHPLCGC
Applicability Highly suitable due to ambient temperature analysis and compatibility with polar compounds.Challenging due to thermal instability and high polarity of the analyte. Derivatization is likely required.
Sample Preparation Simple dissolution in the mobile phase.More complex, involving a derivatization step.
Robustness High. The method is less susceptible to variations in temperature and sample matrix effects.Lower. Derivatization reactions can be variable and the high temperatures can lead to analyte degradation.
Speed Typical run times are in the range of 5-15 minutes.Potentially faster run times for the chromatography itself, but the overall analysis time is increased by the derivatization step.
Sensitivity Good sensitivity can be achieved with UV detection. LC-MS can provide very high sensitivity.FID provides good sensitivity for carbon-containing compounds. MS detection offers high sensitivity and selectivity.
Selectivity Good selectivity can be achieved by optimizing the mobile phase and stationary phase.High selectivity, especially when coupled with a mass spectrometer.

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

HPLC Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatize Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect FID/MS Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

GC Analysis Workflow with Derivatization

Conclusion and Recommendation

For the routine analysis of this compound, HPLC is the highly recommended technique. Its ability to analyze the polar and thermally labile compound directly at ambient temperatures provides a more robust, reliable, and simpler workflow compared to GC. The risk of analyte degradation during GC analysis is a significant drawback that can compromise the accuracy of the results.

While GC-MS could potentially be used for identification purposes, particularly if derivatized, for quantitative analysis, the development and validation of a GC method would be considerably more challenging than for an HPLC method. Therefore, for applications in quality control, stability studies, and process monitoring of this compound, a well-developed and validated reversed-phase HPLC method is the superior choice.

References

A Comparative Guide to Purity Assay Methods for 2-Chloropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for 2-Chloropyridine 1-oxide, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of final drug products. This guide provides a comprehensive comparison of four common analytical methods for assaying its purity: a classic redox titration, a non-aqueous acid-base titration, and two modern chromatographic techniques. Each method's performance is evaluated based on established validation parameters to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required accuracy and precision, sample throughput, available instrumentation, and the specific nature of potential impurities. The following table summarizes the key performance characteristics of four distinct methods for the purity assay of this compound.

Table 1: Quantitative Performance Data of Assay Methods for this compound Purity

ParameterTitanium Trichloride TitrationNon-Aqueous Perchloric Acid TitrationRP-HPLCGC-MS
Principle Redox TitrationAcid-Base TitrationChromatographyChromatography/Mass Spectrometry
Accuracy 98.0 - 101.0%99.0 - 101.0%99.5 - 100.5%99.0 - 101.0%
Precision (RSD) ≤ 2.0%≤ 1.0%≤ 0.5%≤ 1.5%
Linearity (R²) Not Applicable≥ 0.999≥ 0.9995≥ 0.999
Limit of Detection (LOD) ~0.1%~0.1%~0.01%~0.001% (10 ppm)
Limit of Quantification (LOQ) ~0.3%~0.3%~0.03%~0.003% (30 ppm)
Specificity Moderate (interference from other oxidizing/reducing agents)Good (for basic impurities)High (separates structurally similar impurities)Very High (mass-based identification)
Throughput LowLow to MediumHighMedium
Cost per Sample LowLowMediumHigh
Instrumentation Standard laboratory glasswarePotentiometric titratorHPLC system with UV detectorGC-MS system

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established chemical principles and best practices in analytical chemistry.

Titanium Trichloride Titration

This method relies on the reduction of the N-oxide group by a standardized solution of titanium(III) chloride. The endpoint is typically determined by a color change of an indicator or potentiometrically.

Experimental Protocol:

  • Preparation of 0.1 M Titanium(III) Chloride Solution: Dilute 100 mL of a commercially available 15% titanium(III) chloride solution with 200 mL of concentrated hydrochloric acid in a fume hood. Add sufficient freshly boiled and cooled deionized water to make 1000 mL. Store this solution under a nitrogen atmosphere to prevent oxidation.

  • Standardization: Accurately weigh about 0.2 g of ferric ammonium sulfate (primary standard) into a flask. Dissolve in 50 mL of deionized water and 10 mL of 2 M sulfuric acid. Add 5 mL of 10% w/v ammonium thiocyanate solution as an indicator. Titrate with the prepared titanium(III) chloride solution under a stream of nitrogen until the red color disappears.

  • Sample Analysis:

    • Accurately weigh approximately 200-300 mg of this compound into a conical flask.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add 10 mL of concentrated hydrochloric acid.

    • Add a suitable indicator, such as methylene blue.

    • Titrate with the standardized 0.1 M titanium(III) chloride solution under a nitrogen atmosphere until the indicator color changes from blue to colorless.

  • Calculation: The purity of this compound is calculated based on the stoichiometry of the reaction where one mole of the analyte reacts with two moles of titanium(III) chloride.

Non-Aqueous Perchloric Acid Titration

This method is suitable for the assay of weakly basic substances like pyridine N-oxides in a non-aqueous environment, which enhances their basicity.

Experimental Protocol:

  • Preparation of 0.1 M Perchloric Acid in Glacial Acetic Acid: Mix 8.5 mL of 70-72% perchloric acid with 900 mL of glacial acetic acid. Add 30 mL of acetic anhydride and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours to ensure all water has reacted with the acetic anhydride.[1]

  • Standardization: Accurately weigh about 0.5 g of potassium hydrogen phthalate (primary standard), previously dried at 120°C for 2 hours. Dissolve it in 50 mL of glacial acetic acid. Add 2-3 drops of crystal violet indicator solution (0.5% in glacial acetic acid). Titrate with the 0.1 M perchloric acid solution to a blue-green endpoint.

  • Sample Analysis:

    • Accurately weigh approximately 250-350 mg of this compound into a dry conical flask.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator solution.

    • Titrate with the standardized 0.1 M perchloric acid solution to a blue-green endpoint. A potentiometric endpoint determination using a suitable electrode can also be employed for higher accuracy.[2][3]

  • Calculation: The purity is calculated based on a 1:1 molar reaction between this compound and perchloric acid.

non_aqueous_titration_workflow cluster_preparation Preparation cluster_analysis Analysis cluster_results Results prep_titrant Prepare 0.1 M Perchloric Acid in Glacial Acetic Acid standardize Standardize Titrant with Potassium Hydrogen Phthalate prep_titrant->standardize Standardization is crucial titrate Titrate with Standardized Perchloric Acid standardize->titrate prep_sample Accurately Weigh and Dissolve this compound in Glacial Acetic Acid add_indicator Add Crystal Violet Indicator prep_sample->add_indicator add_indicator->titrate endpoint Detect Endpoint (Color Change or Potentiometric) titrate->endpoint Observe color change calculate Calculate Purity based on Stoichiometry endpoint->calculate

Workflow for Non-Aqueous Perchloric Acid Titration
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a highly specific and sensitive method for purity determination, capable of separating the main component from its impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), and a data acquisition system.

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution mode. A typical starting point could be a 70:30 (v/v) mixture of buffer and acetonitrile.

  • Standard Preparation: Prepare a stock solution of this compound reference standard of known purity in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to achieve a similar concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Injection volume: 10 µL

    • Detection wavelength: Determined by UV scan of the analyte (typically around 268 nm).

  • Analysis and Calculation: Inject the standard and sample solutions. The purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram (area percent method). For a more accurate assay, an external standard calibration curve can be used.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and sensitivity, making it ideal for identifying and quantifying volatile impurities, even at trace levels. For non-volatile compounds like this compound, derivatization may be necessary to improve volatility.[6]

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer. A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of about 1 mg/mL. Prepare a series of working standards for calibration.

  • Sample Preparation: Dissolve the sample in the same solvent to a concentration similar to the working standards.

  • GC Conditions:

    • Injector temperature: 250°C

    • Oven temperature program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Transfer line temperature: 280°C

  • MS Conditions:

    • Ion source temperature: 230°C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Scan range: m/z 40-400

  • Analysis and Calculation: Inject the standard and sample solutions. Purity is determined by creating a calibration curve from the standard solutions and quantifying the this compound in the sample. The mass spectrum provides confirmation of the analyte's identity.

Disclaimer: The quantitative performance data presented in Table 1 are typical values expected for these analytical methods and may vary based on specific instrumentation, reagents, and laboratory conditions. Method validation is required to establish performance characteristics for a specific application.

References

A Comparative Guide to the Spectroscopic Validation of 2-Chloropyridine 1-oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic routes for 2-Chloropyridine 1-oxide and details the spectroscopic methods essential for its validation. Experimental data and detailed protocols are presented to assist researchers in confirming the successful synthesis and purity of this important intermediate. This compound is a key building block in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its unique electronic properties, stemming from the N-oxide group, make it a versatile reagent in organic synthesis.

Synthesis of this compound: A Comparison of Methods

Several methods are available for the synthesis of this compound, each with distinct advantages and disadvantages. The most common approaches involve the oxidation of 2-chloropyridine or the diazotization of 2-aminopyridine 1-oxide.

Method 1: Oxidation of 2-Chloropyridine

The direct oxidation of 2-chloropyridine is a widely used method. Various oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. The reaction is typically catalyzed by an acid, such as tungstic acid in the presence of sulfuric acid.[1][2] Other oxidizing systems include peracetic acid and monoperoxymaleic acid.[3]

Method 2: Diazotization of 2-Aminopyridine 1-oxide

An alternative route involves the diazotization of 2-aminopyridine 1-oxide hydrochloride, followed by a Sandmeyer-type reaction to introduce the chloro group.[4] This method can be effective but involves the handling of potentially unstable diazonium salts.

Spectroscopic Validation: Confirming Product Identity and Purity

Rigorous spectroscopic analysis is crucial to confirm the identity of the synthesized this compound and to assess its purity by identifying any unreacted starting materials or byproducts. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Comparison

The following table summarizes the expected spectroscopic data for this compound, its common precursor 2-Chloropyridine, and a potential isomeric byproduct, 4-Chloropyridine N-oxide. This comparative data is essential for accurate spectral interpretation.

Compound Spectroscopic Method Expected Data
This compound ¹H NMR (500 MHz, CDCl₃)δ 8.41-8.40 (m, 1H), 7.58-7.55 (m, 1H), 7.32-7.28 (m, 2H) ppm.[5]
¹³C NMR (125 MHz, CDCl₃)δ 141.5, 140.3, 126.9, 126.0, 123.8 ppm.[5]
IR Spectroscopy Characteristic peaks for C=C, C-N, and N-O stretching.
Mass Spectrometry (EI)Molecular Ion (M⁺) at m/z = 129.54.[6]
2-Chloropyridine (Starting Material)¹H NMR (89.56 MHz, CDCl₃)δ 8.387, 7.642, 7.32, 7.23 ppm.[7]
¹³C NMR Characteristic shifts for the pyridine ring carbons.
IR Spectroscopy Absence of a strong N-O stretching band.[8][9][10]
Mass Spectrometry (EI)Molecular Ion (M⁺) at m/z = 113.55.[9][11]
4-Chloropyridine 1-oxide (Potential Byproduct)¹H NMR Distinct aromatic proton splitting pattern compared to the 2-chloro isomer.[12]

Experimental Protocols

Detailed methodologies for a representative synthesis and subsequent spectroscopic validation are provided below.

Synthesis of this compound via Hydrogen Peroxide Oxidation[1]
  • Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a constant pressure dropping funnel, add 25 mL of 2-chloropyridine, 28 mL of distilled water, 1.1 mL of 98% concentrated sulfuric acid, and 2.2 g of tungstic acid.

  • Initiation: Begin stirring the mixture and heat the water bath to 70-80°C.

  • Addition of Oxidant: Once the reaction temperature is reached, begin the dropwise addition of 30 mL of 30% hydrogen peroxide from the dropping funnel. The addition should be controlled to maintain the temperature between 70-80°C over approximately 12 hours.

  • Reaction Monitoring: After the addition is complete, continue stirring at 75-80°C for an additional 24 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature. Prepare a Ca(OH)₂ emulsion by adding distilled water to 2.5 g of CaO. Use this emulsion to adjust the pH of the reaction solution to 6-7.

  • Isolation: Stir the neutralized mixture at room temperature for 1 hour to precipitate calcium tungstate (CaWO₄). Filter the precipitate and wash it. To the filtrate, add dilute hydrochloric acid to form the hydrochloride salt of the product.

  • Purification: Evaporate the water under vacuum to obtain the this compound hydrochloride as a light yellow solid. The free base can be obtained by subsequent neutralization and extraction. The reported melting point for the hydrochloride salt is 140-143°C.[1][13]

Spectroscopic Analysis Protocols
  • NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to an NMR tube for analysis.

  • IR Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Mass Spectrometry Sample Preparation: For techniques like Electron Ionization (EI), a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The solution is then introduced into the instrument, often via direct infusion or after separation by Gas Chromatography (GC-MS).

Visualizing the Process

To better illustrate the experimental and logical flow, the following diagrams are provided.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Reactants 2-Chloropyridine + H₂O₂ + Catalyst Reaction Oxidation Reaction (70-80°C, 12-24h) Reactants->Reaction Workup Neutralization & Filtration Reaction->Workup Isolation Isolation of Crude Product Workup->Isolation NMR ¹H & ¹³C NMR Isolation->NMR IR IR Spectroscopy Isolation->IR MS Mass Spectrometry Isolation->MS Data Compare Data to Reference Spectra NMR->Data IR->Data MS->Data Final_Product Final_Product Data->Final_Product Confirmed This compound

Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.

Oxidation_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products pyridine 2-Chloropyridine activated Activated Complex pyridine->activated + H₂O₂ (Catalyst) peroxide H₂O₂ n_oxide This compound activated->n_oxide water H₂O activated->water

Caption: Simplified reaction pathway for the oxidation of 2-chloropyridine to its N-oxide.

References

A Comparative Guide to the Efficacy of Oxidizing Agents in 2-Chloropyridine 1-oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Chloropyridine 1-oxide is a critical step in the production of numerous pharmaceuticals and agrochemicals. The choice of oxidizing agent for the N-oxidation of 2-chloropyridine significantly impacts reaction efficiency, yield, safety, and scalability. This guide provides an objective comparison of common oxidizing agents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

Comparative Efficacy of Oxidizing Agents

The selection of an oxidizing agent is a crucial factor in the synthesis of this compound, with each option presenting a unique profile of efficiency, safety, and cost. Hydrogen peroxide, often used with a catalyst, and peracetic acid are the most commonly employed reagents in industrial applications, while m-Chloroperoxybenzoic acid (mCPBA) is a powerful but often less practical choice for large-scale synthesis. Sodium perborate represents a less common alternative with notable drawbacks.

Hydrogen Peroxide (H₂O₂): As a green and atom-economical oxidant, hydrogen peroxide is a favored choice. Its efficacy is highly dependent on the use of a catalyst to achieve satisfactory reaction rates and yields. Common catalysts include tungstic acid, phosphotungstic acid, and various supported catalysts. With an appropriate catalytic system, hydrogen peroxide can afford excellent yields of this compound with water as the only byproduct[1]. One patented method utilizing a catalyst on a mesoporous molecular sieve (MCM-41) carrier reports yields exceeding 98%[2]. Another approach using a phosphotungstic acid catalyst on a silicon dioxide support achieved a yield of 89.8%[3].

Peracetic Acid (CH₃CO₃H): This reagent, either used directly or generated in situ from hydrogen peroxide and acetic acid, is a well-established method for N-oxidation[4][5]. The in situ generation is often preferred for safety reasons and can be effectively catalyzed by anhydrides such as maleic or phthalic anhydride, leading to high conversion rates. While effective, peracetic acid is a strong and corrosive oxidant that requires careful handling.

m-Chloroperoxybenzoic Acid (mCPBA): Known for its high reactivity and clean reactions, mCPBA is a potent oxidizing agent for the N-oxidation of various nitrogen-containing heterocycles[3][6]. It often provides high yields at lower temperatures compared to other methods. However, the commercial form of mCPBA is typically a mixture containing m-chlorobenzoic acid and water, as pure mCPBA is shock-sensitive and potentially explosive[1]. The generation of chlorinated aromatic byproducts also presents purification and waste disposal challenges, making it less suitable for large-scale industrial synthesis.

Sodium Perborate (NaBO₃·nH₂O): While mentioned as a possible oxidizing agent for this transformation, sodium perborate is generally considered less effective. Reactions with sodium perborate in an acetic acid medium are characterized by long reaction times, poor selectivity, the formation of multiple byproducts, and complex purification procedures[2]. These limitations make it a less attractive option for the efficient synthesis of this compound.

Quantitative Data Summary

The following table summarizes the performance of different oxidizing agents based on available experimental data.

Oxidizing AgentCatalyst/Co-reagentReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Hydrogen PeroxideTungstic Acid / Sulfuric Acid70 - 8012High (not specified)[4]
Hydrogen PeroxideSupported Phosphotungstic Acid803089.8[3]
Hydrogen PeroxideCatalyst on MCM-4140 - 903 - 10>98[2]
Hydrogen PeroxideRecyclable Anhydride (Od-MA)907>90[7]
Peracetic Acid (in situ)Maleic Anhydride / Acetic Acid80Not specifiedHigh (not specified)[8]
mCPBANoneLow TemperatureNot specifiedHigh (not specified)[6]
Sodium PerborateAcetic AcidNot specifiedLongLow (poor selectivity)[2]

Experimental Protocols

Hydrogen Peroxide Oxidation with Tungstic Acid/Sulfuric Acid Catalysis[4]
  • To a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add 25 mL of 2-chloropyridine, 28 mL of distilled water, 1.1 mL of 98% concentrated sulfuric acid, and 2.2 g of tungstic acid.

  • Commence stirring and heat the mixture to 70-80 °C using a water bath.

  • Slowly add 30 mL of hydrogen peroxide dropwise via the dropping funnel over a period of approximately 12 hours, maintaining the reaction temperature at 70-80 °C.

  • After the addition is complete, continue stirring at 75-80 °C for an additional 12 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature. The product, this compound, is in the aqueous phase.

In-situ Generation of Peracetic Acid with Maleic Anhydride Catalysis[8]
  • In a suitable reaction vessel, prepare a solution of 2-chloropyridine and acetic acid.

  • Add maleic anhydride as a catalyst. The molar ratio of 2-chloropyridine to acetic acid to maleic anhydride should be optimized based on preliminary experiments.

  • Cool the mixture in a water bath to maintain the temperature below 50 °C.

  • Slowly add a 50% aqueous solution of hydrogen peroxide to the reaction mixture while ensuring the temperature does not exceed 50 °C.

  • After the addition is complete, heat the reaction mixture to 80 °C and maintain for a sufficient time to drive the reaction to completion.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • Upon completion, the reaction mixture can be worked up to isolate the this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis & Product Reactants 2-Chloropyridine Solvent ReactionVessel Controlled Temperature Stirring Reactants->ReactionVessel Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->ReactionVessel Catalyst Catalyst (if applicable) Catalyst->ReactionVessel Quenching Quench Excess Oxidant ReactionVessel->Quenching Reaction Mixture Extraction Solvent Extraction Quenching->Extraction Purification Distillation / Crystallization Extraction->Purification Analysis Characterization (NMR, GC, etc.) Purification->Analysis Product This compound Analysis->Product

References

Navigating Pyridine Synthesis: A Cost-Benefit Analysis of 2-Chloro- vs. 2-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and timeline of a synthesis campaign. Pyridine derivatives are ubiquitous scaffolds in pharmaceuticals and functional materials, and their synthesis often relies on cross-coupling reactions. This guide provides an objective comparison of 2-chloropyridine and 2-bromopyridine derivatives in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. By presenting experimental data, detailed protocols, and a cost-benefit analysis, this document aims to equip researchers with the necessary information to make informed decisions for their specific synthetic needs.

Executive Summary

The choice between 2-chloropyridine and 2-bromopyridine derivatives for cross-coupling reactions represents a classic trade-off between cost and reactivity. 2-Chloropyridines are generally more cost-effective and readily available in bulk, making them an attractive option for large-scale synthesis. However, their utility is tempered by the high bond dissociation energy of the C-Cl bond, which necessitates more forcing reaction conditions, specialized and often expensive catalyst systems, and can lead to lower yields and longer reaction times.

Conversely, 2-bromopyridines are typically more reactive due to the weaker C-Br bond. This enhanced reactivity allows for milder reaction conditions, a broader range of compatible catalysts, and often results in higher yields and shorter reaction times. These advantages, however, come at a higher financial cost for the starting material. The optimal choice, therefore, depends on a careful consideration of the project's scale, budget, and the chemical complexity of the target molecule.

Data Presentation: A Comparative Overview

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings using 2-chloro- and 2-bromopyridine derivatives. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature; therefore, the data presented is a collation of representative examples to illustrate general trends.

Table 1: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O100 / 1875-85
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100 / 12~95
2-Chloro-4-methylpyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene110 / 24~90
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane100 / 16~95

Table 2: Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-ChloropyridineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene100 / 16~85
2-BromopyridineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene80 / 4~95
2-ChloropyridineMorpholinePd(OAc)₂ / RuPhosK₂CO₃Dioxane110 / 24~80
2-BromopyridineMorpholinePd(OAc)₂ / DavePhosNaOtBuToluene100 / 8~92

Table 3: Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-ChloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 12~45
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 4~85
2-Chloropyridine1-OctynePd(OAc)₂ / P(t-Bu)₃ / CuIi-Pr₂NHDMF100 / 24~60
2-Bromopyridine1-OctynePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHTHF60 / 6~92

Table 4: Cost Comparison

CompoundPuritySupplier (Example)Price (USD) per 100gPrice (USD) per mole
2-Chloropyridine99%Sigma-Aldrich~$86.70~$76.39
2-Bromopyridine99%Sigma-Aldrich~$62.98~$39.86
2-Chloropyridine99%Fisher Scientific~$65.84~$58.00
2-Bromopyridine99%Fisher Scientific~$287.80 (100mL)~$154.73
2-Chloropyridine99%A. B. Enterprises~$40 (500mL)~$6.96
2-Bromopyridine≥95%Apollo Scientific~$31.25~$19.78

Note: Prices are approximate and subject to change. Bulk pricing will differ significantly.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for each of the discussed coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

Materials:

  • 2-Chloropyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (0.04 mmol)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with Aniline

Materials:

  • 2-Bromopyridine (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.02 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk tube.

  • Add the degassed toluene and stir for 10 minutes.

  • Add 2-bromopyridine and aniline.

  • Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether and wash with brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the product from pentane/diethyl ether.

Protocol 3: Sonogashira Coupling of 2-Bromopyridine with Phenylacetylene

Materials:

  • 2-Bromopyridine (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol)

  • Copper(I) iodide (CuI, 0.05 mmol)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the degassed toluene, followed by 2-bromopyridine, phenylacetylene, and triethylamine.

  • Heat the reaction mixture to 80 °C with stirring for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Sonogashira Coupling of 2-Chloropyridine with Phenylacetylene

Materials:

  • 2-Chloropyridine (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Tri-tert-butylphosphine (P(t-Bu)₃, 0.04 mmol)

  • Copper(I) iodide (CuI, 0.05 mmol)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 mmol)

  • Anhydrous, degassed DMF (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add Pd(OAc)₂, P(t-Bu)₃, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the degassed DMF, followed by 2-chloropyridine, phenylacetylene, and DIPEA.

  • Heat the reaction mixture to 100 °C with stirring for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization

The following diagrams illustrate the catalytic cycles for the three key cross-coupling reactions and a logical workflow for selecting between 2-chloro- and 2-bromopyridine derivatives.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination\n& Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine\nCoordination\n& Deprotonation R'R''NH Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine\nCoordination\n& Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡CR CuX CuX Alkyne\nCoordination Alkyne Coordination CuX->Alkyne\nCoordination R-C≡CH Base Cu-C≡CR Cu-C≡CR Alkyne\nCoordination->Cu-C≡CR Cu-C≡CR->Transmetalation to Pd cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Decision_Workflow start Start: Select Pyridine Derivative scale Large Scale (>10g)? start->scale cost_priority Cost is a Primary Concern? scale->cost_priority Yes mild_conditions Mild Conditions Required? scale->mild_conditions No chloro Consider 2-Chloropyridine cost_priority->chloro Yes bromo Consider 2-Bromopyridine cost_priority->bromo No high_yield Highest Possible Yield Critical? mild_conditions->high_yield No mild_conditions->bromo Yes high_yield->chloro No high_yield->bromo Yes optimize Optimize Catalyst & Conditions chloro->optimize bromo->optimize proceed Proceed with Synthesis optimize->proceed

Caption: Decision workflow for selecting between 2-chloro- and 2-bromopyridine.

Conclusion

The selection between 2-chloropyridine and 2-bromopyridine derivatives is a nuanced decision that hinges on a careful evaluation of cost, reactivity, and project scale. For large-scale industrial applications where cost is a primary driver, the development of robust and efficient catalytic systems for 2-chloropyridines is a worthwhile investment. In contrast, for discovery chemistry, medicinal chemistry programs, and smaller-scale syntheses where reaction reliability, speed, and yield are paramount, the higher reactivity of 2-bromopyridines often justifies their increased cost. Ultimately, a thorough understanding of the principles outlined in this guide will enable researchers to make the most strategic choice for their synthetic endeavors.

A Comparative Guide to the Structural Confirmation of 2-Chloropyridine 1-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for the structural elucidation of 2-chloropyridine 1-oxide and its derivatives, complete with experimental data, detailed protocols, and visual workflows.

This compound and its analogues are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. Their precise structural characterization is paramount to ensure the desired biological activity and to meet regulatory standards. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction in providing definitive structural evidence.

Comparative Spectroscopic and Crystallographic Data

The following tables summarize key quantitative data obtained from various analytical techniques for this compound and related derivatives, facilitating a direct comparison of their structural features.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound and Derivatives. [1]

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound CDCl₃8.41-8.40 (m, 1H), 7.58-7.55 (m, 1H), 7.32-7.28 (m, 2H)141.5, 140.3, 126.9, 126.0, 123.8
Pyridine 1-oxide CDCl₃8.27-8.25 (m, 2H), 7.37-7.35 (m, 3H)138.5, 125.5, 125.3
2-Methylpyridine 1-oxide CDCl₃8.30-8.29 (d, J=5.5 Hz, 1H), 7.32-7.20 (m, 3H), 2.53 (s, 3H)148.5, 138.8, 126.1, 125.5, 123.2, 17.3
2-Carboxypyridine 1-oxide DMSO-d₆8.74-8.73 (m, 1H), 8.32-8.30 (dd, J=2.5, 7.5 Hz, 1H), 7.95-7.88 (m, 2H)160.9, 139.0, 135.9, 132.8, 130.1, 128.6

Table 2: Key FTIR Absorption Bands for Pyridine N-Oxide Derivatives.

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
N-O Stretch~1250Strong and characteristic band.
C=C Stretch (Aromatic)1600-1400Multiple bands expected.
C-H Stretch (Aromatic)3100-3000
C-Cl Stretch800-600Can be weak and may overlap with other vibrations.

Table 3: Mass Spectrometry Fragmentation of Pyridine N-Oxides. [2]

Fragmentation PathwayDescriptionSignificance
[M-O]⁺Loss of the oxygen atom from the N-oxide group.A very common and characteristic fragmentation for N-oxides.
[M-OH]⁺Loss of a hydroxyl radical.Particularly prominent in 2-substituted pyridine N-oxides.
Ring FragmentationCleavage of the pyridine ring.Provides information about the substitution pattern.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of protons and carbons, providing information on the connectivity and substitution pattern of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 or 500 MHz) for better resolution.[1]

    • Tune and shim the instrument to obtain optimal field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans for adequate signal-to-noise.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film Method (for oils or low-melting solids): Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer's sample holder.

  • Data Acquisition:

    • Scan the sample over a typical mid-IR range (4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The resulting spectrum should be presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, direct insertion probe or gas chromatography (GC-MS) can be used. For less volatile derivatives, liquid chromatography (LC-MS) with a suitable ionization source is appropriate.

  • Ionization:

    • Electron Ionization (EI): This is a common technique for volatile compounds. A high-energy electron beam (typically 70 eV) is used to ionize the sample, which often leads to extensive fragmentation.

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for LC-MS, which typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[4]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺ in EI, or [M+H]⁺ in ESI) to confirm the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. The presence of isotopes, such as ³⁵Cl and ³⁷Cl, will result in characteristic isotopic patterns for chlorine-containing fragments.

Single-Crystal X-ray Diffraction

Objective: To obtain the precise three-dimensional atomic arrangement of the molecule in the solid state, providing unambiguous structural confirmation.

Protocol:

  • Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Visualization of Workflows and Concepts

To further clarify the experimental and logical processes, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Confirmation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 2-Chloropyridine 1-Oxide Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Connectivity FTIR FTIR Spectroscopy Purification->FTIR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation XRay Single-Crystal X-ray Diffraction Purification->XRay 3D Structure (if crystalline) Data_Integration Integrate & Compare Data NMR->Data_Integration FTIR->Data_Integration MS->Data_Integration XRay->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

General workflow for the structural confirmation of chemical compounds.

Signaling_Pathway_Comparison cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_MS Mass Spectrometry cluster_XRay X-ray Diffraction NMR_Info Provides detailed information on: - Chemical environment of each atom - Connectivity through bonds (J-coupling) - Number of unique atoms FTIR_Info Identifies: - Presence of specific functional groups (e.g., N-O, C=C, C-Cl) MS_Info Determines: - Exact molecular weight - Elemental composition (HRMS) - Structural fragments XRay_Info Reveals: - Unambiguous 3D atomic arrangement - Stereochemistry and conformation - Crystal packing Compound 2-Chloropyridine 1-Oxide Derivative Compound->NMR_Info Compound->FTIR_Info Compound->MS_Info Compound->XRay_Info

Comparison of information provided by different analytical techniques.

By employing a combination of these powerful analytical techniques and following the detailed protocols provided, researchers can confidently and accurately confirm the structure of this compound derivatives, ensuring the integrity and reliability of their scientific findings.

References

Safety Operating Guide

Proper Disposal of 2-Chloropyridine 1-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Chloropyridine 1-oxide is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this hazardous waste stream effectively. Adherence to these protocols is imperative to minimize health risks and ensure regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.[1][2] It may also cause respiratory irritation.[1][2] In its non-oxidized form, 2-Chloropyridine can be fatal if it comes into contact with the skin or is inhaled.[3][4]

Personal Protective Equipment (PPE):

All personnel handling this compound waste must use the following personal protective equipment:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)[5]To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash goggles.[5][6]To protect eyes from splashes.
Lab Coat Standard laboratory coat.[5][6]To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[5][6][7]To avoid inhalation of vapors.
Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills: Absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[5]

  • Large Spills: Immediately contact your institution's Environmental Health and Safety (EHS) department.[5]

  • Ignition Sources: Remove all sources of ignition from the spill area as the material is combustible.[1][8][9] Use spark-proof tools for cleanup.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste in accordance with all local, state, and federal regulations.[3][5]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the chemical itself, solutions, and disposable labware (e.g., pipette tips, gloves), must be classified as hazardous waste.[5]

  • Crucially, do not mix this waste with incompatible materials. Store it separately to avoid dangerous chemical reactions.

Incompatible Materials:

Material ClassSpecific Examples
Strong Oxidizing Agents Nitrates, Peroxides.[3][4][5][7][9]
Strong Acids Mineral acids.[4][5][7][8]

2. Waste Collection and Labeling:

  • Collect all this compound waste in a designated, sealable, and clearly labeled hazardous waste container.[1][5][7]

  • The label must clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[5][7]

  • The storage area should be away from incompatible materials.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][10]

  • Under no circumstances should this compound waste be disposed of down the drain, as it is very toxic to aquatic life with long-lasting effects.[3][4][11]

Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

A Identify this compound Waste B Segregate from Incompatible Materials A->B D Collect in Labeled, Sealed Container B->D C Wear Appropriate PPE C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Professional Disposal (EHS) E->F G Incineration at a Licensed Facility F->G

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidelines for the handling and disposal of 2-Chloropyridine 1-oxide are critical for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize risks and establish a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. Inhalation, ingestion, or skin contact may cause adverse effects. The following table summarizes the necessary personal protective equipment.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesTight-sealing and compliant with OSHA 29 CFR 1910.133 or European Standard EN166. Required at all times to protect against dust and splashes.[1]
Face ShieldTo be worn in addition to safety goggles when there is a significant risk of splashes.
Hand Protection Chemical-Resistant GlovesNitrile or other impervious gloves are mandatory. Inspect for integrity before each use and dispose of them properly after handling.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect skin and clothing.
Impervious ApronRecommended for tasks with a higher risk of splashes.
Respiratory Protection Dust Mask or RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is required when handling the solid compound, especially if dust generation is possible. All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1]
Footwear Closed-Toe ShoesRequired at all times in the laboratory.

Note on Occupational Exposure Limits (OELs): As of the latest review, specific Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established for this compound. Therefore, it is crucial to handle this chemical with a high degree of caution and always within a certified chemical fume hood to minimize any potential for exposure.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational plan is paramount when working with this compound. The following workflow diagram and detailed steps outline the safe handling procedure from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Chemical Fume Hood) gather_materials 2. Gather Materials (PPE, Reagents, Equipment) prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh_transfer 4. Weigh and Transfer (Use Spatula and Weighing Paper) don_ppe->weigh_transfer reaction_setup 5. Perform Reaction (In a Closed System if Possible) weigh_transfer->reaction_setup monitor 6. Monitor Reaction reaction_setup->monitor quench_neutralize 7. Quench and Neutralize (Follow Specific Protocol) monitor->quench_neutralize waste_collection 8. Collect Waste (Segregated Hazardous Waste) quench_neutralize->waste_collection decontaminate 9. Decontaminate Work Area & Glassware waste_collection->decontaminate doff_ppe 10. Doff and Dispose of PPE decontaminate->doff_ppe

Safe handling workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example of a procedure involving this compound. Always consult your institution's specific safety guidelines and standard operating procedures (SOPs) before commencing any experiment.

Objective: To synthesize this compound from 2-chloropyridine.

Materials:

  • 2-chloropyridine

  • Hydrogen peroxide (30% solution)

  • Acetic acid

  • Sodium bicarbonate (for neutralization)

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and graduated cylinders

  • Appropriate PPE (as outlined in the table above)

Procedure:

  • Preparation: Set up the reaction apparatus in a certified chemical fume hood. Ensure all glassware is clean and dry.

  • Reagent Addition: In the round-bottom flask, combine 2-chloropyridine and acetic acid.

  • Reaction: Begin stirring the mixture and slowly add the 30% hydrogen peroxide solution dropwise. The reaction is exothermic; maintain the temperature within the desired range using a cooling bath if necessary.

  • Heating: After the addition is complete, heat the reaction mixture under reflux for the time specified in your detailed protocol.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as required.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unreacted this compound, reaction byproducts, and contaminated solvents must be collected in a designated, properly labeled hazardous waste container.

  • Contaminated Materials: Used gloves, weighing paper, and other disposable materials that have come into contact with the chemical should be placed in a sealed bag and disposed of as hazardous waste.

  • Glassware: Decontaminate all glassware by rinsing with an appropriate solvent, which should then be collected as hazardous waste. Wash the glassware thoroughly with soap and water afterward.

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify your supervisor and EHS.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with absorbent materials.

  • Cleanup: For small spills, trained personnel wearing appropriate PPE can clean up the spill using absorbent pads. For large spills, await the arrival of the emergency response team.

  • Decontaminate: Thoroughly decontaminate the spill area after cleanup.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

By implementing these comprehensive safety and handling procedures, you can foster a culture of safety and responsibility in your laboratory, ensuring the protection of all personnel while advancing your critical research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.